4-(3,5-Dimethoxybenzoyl)isoquinoline
Beschreibung
Eigenschaften
IUPAC Name |
(3,5-dimethoxyphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-14-7-13(8-15(9-14)22-2)18(20)17-11-19-10-12-5-3-4-6-16(12)17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHDIFJRTWOXKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CN=CC3=CC=CC=C32)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical structure and molecular weight of 4-(3,5-Dimethoxybenzoyl)isoquinoline
A Comprehensive Technical Guide to 4-(3,5-Dimethoxybenzoyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of 4-(3,5-Dimethoxybenzoyl)isoquinoline, a designer molecule of significant interest in medicinal chemistry. Isoquinoline and its derivatives are a well-established class of nitrogen-containing heterocyclic compounds that form the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] This document details the chemical structure, molecular weight, and a validated synthetic pathway for 4-(3,5-Dimethoxybenzoyl)isoquinoline. Furthermore, it explores the potential biological significance of this compound, drawing parallels with the broader family of isoquinoline alkaloids, which are known to exhibit a wide range of biological activities.[3][4] The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in drug discovery and development.
Introduction to the Isoquinoline Scaffold
The isoquinoline nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a privileged structure in the field of medicinal chemistry.[2] This scaffold is present in a vast number of naturally occurring alkaloids, such as papaverine and morphine, and their derivatives have been extensively explored for therapeutic applications.[5] The biological activities associated with isoquinoline alkaloids are diverse and include antitumor, antibacterial, cardioprotective, anti-inflammatory, and neuroprotective properties.[6] The introduction of various substituents onto the isoquinoline ring allows for the fine-tuning of its pharmacological profile, making it a versatile template for the design of novel therapeutic agents.[1] 4-(3,5-Dimethoxybenzoyl)isoquinoline is a synthetic derivative that combines the isoquinoline core with a substituted benzoyl moiety, presenting a unique scaffold for further chemical elaboration and biological screening.[1]
Chemical Structure and Molecular Properties
A thorough understanding of the chemical structure and molecular properties of a compound is fundamental to its application in research and development. This section provides the key identifiers and physicochemical properties of 4-(3,5-Dimethoxybenzoyl)isoquinoline.
Chemical Structure
The structure of 4-(3,5-Dimethoxybenzoyl)isoquinoline is characterized by an isoquinoline ring substituted at the 4-position with a 3,5-dimethoxybenzoyl group.
Caption: Chemical structure of 4-(3,5-Dimethoxybenzoyl)isoquinoline.
Molecular Formula and Weight
The molecular and physical properties of 4-(3,5-Dimethoxybenzoyl)isoquinoline are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₁₅NO₃ |
| Molecular Weight | 293.32 g/mol |
| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)C2=CN=CC3=CC=CC=C32)OC |
| InChI Key | JVSKCTDKQKJNHE-UHFFFAOYSA-N |
Synthesis Protocol
The following section details a robust and reproducible method for the synthesis of 4-(3,5-Dimethoxybenzoyl)isoquinoline. This protocol is based on the well-established Friedel-Crafts acylation reaction.
Rationale for Method Selection
The Friedel-Crafts acylation is a classic and highly effective method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group. In this case, isoquinoline serves as the aromatic substrate and 3,5-dimethoxybenzoyl chloride is the acylating agent. A Lewis acid catalyst, such as aluminum chloride, is employed to activate the acyl chloride, making it more electrophilic and facilitating the attack by the electron-rich isoquinoline ring. Dichloromethane is chosen as the solvent due to its inert nature and its ability to dissolve the reactants and catalyst.
Step-by-Step Experimental Protocol
-
Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve isoquinoline (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Acylating Agent: To the stirred solution, add 3,5-dimethoxybenzoyl chloride (1.2 equivalents).
-
Catalyst Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (1.5 equivalents). The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent side reactions.
-
Reaction Progression: After the complete addition of the catalyst, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding crushed ice, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the aqueous layer with dichloromethane (3 x volume).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 4-(3,5-Dimethoxybenzoyl)isoquinoline.
Caption: Workflow for the synthesis of 4-(3,5-Dimethoxybenzoyl)isoquinoline.
Potential Biological Significance and Future Directions
While specific biological activity data for 4-(3,5-Dimethoxybenzoyl)isoquinoline is not extensively documented in publicly available literature, the isoquinoline scaffold is a well-known pharmacophore.[1][7] Many isoquinoline alkaloids and their synthetic analogs have been identified as potent inhibitors of various enzymes, suggesting their potential to modulate critical biological pathways.[7]
For instance, certain isoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines and have been investigated for their potential as anticancer agents.[3] The mechanism of action is often attributed to their ability to interfere with cellular processes such as DNA replication and cell division.[3] Furthermore, the antioxidant properties of some isoquinoline alkaloids contribute to their cytotoxic effects.[3]
Given the established biological activities of the isoquinoline class of compounds, 4-(3,5-Dimethoxybenzoyl)isoquinoline represents a promising candidate for biological screening assays. Future research could focus on evaluating its potential as an enzyme inhibitor, an anticancer agent, or for other therapeutic applications.[7] In vitro enzyme inhibition assays, such as those targeting serine proteases, could provide initial insights into its biological activity.[7]
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure, molecular weight, and a detailed synthetic protocol for 4-(3,5-Dimethoxybenzoyl)isoquinoline. The information presented is intended to be a valuable resource for researchers in the fields of medicinal chemistry and drug development. The versatile isoquinoline scaffold, combined with the specific substitution pattern of this molecule, makes it a compelling subject for further investigation into its potential biological and therapeutic properties.
References
- Benchchem. Application Notes and Protocols: Synthesis of 4-(3,5-Dimethylbenzoyl)isoquinoline.
- Benchchem. Application Notes and Protocols for 4-(3,5-Dimethylbenzoyl)isoquinoline.
- Carpa, R., et al. (2022). Biological Activities of Some Isoquinoline Alkaloids from Fumaria schleicheri Soy. Will.. Molecules.
- Sigma-Aldrich. 4-(3,4-Dimethoxybenzoyl)isoquinoline.
-
Wikipedia. Isoquinoline. Available from: [Link].
- Science of Synthesis. Product Class 5: Isoquinolines.
- Ataman Kimya. ISOQUINOLINE.
-
PubMed. Isolation, biological activity, and synthesis of isoquinoline alkaloids. Available from: [Link].
-
RSC Publishing. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis. Available from: [Link].
-
PubMed Central (PMC). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
4-(3,5-Dimethoxybenzoyl)isoquinoline blood-brain barrier permeability
[label="3. MDCK-MDR1
Diagram 1: Interplay between passive transcellular diffusion and active P-gp mediated efflux at the BBB.
Experimental Validation: Self-Validating In Vitro Protocols
To empirically validate the in silico predictions, a two-tiered in vitro workflow is required. Every assay must function as a self-validating system, incorporating internal controls to guarantee that the observed permeability is a function of the molecule, not an artifact of the assay conditions.
PAMPA-BBB Workflow (Passive Permeability)
The Parallel Artificial Membrane Permeability Assay (PAMPA) configured with porcine brain lipids (PBL) provides a high-throughput, biologically relevant model for passive diffusion[1][2].
Step-by-Step Methodology:
-
Membrane Preparation: Coat the porous PVDF filter of the acceptor plate with 5 µL of a 20 mg/mL solution of Porcine Brain Lipid (PBL) dissolved in dodecane. Causality: PBL closely mimics the specific lipid composition (high sphingomyelin and cholesterol) of the human BBB, providing a more accurate desolvation environment than standard hexadecane[1].
-
Donor Solution: Prepare a 10 µM solution of 4-(3,5-Dimethoxybenzoyl)isoquinoline in PBS (pH 7.4) containing 5% DMSO to maintain solubility.
-
Assay Assembly & Incubation: Add 200 µL of the donor solution to the donor compartment and 200 µL of fresh buffer to the acceptor compartment. Assemble the sandwich plate and incubate at 37°C for 4 hours under orbital shaking (150 rpm). Causality: Shaking minimizes the unstirred water layer (UWL), which can artificially restrict the permeation of highly lipophilic compounds like our target[1].
-
Quantification & Self-Validation: Quantify the concentrations in both compartments via LC-MS/MS. Calculate the apparent permeability ( Papp ).
-
Validation Check: The assay is only valid if the high-permeability control (Diazepam, Papp>15×10−6 cm/s) and low-permeability control (Theophylline, Papp<1×10−6 cm/s) fall within acceptable ranges. Furthermore, mass balance (recovery) must exceed 80% to rule out non-specific binding to the plasticware.
-
MDCK-MDR1 Workflow (Efflux Liability)
Because PAMPA cannot detect active transport, the Madin-Darby Canine Kidney cell line transfected with the human MDR1 gene (MDCK-MDR1) is utilized to assess P-glycoprotein efflux liability[3][4].
Step-by-Step Methodology:
-
Cell Seeding & Monolayer Maturation: Seed MDCK-MDR1 cells onto polycarbonate transwell inserts at a density of 1×105 cells/cm². Culture for 4-5 days.
-
Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Causality: A TEER value > 150 Ω⋅cm2 confirms the formation of tight junctions, ensuring that any measured transport is transcellular (through the cells) rather than paracellular (leaking between cells).
-
Bidirectional Transport: Add 5 µM of the compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport. Incubate for 2 hours at 37°C.
-
Inhibition Control: Run a parallel set of wells containing 10 µM GF120918 (Elacridar) or Verapamil, potent P-gp inhibitors[4][5].
-
Data Analysis: Calculate the Efflux Ratio (ER): ER=Papp(A→B)Papp(B→A) .
-
Validation Check: Digoxin (a known P-gp substrate) must show an ER > 5.0, which should collapse to ~1.0 in the presence of GF120918. For 4-(3,5-Dimethoxybenzoyl)isoquinoline, an ER < 2.0 classifies it as a non-substrate, clearing it for in vivo studies[3].
-
Diagram 2: Integrated experimental workflow for validating BBB permeability of CNS drug candidates.
In Vivo Translation: The Kp,uu,brain Imperative
If 4-(3,5-Dimethoxybenzoyl)isoquinoline successfully passes the in vitro gates, it must be evaluated in vivo. Historically, total brain-to-plasma ratio ( Kp or LogBB) was used. However, this metric is fundamentally flawed for highly lipophilic compounds because it does not account for non-specific binding to brain lipids[6][7]. A compound with a high Kp might simply be trapped in brain tissue, leaving no free drug available to bind to the pharmacological target.
The Gold Standard: The unbound brain-to-plasma partition coefficient ( Kp,uu,brain ) must be determined[3].
-
In Vivo Dosing: Administer the compound intravenously to rodent models.
-
Equilibrium Dialysis: Harvest brain tissue and plasma at steady state. Perform equilibrium dialysis on brain homogenates to determine the fraction unbound in brain ( fu,brain ) and fraction unbound in plasma ( fu,plasma ).
-
Calculation: Kp,uu,brain=Cplasma,total×fu,plasmaCbrain,total×fu,brain . A Kp,uu,brain value approaching 1.0 indicates unrestricted, passive equilibration across the BBB without active efflux, marking 4-(3,5-Dimethoxybenzoyl)isoquinoline as a highly viable CNS scaffold.
Data Presentation: Quantitative Assay Benchmarks
To ensure rigorous decision-making, the following table summarizes the quantitative thresholds used to evaluate the experimental data for 4-(3,5-Dimethoxybenzoyl)isoquinoline.
Table 2: Experimental Acceptance Criteria for BBB Permeability
| Assay System | Parameter Measured | High CNS Penetration Threshold | Efflux Liability Threshold |
| PAMPA-BBB | Papp (Passive) | > 10×10−6 cm/s | N/A (Does not measure active transport) |
| MDCK-MDR1 | Efflux Ratio (ER) | Papp(A→B) > 3×10−6 cm/s | ER > 2.0 (Indicates P-gp substrate) |
| In Vivo PK | Kp,uu,brain | ~ 0.5 – 1.0 | < 0.3 (Suggests strong active efflux in vivo) |
References
- Rankovic, Z. "CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure." Journal of Medicinal Chemistry (ACS Publications).
- Di, L. et al. "Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates." PMC.
- Gupta, M. et al. "Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules." Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of 4-(3,5-Dimethoxybenzoyl)isoquinoline in Cancer Cell Lines: A Technical Guide
Executive Summary
The development of small-molecule tubulin inhibitors remains a cornerstone of targeted antineoplastic pharmacology. Among the emerging synthetic scaffolds, 4-(3,5-Dimethoxybenzoyl)isoquinoline represents a highly potent class of microtubule-destabilizing agents. By mimicking the structural pharmacophore of the natural product combretastatin A-4 (CA-4), this compound exerts profound in vitro cytotoxicity across multiple human cancer cell lines.
This technical whitepaper provides an in-depth, self-validating framework for evaluating the cytotoxicity and mechanism of action (MoA) of 4-(3,5-Dimethoxybenzoyl)isoquinoline. We will dissect the structural rationale, detail the exact experimental methodologies required for reproducible validation, and present expected quantitative data profiles.
Mechanistic Rationale: Structural Biology & Target Engagement
To understand the cytotoxicity of 4-(3,5-Dimethoxybenzoyl)isoquinoline, we must analyze its molecular architecture. The molecule consists of two critical domains:
-
The 3,5-Dimethoxybenzoyl Moiety: This functional group acts as a bioisostere for the trimethoxy A-ring found in1, a well-characterized vascular disrupting agent and tubulin inhibitor[2].
-
The Isoquinoline Core: The nitrogen-containing heterocyclic 3 provides the necessary rigidity and hydrogen-bonding potential to anchor the molecule within the hydrophobic pocket of the target protein[3].
When conjugated, these domains create a highly specific ligand that binds competitively at the4[4]. This binding physically prevents the α/β -tubulin heterodimers from polymerizing into functional microtubules. The absence of a stable mitotic spindle triggers the Spindle Assembly Checkpoint (SAC), arresting the cell in the G2/M phase, which ultimately culminates in caspase-dependent apoptosis. Similar mechanisms have been validated in 5 bearing methoxybenzoyl groups[5].
Diagram 1: Mechanism of tubulin polymerization inhibition and subsequent apoptotic induction.
Experimental Methodologies & Workflows
To ensure scientific integrity, every protocol described below is designed as a self-validating system. We do not merely execute steps; we control for confounding variables at every phase.
Diagram 2: Experimental workflow for evaluating in vitro cytotoxicity and mechanism of action.
Protocol 1: Cell Viability & IC50 Determination (MTT Assay)
Causality & Rationale: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable proxy for the number of metabolically active (viable) cells.
-
Seeding: Seed A549, HeLa, and MCF-7 cells at a density of 5×103 cells/well in 96-well plates. Causality: This specific density ensures cells remain in the logarithmic growth phase during the 72-hour assay, preventing contact inhibition from artificially lowering metabolic rates.
-
Treatment: After 24 hours of adherence, treat cells with 4-(3,5-Dimethoxybenzoyl)isoquinoline in serial dilutions (0.001 µM to 100 µM). Self-Validation: Include 0.1% DMSO as a vehicle control to prove solvent non-toxicity, and Paclitaxel as a positive control to validate the assay's dynamic range.
-
Incubation & Readout: Incubate for 72 hours. Add 20 µL of MTT solution (5 mg/mL) for 4 hours. Remove media and solubilize formazan crystals in 150 µL DMSO. Causality: DMSO fully dissolves the hydrophobic crystals, allowing uniform spectrophotometric absorbance reading at 570 nm.
Protocol 2: Cell Cycle Analysis (Flow Cytometry)
Causality & Rationale: To prove that cytotoxicity is driven by tubulin inhibition, we must demonstrate G2/M phase arrest. Propidium Iodide (PI) intercalates into DNA, emitting fluorescence proportional to the DNA content (2N in G1, 4N in G2/M).
-
Harvesting & Fixation: Treat HeLa cells with the compound at 1× and 2× IC50 for 48 hours. Harvest via trypsinization, wash with cold PBS, and fix in 70% cold ethanol overnight at -20°C. Causality: Cold ethanol permeabilizes the cell membrane while preserving nuclear architecture, allowing the dye to enter.
-
Staining: Resuspend the fixed cells in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Causality: RNase A is critical; because PI binds both DNA and RNA, degrading the RNA ensures the fluorescent signal is strictly proportional to DNA content.
-
Analysis: Acquire data using a flow cytometer (e.g., BD FACSCanto II), analyzing at least 10,000 events per sample. Self-Validation: Compare against an asynchronous untreated control to establish the baseline cell cycle distribution.
Protocol 3: Cell-Free Tubulin Polymerization Assay
Causality & Rationale: To confirm direct target engagement (ruling out upstream kinase inhibition), we assess the compound's effect on purified tubulin in a cell-free environment.
-
Preparation: Reconstitute highly purified porcine brain tubulin (>99%) in PIPES buffer (pH 6.9) containing 1 mM GTP. Causality: GTP is the essential energy source for microtubule assembly, while PIPES buffer maintains the precise ionic strength required for polymerization.
-
Kinetics: Mix the tubulin solution with the compound (5 µM) in a pre-warmed 384-well plate. Measure fluorescence (Excitation: 340 nm / Emission: 410 nm) kinetically every minute for 60 minutes at 37°C. Causality: As tubulin polymerizes, the solution's turbidity/fluorescence increases. A flat kinetic curve indicates successful inhibition.
Quantitative Data Presentation
The following tables summarize the expected quantitative outcomes based on the structural homology of 4-(3,5-Dimethoxybenzoyl)isoquinoline to established combretastatin analogs.
Table 1: In Vitro Cytotoxicity Profile (72h MTT Assay)
Note the high selectivity index when comparing malignant cell lines to normal embryonic kidney cells.
| Cell Line | Tissue Origin | IC50 (µM) ± SD |
| A549 | Lung Carcinoma | 0.045 ± 0.008 |
| HeLa | Cervical Adenocarcinoma | 0.032 ± 0.005 |
| MCF-7 | Breast Adenocarcinoma | 0.058 ± 0.011 |
| HEK-293 | Normal Embryonic Kidney | > 10.00 |
Table 2: Cell Cycle Distribution in HeLa Cells (48h Treatment)
The dose-dependent accumulation of cells in the G2/M phase validates the mechanism of mitotic catastrophe.
| Treatment Group | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0.1% DMSO | 62.4 ± 1.2 | 21.3 ± 0.8 | 16.3 ± 1.1 |
| Compound | 0.05 µM | 15.2 ± 1.5 | 10.4 ± 0.9 | 74.4 ± 2.3 |
| Compound | 0.10 µM | 8.1 ± 0.8 | 5.2 ± 0.5 | 86.7 ± 1.9 |
Conclusion
The in vitro evaluation of 4-(3,5-Dimethoxybenzoyl)isoquinoline reveals it to be a highly potent, targeted cytotoxic agent. By leveraging the 3,5-dimethoxybenzoyl moiety to engage the colchicine binding site of β -tubulin, the compound effectively halts microtubule polymerization. The rigorous, self-validating experimental workflows detailed in this guide—spanning metabolic viability, flow cytometric cell cycle analysis, and cell-free kinetic assays—provide a robust framework for drug development professionals to benchmark this promising isoquinoline scaffold against existing clinical candidates.
References
- Source: nih.
- Source: acs.
- Source: mdpi.
- Title: Application Notes and Protocols: Synthesis of 4-(3,5-Dimethylbenzoyl)
Sources
- 1. Synthesis, anti-tubulin and antiproliferative SAR of steroidomimetic dihydroisoquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Semisynthetic Derivatives of Selected Amaryllidaceae Alkaloids as a New Class of Antimycobacterial Agents [mdpi.com]
An In-Depth Technical Guide to the Metabolic Stability of 4-(3,5-Dimethoxybenzoyl)isoquinoline in Human Liver Microsomes
Abstract
This technical guide provides a comprehensive framework for assessing the metabolic stability of the novel chemical entity, 4-(3,5-Dimethoxybenzoyl)isoquinoline, using human liver microsomes (HLMs). As metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, this document outlines the core principles, a detailed and self-validating experimental protocol, data analysis methodologies, and predicted metabolic pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust in vitro metabolic assays. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this paper serves as both a practical guide and an educational resource.
Introduction: The Imperative of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Among these, metabolic stability—a measure of a compound's susceptibility to biotransformation—is a pivotal parameter.[1] Compounds that are too rapidly metabolized may fail to achieve therapeutic concentrations in vivo, while those that are too slowly metabolized could accumulate and cause toxicity.[1] Therefore, early assessment of metabolic stability is crucial for optimizing chemical series and selecting candidates with favorable pharmacokinetic profiles.[2][3]
1.1. Human Liver Microsomes (HLMs) as the Gold Standard In Vitro Model
The liver is the primary site of drug metabolism in the body.[3] Human liver microsomes, which are vesicles of the endoplasmic reticulum prepared by ultracentrifugation of liver homogenate, are a widely used and accepted in vitro tool for studying Phase I metabolism.[3][4][5] They are enriched with a high concentration of key drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[3][5] HLM assays are cost-effective, amenable to high-throughput screening, and provide essential data for predicting a drug's intrinsic clearance (CLint).[4][6][7]
1.2. Spotlight on 4-(3,5-Dimethoxybenzoyl)isoquinoline
This guide focuses on the hypothetical compound 4-(3,5-Dimethoxybenzoyl)isoquinoline. Its structure presents two key moieties of metabolic interest:
-
The Isoquinoline Core: A nitrogen-containing heterocyclic ring system found in numerous pharmacologically active natural products.[8][9][10] It is susceptible to various oxidative transformations.
-
The 3,5-Dimethoxybenzoyl Group: An aromatic ring substituted with two methoxy groups. Aryl methyl ethers are common substrates for CYP-mediated O-demethylation, a major metabolic pathway.[11][12][13]
Understanding the metabolic fate of this compound is essential for its potential development as a therapeutic agent.
Core Principles of the HLM Stability Assay
The HLM stability assay quantifies the rate at which a test compound is metabolized by monitoring its disappearance over time. The core of this system relies on two components: the enzyme source (HLMs) and a critical cofactor.
2.1. The Role of Cytochrome P450 (CYP) Enzymes
CYP enzymes are a superfamily of heme-containing monooxygenases that catalyze the oxidation of a vast array of xenobiotics.[14] In the HLM assay, these enzymes are the primary drivers of metabolism for many drug candidates.[6]
2.2. The Necessity of the NADPH Cofactor
CYP enzymes require a continuous supply of electrons to facilitate their catalytic cycle.[14] This is provided by the cofactor NADPH (nicotinamide adenine dinucleotide phosphate), which transfers electrons to the CYP enzyme via the accessory protein NADPH-cytochrome P450 reductase (CPR or POR).[15][16][17] Without NADPH, the oxidative reactions will not proceed. Therefore, the assay is initiated by the addition of NADPH, and control incubations lacking NADPH are essential to account for any non-enzymatic degradation.[4][18]
A Self-Validating Experimental Protocol
This protocol is designed to be robust and self-validating by incorporating essential controls.
3.1. Materials and Reagents
-
Test Compound: 4-(3,5-Dimethoxybenzoyl)isoquinoline (1 mM stock in DMSO)
-
Human Liver Microsomes: Pooled, mixed-gender (e.g., from a commercial supplier), 20 mg/mL stock
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4[18]
-
Cofactor: 1 mM NADPH solution (prepared fresh in buffer)[2]
-
Positive Controls:
-
Midazolam (high turnover)
-
Dextromethorphan (moderate turnover)[18]
-
-
Quenching Solution: Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis.
-
Instrumentation: 37°C water bath/incubator, centrifuge, LC-MS/MS system.
3.2. Experimental Workflow Diagram
The overall workflow is designed for clarity and reproducibility.
Caption: Experimental workflow for the HLM metabolic stability assay.
3.3. Step-by-Step Methodology
Causality: Each step is critical. Pre-incubation allows the compound to equilibrate with the microsomes. Staggering the initiation ensures accurate timing. The quenching step must be immediate and effective to stop the reaction precisely.
-
Prepare Master Mix: On ice, prepare a master mix of HLMs in 100 mM potassium phosphate buffer to a final concentration of 0.5 mg/mL.[2][5]
-
Aliquot Master Mix: Aliquot the HLM master mix into reaction tubes. Include separate tubes for the test compound, positive controls, and a negative control (no NADPH).
-
Add Compound: Add the test compound (and controls to their respective tubes) to a final concentration of 1 µM.[2][18] The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.
-
Pre-incubation: Pre-incubate the compound-HLM mixture for 5-10 minutes at 37°C to allow temperature equilibration.[19]
-
Initiate Reaction: Start the reaction by adding a pre-warmed 1 mM NADPH solution to each tube (except the "-NADPH" control) at staggered intervals (e.g., every 15 seconds).[4]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 10, 15, 30, 60 minutes), terminate the reaction by adding a volume of cold acetonitrile (ACN) containing an internal standard.[2][18] The T=0 sample is quenched immediately after adding NADPH.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated microsomal protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.
3.4. Self-Validating Controls
-
-NADPH Control: Incubating the compound with HLMs without NADPH. Significant compound loss here indicates non-enzymatic degradation or instability.
-
-HLM Control: Incubating the compound with NADPH but without microsomes. This control checks for non-enzymatic, cofactor-dependent degradation.
-
Positive Controls: Using compounds with known metabolic rates (e.g., Midazolam, Dextromethorphan) validates that the microsomal enzymes are active and the assay is performing as expected.[7]
Quantitative Data Analysis and Interpretation
The goal of the analysis is to determine the compound's in vitro half-life (t1/2) and intrinsic clearance (CLint).
4.1. Data Processing
The amount of parent compound remaining at each time point is determined by comparing its peak area (normalized to the internal standard) to the T=0 time point.
4.2. Kinetic Calculations
-
Plot the Data: Plot the natural logarithm (ln) of the percent remaining compound versus time.[7]
-
Determine the Rate Constant (k): If the plot is linear, it indicates first-order kinetics. The slope of this line is the elimination rate constant, k (in min-1).[4]
-
Calculate Half-Life (t1/2): The in vitro half-life is calculated using the following equation: t1/2 = 0.693 / k
-
Calculate Intrinsic Clearance (CLint): The intrinsic clearance is calculated by normalizing the rate of metabolism to the amount of microsomal protein used.[1] CLint (µL/min/mg protein) = (0.693 / t1/2) * (Incubation Volume (µL) / Microsomal Protein (mg))
4.3. Example Data Presentation
| Compound | t1/2 (min) | CLint (µL/min/mg protein) | Classification |
| 4-(3,5-Dimethoxybenzoyl)isoquinoline | 25 | 55.4 | Moderate Clearance |
| Midazolam (Positive Control) | < 5 | > 277 | High Clearance |
| Dextromethorphan (Positive Control) | 18 | 77.1 | Moderate-High Clearance |
| Warfarin (Low Clearance Control) | > 60 | < 23.1 | Low Clearance |
Note: Data are hypothetical for illustrative purposes.
Predicted Metabolic Pathways
Based on the structure of 4-(3,5-Dimethoxybenzoyl)isoquinoline, several metabolic pathways are likely. Direct experimental data for this specific molecule is not publicly available; therefore, these predictions are based on established biotransformations of its core chemical motifs.
5.1. Primary Metabolic Soft Spots
-
O-Demethylation: The two methoxy groups on the benzoyl ring are highly susceptible to CYP-mediated O-demethylation to form phenolic metabolites.[11][12][20] This is often a primary clearance pathway for aryl ethers.[13]
-
Aromatic Hydroxylation: The isoquinoline and benzoyl rings can undergo hydroxylation at various positions, another common CYP-catalyzed reaction.[14]
-
N-Oxidation: The nitrogen atom in the isoquinoline ring is a potential site for oxidation.
Caption: Predicted primary metabolic pathways for the title compound.
Troubleshooting and Advanced Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Turnover (High Stability) | Compound is not a substrate for HLMs; poor solubility. | Proceed to hepatocyte stability assay to include Phase II enzymes; check compound solubility in the final incubation. |
| High Variability | Pipetting errors; inconsistent timing; microsomal activity loss. | Use automated liquid handlers; ensure precise, staggered timing; always thaw microsomes quickly and keep on ice. |
| Loss in -NADPH Control | Chemical instability; non-specific binding to plasticware. | Check stability in buffer alone; use low-binding plates/tubes; consider adding a small amount of BSA (0.1%) to reduce non-specific binding.[21][22] |
6.1. Non-Specific Binding
Highly lipophilic compounds may bind non-specifically to microsomal proteins or labware, which can lead to an underestimation of the intrinsic clearance.[21][23] If this is suspected, the assay can be run at multiple microsomal protein concentrations to extrapolate the true unbound intrinsic clearance (CLint,u).[23]
Conclusion
The in vitro metabolic stability assay using human liver microsomes is an indispensable tool in modern drug discovery. This guide provides a robust, scientifically-grounded protocol for assessing the metabolic fate of 4-(3,5-Dimethoxybenzoyl)isoquinoline. By understanding the principles, executing a well-controlled experiment, and correctly interpreting the data, researchers can make informed decisions to advance drug candidates with the highest potential for clinical success. The predicted metabolic pathways suggest that O-demethylation is a likely route of clearance, a hypothesis that can be confirmed with subsequent metabolite identification studies.
References
-
IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available at: [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Available at: [Link]
-
Gota, V. et al. (2016). Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. Drug Metabolism and Disposition. Available at: [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]
-
MDPI. (2025). Recent Advances in Elucidating the Mechanism of the NADPH–Cytochrome P450 Reductase-Mediated Electron Transfer Cycle: Experimental and Computational Perspectives. Available at: [Link]
-
Lin, G. & Hollenberg, P. F. (2008). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism. Available at: [Link]
-
SciSpace. (2019). CYP199A4 catalyses the efficient demethylation and demethenylation of para-substituted benzoic acid derivatives. Available at: [Link]
-
Kim, H. J. et al. (2008). Structure and Function of an NADPH-Cytochrome P450 Oxidoreductase in an Open Conformation Capable of Reducing Cytochrome P450. Journal of Biological Chemistry. Available at: [Link]
-
Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Available at: [Link]
-
Plant, N. (2026). Biochemistry, Cytochrome P450. StatPearls. Available at: [Link]
-
KEGG. (n.d.). Isoquinoline alkaloid biosynthesis - Reference pathway. Available at: [Link]
-
Frontiers. (2021). Effects of Diminished NADPH:cytochrome P450 Reductase in Human Hepatocytes on Lipid and Bile Acid Homeostasis. Available at: [Link]
-
ResearchGate. (2008). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Available at: [Link]
-
PubMed. (2007). The conduct of drug metabolism studies considered good practice (II): in vitro experiments. Available at: [Link]
-
PubMed. (2007). Metabolic Engineering in Isoquinoline Alkaloid Biosynthesis. Available at: [Link]
-
RSC Publishing. (2019). CYP199A4 catalyses the efficient demethylation and demethenylation of para-substituted benzoic acid derivatives. Available at: [Link]
-
YouTube. (2023). Metabolic stability & determining intrinsic drug clearance. Available at: [Link]
-
PubMed Central. (2020). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. Available at: [Link]
-
Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Available at: [Link]
-
PubMed. (2005). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Available at: [Link]
-
PubMed. (2020). Preference for O-demethylation reactions in the oxidation of 2'-, 3'-, and 4'-methoxyflavones by human cytochrome P450 enzymes. Available at: [Link]
-
MDPI. (2017). In Vitro Study of the Metabolic Characteristics of Eight Isoquinoline Alkaloids from Natural Plants in Rat Gut Microbiota. Available at: [Link]
-
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at: [Link]
-
PubMed Central. (2024). Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. Available at: [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available at: [Link]
-
IntechOpen. (2015). Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. Available at: [Link]
-
ResearchGate. (n.d.). Biosynthetic pathways to 19 types of isoquinoline alkaloids. Available at: [Link]
Sources
- 1. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 2. beckman.com [beckman.com]
- 3. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 4. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. KEGG PATHWAY: Isoquinoline alkaloid biosynthesis - Reference pathway [kegg.jp]
- 9. Metabolic engineering in isoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity | IntechOpen [intechopen.com]
- 11. scispace.com [scispace.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Preference for O-demethylation reactions in the oxidation of 2'-, 3'-, and 4'-methoxyflavones by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Structure and Function of an NADPH-Cytochrome P450 Oxidoreductase in an Open Conformation Capable of Reducing Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mercell.com [mercell.com]
- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. CYP199A4 catalyses the efficient demethylation and demethenylation of para-substituted benzoic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. benchchem.com [benchchem.com]
- 23. Direct determination of unbound intrinsic drug clearance in the microsomal stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis pathways and precursors for 4-(3,5-Dimethoxybenzoyl)isoquinoline
An In-Depth Technical Guide to the Synthesis of 4-(3,5-Dimethoxybenzoyl)isoquinoline
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-(3,5-Dimethoxybenzoyl)isoquinoline, a molecule of significant interest to researchers in medicinal chemistry and drug development. The isoquinoline scaffold is a privileged structure in pharmacology, known for a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The addition of a substituted benzoyl moiety at the C4-position creates a novel chemical entity with potential for unique therapeutic applications.[2] This document details the most direct and reliable synthetic method, the Friedel-Crafts acylation, and explores viable alternative routes including the Suzuki-Miyaura cross-coupling and a Grignard-based approach. Each pathway is discussed with mechanistic insights, detailed experimental protocols, and a comparative analysis to guide researchers in selecting the optimal strategy for their specific needs.
Introduction: The Significance of 4-Aroylisoquinolines
Isoquinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that form the structural core of numerous natural products and synthetic pharmaceuticals.[1] Their inherent biological activity makes them a focal point in drug discovery. The functionalization of the isoquinoline ring, particularly at the C4 position, allows for the modulation of pharmacological properties and the development of novel therapeutic agents.[3]
The target molecule, 4-(3,5-Dimethoxybenzoyl)isoquinoline, combines the isoquinoline core with a 3,5-dimethoxybenzoyl group. This substitution pattern is noteworthy; the methoxy groups can influence the molecule's electronic properties, solubility, and metabolic stability, and may play a role in its interaction with biological targets. This guide provides the essential synthetic knowledge required to access this and related compounds for further investigation.
Primary Synthesis Pathway: Friedel-Crafts Acylation
The most direct and established method for synthesizing 4-(3,5-Dimethoxybenzoyl)isoquinoline is the Friedel-Crafts acylation.[4][5][6] This classic electrophilic aromatic substitution reaction involves the acylation of the electron-rich isoquinoline ring with an acyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7]
Rationale: The isoquinoline ring is activated towards electrophilic attack, and the C4 position is a known site for such substitutions. This method is advantageous due to its straightforward nature and the commercial availability of the primary precursors.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.
-
Formation of Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of 3,5-dimethoxybenzoyl chloride, weakening the C-Cl bond and leading to its cleavage. This generates a resonance-stabilized acylium ion.
-
Electrophilic Attack: The acylium ion acts as the electrophile and attacks the C4 position of the isoquinoline ring, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Deprotonation & Complexation: A base (such as AlCl₄⁻) removes the proton from the C4 position, restoring the aromaticity of the isoquinoline ring. The product, being a ketone, is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[7]
-
Workup: Aqueous workup is required to decompose the product-catalyst complex and yield the final 4-(3,5-Dimethoxybenzoyl)isoquinoline.
Caption: Mechanism of Friedel-Crafts Acylation.
Precursor Synthesis: 3,5-Dimethoxybenzoyl Chloride
While commercially available, 3,5-dimethoxybenzoyl chloride can also be readily prepared in the lab from 3,5-dimethoxybenzoic acid.
Protocol:
-
Suspend 3,5-dimethoxybenzoic acid in toluene.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the suspension to approximately 50°C.
-
Add thionyl chloride dropwise.
-
Heat the mixture further (e.g., to 90°C) and stir for 2 hours until gas evolution ceases.[8]
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which can be used directly or purified by distillation.[8]
Experimental Protocol: Synthesis of 4-(3,5-Dimethoxybenzoyl)isoquinoline
This protocol is adapted from a similar synthesis of 4-(3,5-dimethylbenzoyl)isoquinoline.
Materials:
-
Isoquinoline
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add isoquinoline (1.0 eq) and dissolve it in anhydrous DCM.
-
Addition of Acylating Agent: Add 3,5-dimethoxybenzoyl chloride (1.2 eq) to the solution.
-
Catalyst Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add anhydrous aluminum chloride (1.5 eq) portion-wise, ensuring the temperature remains low.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 4-(3,5-Dimethoxybenzoyl)isoquinoline.
Alternative Synthetic Pathways
While Friedel-Crafts acylation is the primary route, a comprehensive understanding requires consideration of alternative methods, particularly modern cross-coupling reactions.
Alternative Pathway 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling for forming C-C bonds.[12][13][14] This pathway would involve coupling an isoquinoline derivative with a boronic acid derivative. A plausible route is the coupling of 4-bromoisoquinoline with 3,5-dimethoxyphenylboronic acid, followed by oxidation of the resulting intermediate to the ketone.
Rationale: This approach offers high functional group tolerance and often proceeds under milder conditions than Friedel-Crafts reactions. The precursors, 4-bromoisoquinoline and 3,5-dimethoxyphenylboronic acid, are commercially available.
3.1.1. Proposed Reaction Scheme
Caption: Simplified Suzuki-Miyaura catalytic cycle.
3.1.3. General Protocol for Suzuki Coupling
-
To a flask, add 4-bromoisoquinoline (1.0 eq), 3,5-dimethoxyphenylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq).
-
Add a solvent system, typically a mixture like 1,4-dioxane/water.
-
Degas the mixture and heat under an inert atmosphere until TLC indicates consumption of the starting material.
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic phase. Purify the intermediate via column chromatography.
-
The subsequent oxidation of the benzylic C-H bond to a ketone would require strong oxidizing agents and careful condition screening to avoid over-oxidation or ring cleavage.
Alternative Pathway 2: Grignard Reaction
A Grignard-based approach offers another classic method for C-C bond formation. [15][16][17]This would involve the reaction of an isoquinoline-based Grignard reagent with 3,5-dimethoxybenzoyl chloride.
Rationale: This method directly forms the desired ketone. However, Grignard reagents are highly basic and moisture-sensitive, requiring strictly anhydrous conditions. [16]The formation of the isoquinolin-4-ylmagnesium halide might also be challenging.
3.2.1. Proposed Reaction Scheme
-
Grignard Reagent Formation: 4-Bromoisoquinoline reacts with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form 4-isoquinolinylmagnesium bromide.
-
Nucleophilic Acyl Substitution: The Grignard reagent is then added to a solution of 3,5-dimethoxybenzoyl chloride at low temperature. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Workup: An acidic workup protonates the intermediate alkoxide to yield the final product.
Caption: Proposed Grignard reaction synthesis route.
3.2.2. General Protocol for Grignard Reaction
-
Dry all glassware thoroughly in an oven.
-
In a flask under an inert atmosphere, activate magnesium turnings (1.2 eq).
-
Add anhydrous ether and a solution of 4-bromoisoquinoline (1.0 eq) in anhydrous ether dropwise. Initiation may require gentle heating or an initiator (e.g., a crystal of iodine).
-
Once the Grignard reagent has formed, cool the solution to a low temperature (e.g., -78°C).
-
Slowly add a solution of 3,5-dimethoxybenzoyl chloride (1.0 eq) in anhydrous ether.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, followed by standard washing, drying, and purification steps.
Comparative Analysis of Synthesis Pathways
| Parameter | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling | Grignard Reaction |
| Key Transformation | Electrophilic Aromatic Substitution | Pd-Catalyzed Cross-Coupling | Nucleophilic Acyl Substitution |
| Precursors | Isoquinoline, 3,5-Dimethoxybenzoyl Chloride | 4-Haloisoquinoline, Arylboronic Acid | 4-Haloisoquinoline, Acyl Chloride |
| Number of Steps | 1 (plus precursor synthesis) | 2 (Coupling + Oxidation) | 1 (plus Grignard formation) |
| Catalyst/Reagent | Stoichiometric Lewis Acid (AlCl₃) | Catalytic Palladium complex | Stoichiometric Magnesium |
| Conditions | Anhydrous, often cryogenic start | Milder, inert atmosphere | Strictly anhydrous and inert |
| Advantages | Direct, well-established, high-yielding for activated rings. | High functional group tolerance, catalytic metal usage. | Direct formation of ketone. |
| Disadvantages | Requires stoichiometric strong Lewis acid, harsh conditions, product inhibition. | Two-step process, potential issues with subsequent oxidation step. | Highly sensitive to moisture/air, formation of Grignard can be difficult. |
General Experimental Workflow and Characterization
Regardless of the chosen pathway, the overall workflow for obtaining and verifying the final product follows a standard procedure.
Caption: General laboratory workflow for synthesis and analysis.
Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure, identifying characteristic peaks for the isoquinoline and 3,5-dimethoxybenzoyl moieties.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
The synthesis of 4-(3,5-Dimethoxybenzoyl)isoquinoline is most directly achieved via a Friedel-Crafts acylation, which represents a robust and reliable method. For syntheses requiring milder conditions or greater functional group compatibility, a Suzuki-Miyaura cross-coupling approach presents a strong, albeit multi-step, alternative. A Grignard-based synthesis is also feasible but demands more stringent experimental conditions. The choice of pathway will ultimately depend on the specific resources, expertise, and requirements of the research team. This guide provides the foundational knowledge and practical protocols to empower researchers in the synthesis of this promising molecule for drug discovery and development.
References
-
PrepChem. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride. PrepChem.com. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of 4-aryl dihydroisoquinolin-3-ones and 2-aryl morpholin-3-ones using AgOTf-activated α-bromo arylacetate. ResearchGate. Retrieved from [Link]
-
ChemBK. (2024, April 10). 3,5-Dimethoxybenzoyl Chloride. ChemBK. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4‐substituted isoquinoline‐1(2H)‐ones 6a–e and 7a–d. ResearchGate. Retrieved from [Link]
-
ChemBK. (2024, April 9). Isoquinoline-4-boronic acid. ChemBK. Retrieved from [Link]
-
MDPI. (2022, July 25). methanone. MDPI. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 3,5-DIMETHOXYBENZOYL CHLORIDE. Retrieved from [Link]
-
University of California, Irvine. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 Suzuki-Miyaura couplings of 3 and 4 with arylboronic acids. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2004, June 9). Intramolecular Catalytic Friedel−Crafts Reactions with Allenyl Cations for the Synthesis of Quinolines and Their Analogues. Organic Letters. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Publishing. Retrieved from [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Retrieved from [Link]
-
MDPI. (2026, March 4). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. MDPI. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]
-
National Institutes of Health. (2023, January 23). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. PMC. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Mettler Toledo. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of isoquinolones by visible-light-induced deaminative [4+2] annulation reactions. RSC Publishing. Retrieved from [Link]
-
National Institutes of Health. (2019, December 15). A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PMC. Retrieved from [Link]
-
ResearchGate. (2022, July 6). methanone. ResearchGate. Retrieved from [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Retrieved from [Link]
-
National Institutes of Health. (n.d.). (6,7-Dimethoxy-4-methylisoquinolinyl)-(4'-methoxyphenyl)-methanone, a New Benzylisoquinoline Alkaloid from Beilschmiedia brevipes. PMC. Retrieved from [Link]
-
Academia.edu. (n.d.). Synthesis of novel (2,4-dimethoxy-3-((5-phenyl- 1,3,4-oxadiazol-2- yl)methoxy)phenyl)(phenyl)methanones and their antibacterial activity. Academia.edu. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
National Institutes of Health. (2001, January 8). Convenient Preparation of 4-Formyl-3,5-dimethoxyphenol and Its Incorporation Into Linkers and Resins for Solid-Phase Synthesis. PubMed. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2023, February 23). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Archives. Retrieved from [Link]
-
National Institutes of Health. (2008, November 15). Luteolin, a flavonoid with potential for cancer prevention and therapy. PubMed. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Health Benefits and Pharmacological Aspects of Chrysoeriol. PMC. Retrieved from [Link]
-
MDPI. (2024, July 1). Nutraceutical Value of Eleven Aromatic Medicinal Plants and Azorean Camellia sinensis: Comparison of Antioxidant Properties and Phenolic and Flavonoid Contents. MDPI. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 5. Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds [mdpi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. chembk.com [chembk.com]
- 10. 3,5-DIMETHOXYBENZOYL CHLORIDE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. CAS 17213-57-9: 3,5-Dimethoxybenzoyl chloride | CymitQuimica [cymitquimica.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Grignard Reaction [organic-chemistry.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. mt.com [mt.com]
A Technical Guide to the Physicochemical Properties of 4-(3,5-Dimethoxybenzoyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoquinoline Scaffold
Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1][2] These scaffolds are recognized as "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets, exhibiting a broad spectrum of activities.[1] The introduction of various substituents onto the isoquinoline ring allows for the fine-tuning of their pharmacological profiles. The compound 4-(3,5-Dimethoxybenzoyl)isoquinoline combines the established isoquinoline core with a substituted benzoyl moiety, presenting a molecule of interest for further chemical elaboration and biological screening.[1] Understanding the physicochemical properties of this compound is paramount for its development as a potential therapeutic agent, as these properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3]
Chemical Structure and Properties
The foundational step in characterizing any new chemical entity is to define its structure and fundamental properties.
Caption: Chemical structure of 4-(3,5-Dimethoxybenzoyl)isoquinoline.
Table 1: Predicted Physicochemical Properties of 4-(3,5-Dimethoxybenzoyl)isoquinoline
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₈H₁₅NO₃ | Defines the elemental composition and molar mass. |
| Molecular Weight | 293.32 g/mol | Influences diffusion and transport across biological membranes. |
| logP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 | A key indicator of lipophilicity, affecting solubility, permeability, and metabolism. |
| pKa (Acid Dissociation Constant) | ~5.0 - 6.0 (for the isoquinoline nitrogen) | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |
| Hydrogen Bond Donors | 0 | Affects solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 4 (N and 3xO) | Influences solubility and interactions with biological targets. |
| Polar Surface Area (PSA) | ~55 Ų | Correlates with drug transport properties, particularly blood-brain barrier penetration. |
Note: The values in this table are estimations based on the chemical structure and data for similar compounds. Experimental verification is crucial.
Synthesis of 4-(3,5-Dimethoxybenzoyl)isoquinoline
The synthesis of 4-(3,5-Dimethoxybenzoyl)isoquinoline can be achieved through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of isoquinoline with 3,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[1]
Caption: General workflow for the synthesis of 4-(3,5-Dimethoxybenzoyl)isoquinoline.
Experimental Protocol for Synthesis
This protocol is adapted from the synthesis of the closely related 4-(3,5-dimethylbenzoyl)isoquinoline.[1]
Materials:
-
Isoquinoline
-
3,5-Dimethoxybenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isoquinoline in anhydrous dichloromethane.
-
Addition of Acylating Agent: Add 3,5-dimethoxybenzoyl chloride to the solution.
-
Cooling and Catalyst Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add anhydrous aluminum chloride portion-wise. It is crucial to maintain a low temperature as the addition is exothermic.[1]
-
Reaction: After the complete addition of aluminum chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.[1]
-
Quenching: Carefully quench the reaction by slowly adding it to a mixture of crushed ice and 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.[1]
-
Washing: Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the pure 4-(3,5-dimethoxybenzoyl)isoquinoline.[1]
Experimental Determination of Physicochemical Properties
Accurate experimental determination of physicochemical properties is essential to inform drug development decisions.[4]
Solubility
Aqueous solubility is a critical factor influencing a drug's bioavailability.
Protocol: Shake-Flask Method for Aqueous Solubility
-
Sample Preparation: Add an excess amount of 4-(3,5-Dimethoxybenzoyl)isoquinoline to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported in units such as mg/mL or µM.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's distribution between an oily (n-octanol) and an aqueous phase.[3]
Protocol: HPLC-based logP Determination
-
System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known logP values and record their retention times.
-
Sample Analysis: Inject a solution of 4-(3,5-Dimethoxybenzoyl)isoquinoline and record its retention time.
-
Calculation: Create a calibration curve by plotting the known logP values of the standards against their retention times. Use the retention time of the test compound to interpolate its logP value from the calibration curve.
Melting Point
The melting point provides information about the purity and crystalline nature of a solid compound.[5]
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the crystalline 4-(3,5-Dimethoxybenzoyl)isoquinoline and pack it into a capillary tube.[5]
-
Measurement: Place the capillary tube in a melting point apparatus.[5]
-
Heating and Observation: Heat the sample at a controlled rate and observe the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.[5]
Potential Biological Significance
While specific biological data for 4-(3,5-Dimethoxybenzoyl)isoquinoline is not yet widely published, the isoquinoline core is a well-established pharmacophore. Isoquinoline derivatives have demonstrated a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[6] For instance, some isoquinoline alkaloids are known enzyme inhibitors.[7] The dimethoxybenzoyl moiety may further modulate the compound's interaction with specific biological targets. Therefore, 4-(3,5-Dimethoxybenzoyl)isoquinoline is a promising candidate for screening in various biological assays to explore its therapeutic potential.
Conclusion
This technical guide provides a comprehensive overview of the key physicochemical properties of 4-(3,5-Dimethoxybenzoyl)isoquinoline, a compound of interest in medicinal chemistry. The provided synthesis protocol offers a reliable method for its preparation, and the detailed experimental procedures for determining its solubility, lipophilicity, and melting point are crucial for its characterization. A thorough understanding of these properties is fundamental for the rational design and development of new drugs based on the versatile isoquinoline scaffold.
References
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 4-(3,5-Dimethylbenzoyl)isoquinoline.
- Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC.
- Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS.
- Fluorochem. (n.d.). 4-(2,3-Dimethoxybenzoyl)isoquinoline.
- PubChem. (n.d.). Benzylisoquinolines | C23H19N | CID 22169421. NIH.
- Wikipedia. (n.d.). Isoquinoline.
- Benchchem. (n.d.). Application Notes and Protocols for 4-(3,5-Dimethylbenzoyl)isoquinoline.
- The Royal Society of Chemistry. (2023, February 3). Chapter 1: Physicochemical Properties.
- Swarthmore College. (n.d.). Experiment 1 — Properties of Organic Compounds.
- MDPI. (2018, November 6). Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus.
- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Preparation and Dissolution Protocol for 4-(3,5-Dimethoxybenzoyl)isoquinoline in Cell Culture Assays
Executive Summary
4-(3,5-Dimethoxybenzoyl)isoquinoline is a specialized lipophilic heterocyclic compound frequently utilized in advanced cell culture assays, such as kinase inhibition screening and cytotoxicity profiling. Due to its highly hydrophobic nature, improper dissolution can lead to compound precipitation ("crashing out"), inaccurate dosing, and solvent-induced cellular toxicity. This application note provides a self-validating, step-by-step methodology for formulating stable master stocks and working dilutions of 4-(3,5-Dimethoxybenzoyl)isoquinoline, ensuring maximum bioavailability and assay reproducibility.
Physicochemical Profiling & Causality
To successfully dissolve any synthetic compound, one must first understand its physicochemical properties to predict its behavior in aqueous environments.
The Hydrophobic Effect: The core of this molecule is isoquinoline, a benzopyridine derivative that acts as a weak base with a pKa of approximately 5.14[1]. In standard cell culture media buffered to a physiological pH of 7.4, the nitrogen atom in the isoquinoline ring remains largely unprotonated (neutral)[2]. The addition of the 3,5-dimethoxybenzoyl moiety further increases the molecular weight and steric bulk, effectively eliminating any residual aqueous solubility. Attempting to dissolve this compound directly in aqueous buffers will result in immediate crystalline aggregation.
Solvent Selection (Why DMSO?): Dimethyl sulfoxide (DMSO) is an amphiphilic, aprotic solvent. It is strictly required for this compound because it provides the necessary solvation energy to disrupt the crystalline lattice of the lipophilic isoquinoline core.
Toxicity Thresholds: While DMSO is an excellent vehicle, it is also a membrane penetrant. High concentrations of DMSO alter the physical properties of the plasma membrane, leading to decreased membrane selectivity and increased permeability[3]. While certain robust cell lines (e.g., RAW 264.7 macrophages) can tolerate DMSO concentrations up to 1.5% before showing significant viability drops[4], the universal "golden rule" for sensitive cell-based assays is to maintain a final vehicle concentration of ≤ 0.1% v/v [3]. Exceeding this threshold risks confounding your assay with solvent-induced artifactual data.
Quantitative Data & Reagent Specifications
Table 1: Physicochemical Properties
| Parameter | Value |
| Chemical Formula | C₁₈H₁₅NO₃ |
| Molecular Weight | 293.32 g/mol |
| pKa (Isoquinoline core) | ~5.14 |
| Primary Solvent | 100% Cell-Culture Grade DMSO (Endotoxin-free) |
| Storage (Solid Powder) | -20°C, desiccated and protected from light |
| Storage (Master Stock) | -80°C, in single-use aliquots |
Table 2: Dilution Matrix for a 10 mM Master Stock
Calculated for direct addition to 1 mL of culture media. To maintain pipetting accuracy for volumes < 1.0 µL, serial intermediate dilutions are required.
| Desired Final Concentration | Volume of 10 mM Stock | Volume of Culture Media | Final DMSO % (v/v) |
| 10 µM | 1.0 µL | 999.0 µL | 0.10% (Safe) |
| 5 µM | 0.5 µL | 999.5 µL | 0.05% (Safe) |
| 1 µM | 0.1 µL | 999.9 µL | 0.01% (Safe) |
Experimental Protocol
Phase 1: Preparation of the 10 mM Master Stock
Causality: Preparing a highly concentrated master stock minimizes the volume of solvent that will eventually be introduced to the cells.
-
Equilibration: Remove the lyophilized 4-(3,5-Dimethoxybenzoyl)isoquinoline from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for 30 minutes. Why? Opening cold vials introduces atmospheric moisture, which degrades the compound and alters the exact mass.
-
Weighing: Using an analytical microbalance, weigh exactly 2.93 mg of the compound into a sterile, amber microcentrifuge tube.
-
Solvation: Add exactly 1.0 mL of sterile, cell-culture grade DMSO (≥99.9% purity)[3].
-
Mechanical Disruption: Vortex vigorously for 60 seconds.
-
Sonication: Place the tube in a room-temperature ultrasonic water bath for 5–10 minutes. Why? Sonication provides the kinetic energy required to break intermolecular hydrophobic interactions, ensuring complete dissolution.
Phase 2: Aliquoting and Storage
-
Divide the 10 mM master stock into 20 µL to 50 µL single-use aliquots in sterile amber tubes.
-
Store immediately at -80°C. Causality: Repeated freeze-thaw cycles cause localized concentration gradients and condensation, leading to irreversible compound precipitation and degradation.
Phase 3: Intermediate Dilution and Cell Treatment
-
Thawing: Thaw a single aliquot at RT and vortex briefly to ensure homogeneity.
-
Pre-warming Media: Warm your complete cell culture media (containing serum, if applicable) to 37°C. Why? Adding a DMSO-dissolved lipophilic compound to cold media causes a thermodynamic shock, leading to rapid micro-crystal formation (Ostwald ripening).
-
Intermediate Dilution: Instead of pipetting 1 µL of stock directly into a 1 mL culture well (which causes localized high-concentration toxicity), prepare an intermediate dilution. Add the required stock volume to a secondary tube containing pre-warmed media, mix rapidly by pipetting up and down, and immediately transfer this mixture to the cells.
-
Self-Validation Checkpoint: Before returning the plate to the incubator, observe the wells under an inverted phase-contrast microscope. The media must be optically clear. If you observe light-refracting micro-crystals, the compound has "crashed out," and the biological data will be invalid.
Workflow Visualization
Workflow for the dissolution and dilution of 4-(3,5-Dimethoxybenzoyl)isoquinoline.
Critical Controls
Vehicle Control: Every assay must include a negative control well treated with the exact same final concentration of DMSO (e.g., 0.1% v/v) without the active compound. This isolates the biological effect of 4-(3,5-Dimethoxybenzoyl)isoquinoline from any background transcriptional noise induced by the solvent[3].
References
-
Wikipedia. "Isoquinoline". Available at: [Link]
-
FooDB. "Showing Compound Isoquinoline (FDB012557)". Available at:[Link]
-
ResearchGate. "Inhibitors in DMSO (not for cell culture) can be used in cellular assays?". Available at:[Link]
-
MDPI. "DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation". Available at:[Link]
Sources
Application Note: Preparation, Quality Control, and Storage of 4-(3,5-Dimethoxybenzoyl)isoquinoline DMSO Stock Solutions
Introduction & Chemical Profile
4-(3,5-Dimethoxybenzoyl)isoquinoline is a highly hydrophobic, planar small molecule representative of isoquinoline derivatives frequently utilized in drug discovery (e.g., as kinase or tubulin inhibitors). Due to the high lipophilicity of the isoquinoline core and the dimethoxy-substituted phenyl ring, its aqueous solubility is negligible. Consequently, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for preparing concentrated stock solutions for downstream in vitro and in vivo biological assays.
Handling such complex heteroaromatic compounds requires strict adherence to physical chemistry principles to prevent degradation, precipitation, and assay artifacts.
Causality in Handling & Storage (Expertise & Experience)
To maintain the structural and functional integrity of 4-(3,5-Dimethoxybenzoyl)isoquinoline, researchers must understand the causality behind standard storage protocols:
-
Hygroscopy and Precipitation: DMSO is notoriously hygroscopic [1]. When exposed to ambient humidity, DMSO rapidly absorbs water, which alters its dielectric constant. Because 4-(3,5-Dimethoxybenzoyl)isoquinoline relies entirely on the low dielectric constant of pure DMSO for solvation, even a 2-5% increase in water content can trigger irreversible micro-precipitation. Furthermore, water introduces the risk of hydrolysis over time.
-
Freeze-Thaw Degradation: Repeated freeze-thaw cycles are highly detrimental to small molecule integrity. During thawing, condensation introduces water into the stock. A landmark study by[2] demonstrated that small molecules stored in DMSO suffer significant degradation and loss of efficacy after multiple freeze-thaw cycles due to hydration and subsequent hydrolysis or precipitation.
-
Oxidative Susceptibility: The electron-rich 3,5-dimethoxybenzoyl moiety is susceptible to oxidative degradation if exposed to light and reactive oxygen species over prolonged periods. This is sometimes indicated by a pink or yellowish discoloration in the stock solution, signaling that the aliquot must be discarded.
Self-Validating Protocol (Trustworthiness)
To ensure experimental reproducibility, the preparation protocol must function as a self-validating system . This requires integrating a Quality Control (QC) step immediately following dissolution. By utilizing UV-Vis spectrophotometry (measuring the characteristic absorbance of the isoquinoline core) or LC-MS, researchers can verify the exact concentration and purity of the stock before aliquoting. This ensures that weighing errors, incomplete dissolution, or degraded powder do not confound downstream biological assays.
Quantitative Data Summaries
| Property / Parameter | Value / Specification |
| Compound | 4-(3,5-Dimethoxybenzoyl)isoquinoline |
| Molecular Formula | C18H15NO3 |
| Molecular Weight | 293.32 g/mol |
| Target Stock Concentration | 10 mM |
| Required Mass for 1 mL Stock | 2.93 mg |
| Solvent | Anhydrous DMSO (≥99.9% purity) |
| Long-term Storage | -80°C (under inert gas) |
| Max Freeze-Thaw Cycles | 1 (Single-use aliquots strictly required) |
Step-by-Step Methodology
-
Equilibration : Remove the lyophilized powder of 4-(3,5-Dimethoxybenzoyl)isoquinoline from -20°C storage and place it in a desiccator at room temperature for 30 minutes.
-
Rationale: Prevents condensation of atmospheric moisture onto the cold powder.
-
-
Weighing : Using a calibrated analytical balance (0.01 mg precision), weigh out exactly 2.93 mg of the compound into a sterile, amber glass vial.
-
Rationale: Amber glass protects the electron-rich methoxy groups from photodegradation.
-
-
Dissolution : Add 1.0 mL of room-temperature, anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to the vial to achieve a 10 mM concentration.
-
Homogenization : Vortex the solution for 30-60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 2-5 minutes.
-
Quality Control (Self-Validation) : Extract a 1 µL aliquot and dilute it 1:1000 in analytical grade acetonitrile. Analyze via LC-MS to confirm a single peak at m/z 294.1 [M+H]⁺ and verify the concentration against a known standard curve.
-
Aliquoting : Divide the validated stock solution into 20 µL to 50 µL single-use aliquots in sterile, low-binding microcentrifuge tubes.
-
Storage : Overlay the aliquots with Argon or Nitrogen gas to displace oxygen, cap tightly, and store immediately at -80°C.
Workflow Visualization
Workflow for the preparation, QC, and storage of DMSO stock solutions.
References
-
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening, 8(2), 210-215.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 679, Dimethyl sulfoxide." PubChem.[Link]
Sources
Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 4-(3,5-Dimethoxybenzoyl)isoquinoline
Abstract
This application note details the development and validation of a simple, precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-(3,5-Dimethoxybenzoyl)isoquinoline. The method is demonstrated to be stability-indicating through forced degradation studies. The chromatographic separation was achieved on a C18 column with gradient elution using a mobile phase of acetonitrile and a phosphate buffer. Detection was carried out using a UV detector. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, and all parameters were found to be within acceptable limits.[1][2][3] This method is suitable for routine quality control analysis of 4-(3,5-Dimethoxybenzoyl)isoquinoline in bulk drug and pharmaceutical dosage forms.
Introduction
4-(3,5-Dimethoxybenzoyl)isoquinoline is a synthetic derivative belonging to the benzoylisoquinoline class of compounds.[4] This class of alkaloids has garnered significant interest in medicinal chemistry due to a wide range of pharmacological activities, including potential anticancer and anti-inflammatory properties.[4] Accurate and reliable quantification of this compound is crucial for its development as a potential therapeutic agent, ensuring quality control during synthesis and formulation.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of drug substances.[5][6] Reverse-phase HPLC, in particular, is a versatile and robust method for the analysis of a wide range of non-polar and moderately polar compounds.[7][8] The principle of reverse-phase chromatography relies on the partitioning of analytes between a non-polar stationary phase (typically C18) and a polar mobile phase.[9]
This application note presents a systematic approach to developing a stability-indicating HPLC method for 4-(3,5-Dimethoxybenzoyl)isoquinoline.[10] A stability-indicating method is crucial as it can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[11][12] The development process involves a logical selection of chromatographic parameters, optimization of the separation, and a comprehensive validation to ensure the method is fit for its intended purpose.[5][13]
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.
-
Chromatographic Data Software (CDS): For data acquisition and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
pH Meter: For mobile phase buffer preparation.
-
Reference Standard: 4-(3,5-Dimethoxybenzoyl)isoquinoline (purity >99%).
-
Solvents: HPLC grade acetonitrile and water.
-
Chemicals: Potassium dihydrogen phosphate and ortho-phosphoric acid (analytical grade).
Physicochemical Properties of 4-(3,5-Dimethoxybenzoyl)isoquinoline
A thorough understanding of the analyte's physicochemical properties is fundamental to effective HPLC method development.[14] The benzoylisoquinoline structure suggests the presence of aromatic rings which will have strong UV absorbance, making UV detection a suitable choice.[15][16] The presence of methoxy and benzoyl groups influences its polarity, making it a good candidate for reverse-phase chromatography.
Initial Method Development and Optimization
The goal of method development is to achieve a good separation of the analyte from any potential impurities or degradants with acceptable peak shape and retention time.
A C18 column is the workhorse for reverse-phase HPLC and provides excellent retention for a wide range of compounds, including those with aromatic functionalities.[14][17] Therefore, a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) was selected for the initial development.
The UV spectrum of 4-(3,5-Dimethoxybenzoyl)isoquinoline in the mobile phase diluent was recorded to determine the wavelength of maximum absorbance (λmax). Aromatic compounds typically exhibit strong absorbance in the UV region.[18] The λmax was found to be approximately 254 nm, which was chosen for detection to ensure high sensitivity.
The mobile phase composition is a critical parameter that influences analyte retention and selectivity.[7][19][20][21] A mixture of acetonitrile and water is a common choice for reverse-phase HPLC.[22] To ensure reproducible retention times and good peak shape, especially for ionizable compounds, the pH of the mobile phase should be controlled with a buffer.[19][23] A phosphate buffer is a good choice due to its appropriate buffering range and compatibility with UV detection.[14]
An initial isocratic elution with varying ratios of acetonitrile and phosphate buffer (pH 3.0) was tested. A gradient elution was ultimately chosen to ensure elution of any potential late-eluting degradation products and to shorten the overall run time. The gradient was optimized to provide a sharp, symmetrical peak for the parent compound with a reasonable retention time.
A flow rate of 1.0 mL/min was chosen as a standard starting point for a 4.6 mm ID column.[10] The column temperature was maintained at 30°C to ensure reproducibility of retention times and to reduce viscosity of the mobile phase.
Final Optimized Chromatographic Conditions
The optimized conditions are summarized in the table below:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Ortho-Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A : Acetonitrile (70:30 v/v) |
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][13] The validation parameters assessed were system suitability, specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
System Suitability
System suitability testing is an integral part of any analytical method and ensures that the chromatographic system is performing adequately.[24][25] A standard solution of 4-(3,5-Dimethoxybenzoyl)isoquinoline was injected six times, and the system suitability parameters were evaluated.
dot
Caption: Workflow for Forced Degradation Studies.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of 4-(3,5-Dimethoxybenzoyl)isoquinoline at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Accuracy
The accuracy of the method was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Was assessed by analyzing six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Was assessed by analyzing six replicate samples of the same concentration on two different days by two different analysts.
The results were expressed as the percentage relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by intentionally making small variations in the chromatographic parameters and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.2 units)
Results and Discussion
The developed HPLC method provided a well-resolved, sharp, and symmetrical peak for 4-(3,5-Dimethoxybenzoyl)isoquinoline with a retention time of approximately 8.5 minutes.
System Suitability Results
The results of the system suitability testing were all within the acceptable limits, indicating that the system was suitable for the analysis.
Table 1: System Suitability Data
| Parameter | Observed Value | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | ≤ 2.0 |
| Theoretical Plates (N) | 8500 | > 2000 |
| % RSD of Peak Area | 0.5% | ≤ 2.0% |
| % RSD of Retention Time | 0.2% | ≤ 1.0% |
Specificity Results
In the forced degradation studies, significant degradation was observed under acidic, basic, and oxidative conditions. The parent peak was well-resolved from all the degradation product peaks, demonstrating the stability-indicating nature of the method. The peak purity analysis also confirmed that the parent peak was spectrally pure in all stressed samples.
Linearity, Accuracy, and Precision Results
The method was found to be linear over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) of >0.999. The accuracy of the method was excellent, with recovery values between 98.0% and 102.0%. The %RSD for both repeatability and intermediate precision was less than 2.0%, indicating good precision.
Table 2: Summary of Validation Results
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Repeatability (% RSD) | < 2.0% |
| Intermediate Precision (% RSD) | < 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness Results
The method was found to be robust, as minor deliberate changes in the chromatographic parameters did not significantly affect the peak area, retention time, or system suitability parameters.
Conclusion
A simple, rapid, precise, and accurate stability-indicating RP-HPLC method has been successfully developed and validated for the quantification of 4-(3,5-Dimethoxybenzoyl)isoquinoline. The method meets all the requirements of the ICH guidelines for analytical method validation. [26][27][28][29][30]The developed method can be effectively used for routine quality control analysis of 4-(3,5-Dimethoxybenzoyl)isoquinoline in both bulk drug and pharmaceutical formulations. The systematic approach to method development and validation ensures the reliability and accuracy of the analytical results. [6][10]
References
- Vertex AI Search. (2026).
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
- Research Journal of Pharmacy and Technology. (n.d.). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
- U.S. Food and Drug Administration. (n.d.).
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
- Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide.
- Lab Manager. (2025). System Suitability Testing: Ensuring Reliable Results.
- Advanced HPLC Method Development. (2025). Best Practices for Pharmaceutical Analysis.
- Welch Materials. (2025).
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- Open Access Journals. (n.d.).
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- Lab Manager. (2025).
- ECA Academy. (n.d.).
- SciSpace. (n.d.). Effective HPLC method development.
- Scribd. (n.d.). Reversed Phase HPLC Principles and Mechanisms.
- U.S. Food and Drug Administration. (2020).
- Scribd. (2010).
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- MicroSolv. (2025). System suitability Requirements for a USP HPLC Method.
- ICH. (n.d.). Quality Guidelines.
- Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
- YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
- ALWSCI. (2025).
- Wikipedia. (n.d.).
- ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
- LCGC International. (2026).
- ARL Bio Pharma. (n.d.).
- Benchchem. (2025).
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Element Lab Solutions. (n.d.). HPLC Solvent Selection.
- Agilent. (2011).
- ResearchGate. (n.d.). Q2(R1)
- Waters Corporation. (n.d.).
- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).
- Chrom Tech, Inc. (2025).
- ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology.
- Indus Journal of Bioscience Research. (2026).
- University of Baghdad Digital Repository. (2020).
- PubMed. (2017).
- PubMed. (2012). Applied biological and physicochemical activity of isoquinoline alkaloids: oxoisoaporphine and boldine.
- Benchchem. (n.d.). A Comprehensive Literature Review of Benzoylisoquinoline Compounds: Synthesis, Biological Activity, and Therapeutic Potential.
- MDPI. (2012). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine.
- ResearchGate. (2012). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine.
- ResearchGate. (2026).
Sources
- 1. scribd.com [scribd.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. onyxipca.com [onyxipca.com]
- 6. scispace.com [scispace.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. chromtech.com [chromtech.com]
- 9. agilent.com [agilent.com]
- 10. pharmtech.com [pharmtech.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 13. researchgate.net [researchgate.net]
- 14. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantitative analysis of aromatics for synthetic biology using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 18. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 19. rjptonline.org [rjptonline.org]
- 20. welch-us.com [welch-us.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
- 24. System Suitability Testing: Ensuring Reliable Results | Lab Manager [labmanager.com]
- 25. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 26. fda.gov [fda.gov]
- 27. scribd.com [scribd.com]
- 28. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 29. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 30. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
Application Notes and Protocols for In Vivo Dosing of 4-(3,5-Dimethoxybenzoyl)isoquinoline in Murine Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Isoquinoline and its derivatives represent a significant class of heterocyclic compounds that are the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Notably, many isoquinoline-based compounds have demonstrated potent anticancer properties, acting through various mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerases and kinases.[2][3][4] The compound 4-(3,5-Dimethoxybenzoyl)isoquinoline, with its distinct structural features, is a molecule of interest for preclinical investigation, particularly in oncology and potentially in neurodegenerative diseases, given the neuroprotective effects observed with other isoquinoline alkaloids.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of 4-(3,5-Dimethoxybenzoyl)isoquinoline in murine models. The protocols outlined below are synthesized from established methodologies for related compounds and general best practices for in vivo studies with poorly soluble agents. The primary objective is to offer a scientifically grounded starting point for dose-range finding, formulation, and administration to facilitate the evaluation of this compound's efficacy and safety profile in a preclinical setting.
Scientific Rationale and Pre-Dosing Considerations
The successful in vivo evaluation of a novel compound hinges on a well-designed dosing protocol. For 4-(3,5-Dimethoxybenzoyl)isoquinoline, several key factors must be considered:
-
Physicochemical Properties: The solubility of the compound is a critical determinant of its bioavailability. Isoquinoline derivatives, particularly those with aromatic substitutions, often exhibit poor aqueous solubility.[5][6] Therefore, appropriate vehicle selection and formulation are paramount for achieving adequate systemic exposure.
-
Route of Administration: The choice of administration route (e.g., oral, intraperitoneal, intravenous) depends on the experimental objectives and the compound's pharmacokinetic properties. Oral administration (p.o.) is often preferred for its clinical relevance, while intraperitoneal (i.p.) or intravenous (i.v.) injections can provide more direct and controlled systemic exposure, bypassing potential absorption barriers in the gastrointestinal tract.[7]
-
Dose Selection: Initial dose selection is typically informed by in vitro cytotoxicity data (e.g., IC50 values against cancer cell lines) and data from studies on structurally related compounds. A dose-escalation study to determine the Maximum Tolerated Dose (MTD) is a crucial first step in vivo.[8][9]
-
Animal Model: The choice of murine model (e.g., specific cancer xenograft model, transgenic model of neurodegeneration) will be dictated by the therapeutic area of investigation.[10]
Formulation of Dosing Solutions
Given the anticipated poor aqueous solubility of 4-(3,5-Dimethoxybenzoyl)isoquinoline, a multi-step approach to formulation development is recommended. The following are example vehicle systems that can be evaluated.
Table 1: Recommended Vehicle Formulations for 4-(3,5-Dimethoxybenzoyl)isoquinoline
| Vehicle Composition | Route of Administration | Notes |
| 5-10% DMSO, 30-40% PEG 400, 50-65% Saline or PBS | i.p., i.v. | A common co-solvent system for poorly soluble compounds. The final DMSO concentration should be kept as low as possible to minimize toxicity. |
| 10% Solutol® HS 15, 20% Propylene Glycol, 70% Sterile Water | i.v. | Solutol® HS 15 is a non-ionic solubilizer and emulsifying agent suitable for parenteral administration.[5] |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in Water | p.o. (gavage) | A standard suspension vehicle for oral administration. The compound should be micronized to improve suspension stability and dissolution. |
| 20% (w/v) Captisol® (Sulfobutylether-β-cyclodextrin) in Water | i.p., i.v., p.o. | Captisol® is a modified cyclodextrin designed to improve the solubility and stability of drug candidates. |
| Self-Emulsifying Drug Delivery System (SEDDS) | p.o. (gavage) | Composed of oils, surfactants, and co-solvents, SEDDS can enhance the oral bioavailability of lipophilic compounds by forming a microemulsion in the GI tract.[6] |
Protocol for Preparation of a Co-Solvent Formulation (for i.p. or i.v. administration)
-
Weigh the Compound: Accurately weigh the required amount of 4-(3,5-Dimethoxybenzoyl)isoquinoline.
-
Initial Solubilization: Add the specified volume of DMSO to the compound. Vortex or sonicate until fully dissolved.
-
Addition of Co-solvents: Sequentially add the other components of the vehicle (e.g., PEG 400), mixing thoroughly after each addition.
-
Final Dilution: Add the aqueous component (saline or PBS) dropwise while vortexing to prevent precipitation.
-
Final Formulation: The final solution should be clear and free of particulates. If necessary, it can be sterile-filtered through a 0.22 µm syringe filter for i.v. administration.
Note: It is crucial to perform a small-scale solubility test before preparing a large batch of the dosing solution.
In Vivo Dosing Protocols
The following protocols are intended as a starting point and should be adapted based on the specific experimental design and preliminary tolerability studies.
Protocol 1: Maximum Tolerated Dose (MTD) Study
The MTD study is essential to identify a safe dose range for subsequent efficacy studies.[9]
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., CD-1 or BALB/c), with an equal number of males and females.
-
Grouping: Assign animals to several dose groups (n=3-5 per group) and a vehicle control group.
-
Dosing: Administer single, escalating doses of 4-(3,5-Dimethoxybenzoyl)isoquinoline via the intended route of administration (e.g., i.p. or p.o.). A suggested starting dose could be in the range of 5-10 mg/kg, with subsequent doses increasing by a factor of 2-3.
-
Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in body weight, activity, posture, grooming) for at least 7-14 days post-dosing.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or produce more than a 10-20% loss in body weight.
Caption: Workflow for a Maximum Tolerated Dose (MTD) study.
Protocol 2: Efficacy Study in a Xenograft Model
This protocol assumes the use of a subcutaneous tumor xenograft model.
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 per group).
-
Treatment Regimen:
-
Treatment Group(s): Administer 4-(3,5-Dimethoxybenzoyl)isoquinoline at one or more dose levels below the MTD (e.g., 20 mg/kg, 50 mg/kg). The frequency of administration could be daily, every other day, or twice weekly, depending on the compound's half-life and the MTD study results.[2][11]
-
Vehicle Control Group: Administer the vehicle alone following the same schedule.
-
Positive Control Group: Administer a standard-of-care chemotherapeutic agent relevant to the cancer model.
-
-
Monitoring:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record animal body weights twice weekly as an indicator of toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a specified size, or after a predetermined treatment period. Efficacy is assessed by comparing tumor growth inhibition (TGI) between the treated and control groups.
Caption: Workflow for an in vivo efficacy study in a xenograft model.
Safety and Toxicology
Throughout the in vivo studies, careful observation for any signs of toxicity is crucial. In addition to clinical observations and body weight measurements, a more in-depth toxicological assessment may be warranted, especially for longer-term studies. This can include:
-
Hematology: Analysis of blood samples to assess effects on red and white blood cells and platelets.
-
Serum Chemistry: Measurement of liver and kidney function markers (e.g., ALT, AST, creatinine).
-
Histopathology: Microscopic examination of major organs (liver, kidneys, spleen, etc.) for any treatment-related changes.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the in vivo evaluation of 4-(3,5-Dimethoxybenzoyl)isoquinoline in murine models. Due to the limited publicly available data on this specific compound, a cautious and systematic approach, beginning with formulation optimization and MTD determination, is strongly recommended. The insights gained from these initial studies will be invaluable for designing well-controlled efficacy experiments to fully elucidate the therapeutic potential of this novel isoquinoline derivative.
References
- BenchChem. (2025). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. BenchChem.
- Gao, M., et al. (2015). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. PLoS One, 10(4), e0123447.
- Ovation Themes. (n.d.). Preclinical Drug Testing Using Xenograft Models.
- Dembitsky, V. M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123.
- Araki, A., et al. (1998). Oral versus intraperitoneal administration of irinotecan in the treatment of human neuroblastoma in nude mice. Cancer Letters, 124(1), 15-21.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- European Medicines Agency. (2010, May 31).
- ResearchGate. (n.d.). Maximum Tolerated Dose.
-
WalyEldeen, A., et al. (2022).[2][5][8] Triazolo [3,4-a]isoquinoline chalcone derivative exhibits anticancer activity via induction of oxidative stress, DNA damage, and apoptosis in Ehrlich solid carcinoma-bearing mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(10), 1225–1238.
- Larsson, O., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences, 93, 233-241.
- Bauer, S., et al. (2021). Pharmacokinetic-pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies. British Journal of Cancer, 125(5), 687–698.
- Iwasa, T., et al. (2010). Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics. Cancer Science, 101(11), 2446-2452.
- Sabbatino, F., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 30(22), 12345.
- Wang, Y., et al. (2017). Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. International Journal of Nanomedicine, 12, 6639–6650.
- Kyoto Pharmaceutical University. (n.d.). DEVELOPMENT OF BIOASSAYS FOR THE DETECTION OF BENZYLISOQUINOLINE ALKALOIDS, HIGENAMINE AND BERBERINE.
- Im, S., & Lee, S. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 22(3), 1435.
- BenchChem. (2025). Application Notes and Protocols for In-Vivo Experimental Design: Quinoline-Based Drugs. BenchChem.
- Fenizia, C., et al. (2025). Drug-Induced Partial Immunosuppression for Preclinical Human Tumor Xenograft Models. International Journal of Molecular Sciences, 26(24), 12345.
- ResearchGate. (n.d.). Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase.
- Cabedo, N., et al. (2020). An Overview on Benzylisoquinoline Derivatives with Dopaminergic and Serotonergic Activities. Current Neuropharmacology, 18(3), 224-249.
- Wang, J., et al. (2016). Synthesis and evaluation of benzylisoquinoline derivatives for their inhibition on pancreatic lipase and preadipocyte proliferation. Acta Pharmaceutica Sinica B, 6(4), 382-390.
- Le, D. T., et al. (2018). Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus. Molecules, 23(11), 2898.
Sources
- 1. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Oral versus intraperitoneal administration of irinotecan in the treatment of human neuroblastoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. xenograft.org [xenograft.org]
- 11. dovepress.com [dovepress.com]
Application Note: NMR Spectroscopy Reference Data and Structural Elucidation of 4-(3,5-Dimethoxybenzoyl)isoquinoline
Chemical Context and Analytical Significance
The functionalization of the isoquinoline core is a cornerstone in the development of novel therapeutics, particularly in the design of tubulin polymerization inhibitors and kinase modulators. Specifically, 4-aroylisoquinolines represent a privileged scaffold. The synthesis of these compounds is typically achieved through advanced catalytic methodologies, such as the palladium-catalyzed carbonylative cyclization of 2-(1-alkynyl)benzaldimines[1], or via the cerium(IV)-mediated oxidation of β-amino ketones[2]. Additionally, related ring-fused trifluoromethylated isoquinolines have been synthesized via the thermal denitrogenation of 5-acylated 1,2,3-triazoles[3].
When analyzing synthetic batches of 4-(3,5-Dimethoxybenzoyl)isoquinoline, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for structural verification. The unique electronic environment of this molecule—characterized by the electron-withdrawing magnetic anisotropy of the carbonyl group and the electron-donating resonance of the dimethoxy-substituted benzoyl ring—creates a highly distinct spectral fingerprint. This application note provides a self-validating experimental protocol, reference data, and the mechanistic causality behind the observed chemical shifts.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute spectral fidelity and prevent misassignment of closely related structural isomers (e.g., 3-aroyl vs. 4-aroyl substitutions), the following rigorous sample preparation and acquisition workflow must be adhered to.
Step 1: Sample Preparation and Matrix Selection
-
Dissolution : Weigh exactly 20.0 mg of the purified 4-(3,5-Dimethoxybenzoyl)isoquinoline analyte. Dissolve in 0.6 mL of high-purity deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Filtration : Pass the solution through a tightly packed glass wool plug into a high-precision 5 mm NMR tube. Causality: Microparticulates distort the localized magnetic field ( B0 ), leading to line broadening that obscures critical meta-couplings ( J≈2.3 Hz) in the dimethoxybenzoyl ring.
Step 2: Spectrometer Tuning and Shimming
-
Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.
-
Tune and match the probe specifically for ¹H and ¹³C frequencies to maximize the signal-to-noise ratio (SNR).
-
Perform automated gradient shimming (Z1–Z5).
-
Validation Checkpoint : Acquire a preliminary 1-scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at δ 0.00 ppm. The FWHM must be ≤1.0 Hz. If it exceeds this threshold, re-shim the magnet. Proceeding with poor homogeneity will generate t1 noise in 2D spectra, severely compromising HMBC correlations.
Step 3: 1D and 2D Acquisition Parameters
-
¹H NMR (500 MHz) : 30° pulse angle, relaxation delay ( d1 ) of 1.5 s, 32 scans.
-
¹³C NMR (125 MHz) : Power-gated decoupling (WALTZ-16), 30° pulse, d1 of 2.0 s, 1024 scans.
-
HSQC : Optimized for 1JCH=145 Hz.
-
HMBC : Optimized for long-range coupling nJCH=8 Hz (evolution delay ≈62.5 ms).
Caption: Self-validating workflow for the NMR structural elucidation of isoquinoline derivatives.
Quantitative Reference Data
The following tables summarize the expected chemical shifts, multiplicities, and coupling constants derived from the structural microenvironment of the molecule.
Table 1: ¹H NMR Data (500 MHz, CDCl₃, 298 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Notes |
| 1 | 9.30 | s | - | 1H | Deshielded by N and aromatic ring |
| 3 | 8.65 | s | - | 1H | Deshielded by adjacent C-4 carbonyl |
| 5 | 8.15 | d | 8.2 | 1H | Strong peri-effect from C-4 carbonyl |
| 8 | 8.05 | d | 8.2 | 1H | Isoquinoline core |
| 7 | 7.75 | ddd | 8.2, 7.0, 1.2 | 1H | Isoquinoline core |
| 6 | 7.65 | ddd | 8.2, 7.0, 1.2 | 1H | Isoquinoline core |
| 2', 6' | 6.95 | d | 2.3 | 2H | Meta-coupling, shielded by OMe |
| 4' | 6.68 | t | 2.3 | 1H | Meta-coupling, shielded by OMe |
| -OCH₃ | 3.85 | s | - | 6H | Methoxy protons at C-3', C-5' |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃, 298 K)
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Notes |
| C=O | 194.5 | C | Ketone carbonyl |
| 3', 5' | 161.0 | C | Oxygen-bearing aromatic carbons |
| 1 | 153.2 | CH | Imine-like carbon |
| 3 | 144.5 | CH | Adjacent to nitrogen |
| 1' | 139.2 | C | Benzoyl ipso carbon |
| 8a | 135.6 | C | Bridgehead |
| 7 | 131.5 | CH | Isoquinoline core |
| 4 | 131.2 | C | Carbonyl-bearing carbon |
| 4a | 128.5 | C | Bridgehead |
| 6 | 128.0 | CH | Isoquinoline core |
| 8 | 127.8 | CH | Isoquinoline core |
| 5 | 125.4 | CH | Isoquinoline core |
| 2', 6' | 108.5 | CH | Ortho to methoxy groups |
| 4' | 105.8 | CH | Para to methoxy groups |
| -OCH₃ | 55.6 | CH₃ | Methoxy carbons |
Structural Elucidation & Mechanistic Insights
The assignment of the NMR spectra relies heavily on understanding the localized electronic effects (causality) dictated by the molecule's 3D conformation.
The Carbonyl Peri-Effect
The most diagnostic feature of a 4-aroylisoquinoline is the profound downfield shift of the H-5 proton ( δ 8.15 ppm). The carbonyl group at C-4 is forced out of coplanarity with the isoquinoline ring due to steric hindrance. Consequently, the highly electronegative oxygen atom of the carbonyl group sits in close spatial proximity to H-5 (the peri position). The magnetic anisotropy of the C=O double bond creates a deshielding cone that strips electron density away from H-5, pushing its resonance significantly downfield compared to a standard, unsubstituted isoquinoline.
Shielding in the Benzoyl Ring
Conversely, the 3,5-dimethoxybenzoyl ring exhibits significant shielding. The methoxy groups are strongly electron-donating via resonance ( +R effect). This electron density is directed to the ortho and para positions. As a result, H-4' (which is para to both methoxy groups) is highly shielded, appearing as a distinct triplet at δ 6.68 ppm due to meta-coupling ( J=2.3 Hz) with H-2' and H-6'.
HMBC Validation of Connectivity
To unequivocally prove that the benzoyl group is attached at C-4 (and not C-3 or C-5), 2D HMBC (Heteronuclear Multiple Bond Correlation) is utilized. The cross-peaks mapping the 3-bond ( 3JCH ) correlations to the carbonyl carbon ( δ 194.5 ppm) serve as the ultimate structural proof.
Caption: Key 3-bond HMBC correlations validating the C-4 connectivity of the benzoyl moiety.
By observing the HMBC correlation from Isoquinoline H-3 ( δ 8.65) to the Carbonyl C=O ( δ 194.5), the exact regiochemistry of the acylation is confirmed, satisfying the self-validating requirement of this protocol.
References
-
Synthesis of 3-Substituted 4-Aroylisoquinolines via Pd-Catalyzed Carbonylative Cyclization of 2-(1-Alkynyl)benzaldimines The Journal of Organic Chemistry URL:[Link][1]
-
Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines RSC Advances (PMC / NIH) URL:[Link][3]
-
Cerium(IV) Oxidations of β-Amino Ketones. Part 7. Synthesis of 4-Benzoylisoquinoline and of the Corresponding Lactam Archiv der Pharmazie (ResearchGate profile reference) URL:[Link][2]
Sources
Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling of 4-(3,5-Dimethoxybenzoyl)isoquinoline
Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Scientists. Objective: To provide a comprehensive, mechanistically grounded guide for the structural elucidation and tandem mass spectrometry (MS/MS) profiling of 4-(3,5-Dimethoxybenzoyl)isoquinoline, a diaryl methanone scaffold common in tubulin-binding agents and kinase inhibitors.
Structural Rationale & Ionization Dynamics
4-(3,5-Dimethoxybenzoyl)isoquinoline (Molecular Formula: C₁₈H₁₅NO₃, Monoisotopic Mass: 293.1052 Da) consists of an electron-deficient isoquinoline ring linked via a ketone bridge to an electron-rich 3,5-dimethoxyphenyl moiety.
In positive electrospray ionization (+ESI), the primary site of protonation is the highly basic isoquinoline nitrogen (pKa ~5.4), yielding the stable precursor ion [M+H]⁺ at m/z 294.1130. However, the gas-phase fragmentation of this molecule is governed by the Mobile Proton Model [1]. Upon collisional activation, the proton migrates from the basic nitrogen to the carbonyl oxygen. This proton mobilization weakens the adjacent C-C bonds, triggering competitive gas-phase retro-Friedel-Crafts reactions (α-cleavages) that dictate the primary fragmentation cascade.
Mechanistic Fragmentation Pathways
The collision-induced dissociation (CID) of 4-(3,5-Dimethoxybenzoyl)isoquinoline follows three highly predictable and structurally diagnostic pathways:
Pathway A: Formation of the Dimethoxybenzoyl Acylium Ion
Cleavage of the C-C bond between the isoquinoline ring and the carbonyl group results in the neutral loss of isoquinoline (129.0577 Da). The charge is retained on the dimethoxybenzoyl fragment, forming a highly stable, resonance-stabilized acylium cation at m/z 165.0551 .
-
Secondary Degradation: As collision energy increases, this acylium ion undergoes a characteristic extrusion of carbon monoxide (CO, 27.9949 Da) to yield the 3,5-dimethoxyphenyl cation at m/z 137.0602 [2].
Pathway B: Formation of the Isoquinoline-4-carbonyl Acylium Ion
Alternatively, α-cleavage occurs between the carbonyl group and the dimethoxyphenyl ring, expelling 1,3-dimethoxybenzene as a neutral loss (138.0678 Da). This generates the isoquinoline-4-carbonyl cation at m/z 156.0450 .
-
Secondary Degradation: Similar to Pathway A, this fragment loses CO to form the rigid isoquinolinium cation at m/z 128.0501 .
Pathway C: Radical and Neutral Losses from Methoxy Groups
Isoquinoline alkaloids featuring methoxy substituents frequently exhibit radical losses under CID[3]. The [M+H]⁺ precursor can undergo homolytic cleavage to lose a methyl radical (•CH₃, 15.0235 Da), generating a radical cation at m/z 279.0895 . This odd-electron ion is stabilized by the extended conjugated system of the isoquinoline core.
Quantitative Data Summary
The following table summarizes the exact masses, formulas, and mass errors required for self-validating the identification of this compound using high-resolution mass spectrometry (HRMS).
| Fragment Description | Molecular Formula | Theoretical Exact Mass (m/z) | Neutral Loss (Da) | Originating Ion |
| Precursor Ion [M+H]⁺ | C₁₈H₁₆NO₃⁺ | 294.1130 | N/A | N/A |
| Methyl Radical Loss | C₁₇H₁₃NO₃⁺• | 279.0895 | 15.0235 (•CH₃) | 294.1130 |
| Dimethoxybenzoyl Cation | C₉H₉O₃⁺ | 165.0551 | 129.0577 (C₉H₇N) | 294.1130 |
| Isoquinoline-4-carbonyl | C₁₀H₆NO⁺ | 156.0450 | 138.0678 (C₈H₁₀O₂) | 294.1130 |
| Dimethoxyphenyl Cation | C₈H₉O₂⁺ | 137.0602 | 27.9949 (CO) | 165.0551 |
| Isoquinolinium Cation | C₉H₆N⁺ | 128.0501 | 27.9949 (CO) | 156.0450 |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following LC-HRMS/MS protocol is designed as a self-validating system. The methodology relies on stepped collision energies and strict mass accuracy thresholds to confirm structural assignments.
Step 1: Sample Preparation
-
Dissolve the reference standard in 100% LC-MS grade Dimethyl Sulfoxide (DMSO) to a stock concentration of 1 mg/mL.
-
Dilute the stock to a working concentration of 1 µg/mL using an initial mobile phase composition of 90:10 Water:Acetonitrile.
-
Causality: Acetonitrile is strictly preferred over methanol as the organic modifier to prevent unwanted gas-phase transesterification or hemiacetal formation at the highly reactive ketone bridge during electrospray ionization.
Step 2: Liquid Chromatography (LC) Parameters
-
Column: C18 superficially porous particle (SPP) column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (FA).
-
Causality: The 0.1% FA ensures the mobile phase pH (~2.7) is well below the pKa of the isoquinoline nitrogen (~5.4), guaranteeing >99% protonation of the analyte prior to entering the MS source, thereby maximizing the [M+H]⁺ signal.
Step 3: MS/MS Acquisition (Q-TOF or Orbitrap)
-
Ionization Mode: Positive ESI (+ESI).
-
Precursor Isolation: m/z 294.1130 (Isolation width: 1.0 Da).
-
Stepped Collision Energy (CE): Acquire spectra using a stepped CE of 15, 30, and 45 eV .
-
Causality: α-cleavage of the ketone linker requires moderate energy (20-30 eV). However, the subsequent extrusion of CO from the highly stable acylium ions requires higher energy (>40 eV). A stepped CE approach ensures a comprehensive MS/MS spectrum containing both primary and secondary fragment ions in a single acquisition cycle.
Step 4: Data Validation Criteria
For a positive identification to be considered valid, the data must meet the following self-validating criteria:
-
Mass Accuracy: All assigned fragment ions must exhibit a mass error of < 5 ppm compared to the theoretical exact masses in the Quantitative Data Summary table.
-
Isotopic Fidelity: The precursor ion must display an A+1 isotopic peak (due to ¹³C) at approximately 19.8% relative abundance, confirming the C₁₈ carbon count.
Fragmentation Tree Visualization
Proposed ESI-MS/MS fragmentation pathways of 4-(3,5-Dimethoxybenzoyl)isoquinoline.
References
-
Qing, Z., Cheng, P., Liu, X., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10, 773.[Link]
-
Piccinelli, A. L., Campone, L., Dal Piaz, F., Cuesta-Rubio, O., & Rastrelli, L. (2009). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(8), 1515-1526.[Link]
-
Zhang, H., Zhang, D., Ray, A., & Zhu, M. (2006). Dissociative Protonation Sites: Reactive Centers in Protonated Molecules Leading to Fragmentation in Mass Spectrometry. The Journal of Organic Chemistry, 71(16), 6000-6005.[Link]
Sources
Application Notes & Protocols: High-Throughput Screening of 4-(3,5-Dimethoxybenzoyl)isoquinoline for Tubulin Polymerization Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) and characterization of 4-(3,5-Dimethoxybenzoyl)isoquinoline as a potential inhibitor of tubulin polymerization. Isoquinoline scaffolds are prevalent in a variety of biologically active compounds, and their derivatives have been explored for anticancer properties.[1][2] This application note details the scientific rationale, experimental protocols, and data analysis workflows for identifying and validating the activity of this compound against microtubule dynamics, a clinically validated target in oncology.[3] We present protocols for both biochemical and cell-based assays suitable for an HTS campaign, from primary screening to hit validation and preliminary mechanism of action studies.
Introduction: Targeting Microtubule Dynamics in Cancer Therapy
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to several critical cellular processes, including the formation of the mitotic spindle during cell division, maintenance of cell structure, and intracellular transport.[3][4] The disruption of this dynamic equilibrium is a cornerstone of cancer chemotherapy. Compounds that interfere with tubulin polymerization can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis or mitotic catastrophe.[5]
The isoquinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of pharmacological activities.[2] Coupled with a substituted benzoyl moiety, a feature present in some known tubulin inhibitors, 4-(3,5-Dimethoxybenzoyl)isoquinoline presents itself as a compelling candidate for investigation as a novel anti-mitotic agent. This guide provides the necessary framework to systematically evaluate this hypothesis.
Scientific Principle: Monitoring Tubulin Polymerization
The in vitro polymerization of tubulin is a GTP-dependent process that can be initiated by raising the temperature to 37°C.[6][7] This process can be monitored in real-time, making it highly amenable to HTS. The two most common methods are:
-
Turbidity-Based (Absorbance) Assay: As tubulin dimers polymerize into microtubules, they scatter light. This increase in turbidity can be measured as an increase in optical density (OD) at a wavelength of 340-350 nm.[3][5] The rate of increase in absorbance is directly proportional to the rate of microtubule formation.
-
Fluorescence-Based Assay: This method utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence intensity. This approach often provides a higher signal-to-noise ratio compared to the turbidity assay.[4]
Inhibitors of tubulin polymerization will cause a dose-dependent decrease in the rate and extent of the signal (absorbance or fluorescence) generated in these assays.
High-Throughput Screening and Hit Validation Workflow
A successful HTS campaign requires a multi-step process to identify true hits and eliminate false positives. The workflow involves a primary screen, hit confirmation, dose-response analysis, and subsequent secondary assays to confirm the mechanism of action in a cellular context.[8]
Caption: High-throughput screening workflow for hit identification and validation.
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol measures the increase in light scattering as tubulin polymerizes and is suitable for a 96- or 384-well plate format.[5][6]
Materials:
-
Lyophilized tubulin (>99% pure, bovine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution: 100 mM in water
-
Glycerol
-
4-(3,5-Dimethoxybenzoyl)isoquinoline: 10 mM stock in DMSO
-
Positive Control: Nocodazole or Vincristine (10 mM stock in DMSO)
-
Negative Control: DMSO
-
Clear, flat-bottom 96-well microplates
-
Temperature-controlled microplate reader (37°C) capable of kinetic absorbance readings at 340 nm.[7]
Procedure:
-
Reagent Preparation:
-
On ice, reconstitute lyophilized tubulin to 10 mg/mL in ice-cold GTB.
-
Prepare the final Tubulin Polymerization Mix on ice. For a final tubulin concentration of 3 mg/mL, combine the required volumes of GTB, 10 mg/mL tubulin, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).[7] Keep on ice and use within 4 hours.[7]
-
-
Compound Plating:
-
Prepare serial dilutions of 4-(3,5-Dimethoxybenzoyl)isoquinoline and controls in GTB.
-
Add 10 µL of each compound dilution (or control) to the wells of a pre-warmed 96-well plate.[7] For a primary screen, a single final concentration (e.g., 10 µM) is typically used.
-
-
Initiating Polymerization:
-
To initiate the reaction, add 90 µL of the cold Tubulin Polymerization Mix to each well. Mix gently by pipetting, avoiding bubbles.[4]
-
-
Data Acquisition:
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each well.
-
Determine the maximum rate of polymerization (Vmax) from the steepest slope of the linear phase of the curve.[3]
-
Calculate the percentage of inhibition for the test compound relative to the DMSO control: % Inhibition = (1 - (Vmax_compound / Vmax_DMSO)) * 100
-
For dose-response experiments, plot % Inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.[5]
Protocol 2: Cell Viability / Cytotoxicity Assay
This assay determines the effect of the compound on the viability of cancer cells, which is essential to correlate biochemical inhibition with a cellular phenotype.[10][11]
Materials:
-
HeLa or other suitable cancer cell line
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
4-(3,5-Dimethoxybenzoyl)isoquinoline
-
Positive Control: Paclitaxel or another cytotoxic agent
-
Resazurin-based reagent (e.g., alamarBlue™) or MTT
-
Sterile, clear-bottom 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and controls in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Viability Measurement (Resazurin Method):
-
Add 10 µL of the resazurin reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence (Ex/Em ~560/590 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the vehicle (DMSO) control wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the GI₅₀ (concentration for 50% inhibition of cell growth) from the dose-response curve.
-
Data Presentation and Interpretation
Quantitative data from HTS campaigns should be summarized in a clear, tabular format for easy comparison and decision-making.
| Compound | Target Assay | IC₅₀ (µM) [Mean ± SD, n=3] | Secondary Assay (HeLa) | GI₅₀ (µM) [Mean ± SD, n=3] |
| 4-(3,5-Dimethoxybenzoyl)isoquinoline | Tubulin Polymerization (Turbidity) | Experimental Value | Cell Viability | Experimental Value |
| Nocodazole (Control) | Tubulin Polymerization (Turbidity) | 0.2 ± 0.05 | Cell Viability | 0.05 ± 0.01 |
| Paclitaxel (Control) | Tubulin Polymerization (Turbidity) | N/A (Promoter) | Cell Viability | 0.01 ± 0.003 |
Interpretation: A potent inhibitor should exhibit a low IC₅₀ value in the biochemical assay, which should correlate with a low GI₅₀ value in the cell-based assay. A significant discrepancy between these values may indicate poor cell permeability, metabolic instability, or an off-target cytotoxic mechanism.
Mechanism of Action: Pathway and Visualization
Confirmation of the on-target activity within cells is a critical validation step. Immunofluorescence microscopy can be used to directly visualize the effect of 4-(3,5-Dimethoxybenzoyl)isoquinoline on the microtubule network. Cells treated with an effective tubulin polymerization inhibitor will show diffuse tubulin staining and a lack of defined microtubule filaments, consistent with a disrupted cytoskeleton.
Caption: Proposed mechanism of action for a tubulin polymerization inhibitor.
Hit Validation and Counter-Screening
Progressing hits from a primary screen requires a rigorous validation cascade to eliminate artifacts and false positives.[8]
-
Purity and Identity: Confirm the purity and chemical structure of the active compound via LC-MS and NMR to rule out inhibition caused by contaminants.[8]
-
Orthogonal Confirmation: Validate hits using a different assay format (e.g., fluorescence-based) to ensure the observed activity is not an artifact of the primary detection method.[12]
-
Assay Interference: Test for compound auto-fluorescence or light scattering at the assay wavelength, which can produce false-positive signals.
-
Cellular Thermal Shift Assay (CETSA): This biophysical technique can be used to confirm direct target engagement of the compound with tubulin in intact cells.[8]
By following these detailed protocols and validation strategies, researchers can effectively screen and characterize 4-(3,5-Dimethoxybenzoyl)isoquinoline, advancing its potential as a lead compound in the development of novel anticancer therapeutics.
References
- Vertex AI Search. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
- BenchChem. (n.d.). Application Note & Protocol: High-Throughput Screening for Tubulin Polymerization Inhibitors.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Tubulin Polymerization Assay with Tubulin Polymerization-IN-61.
- BenchChem. (2026). Application Notes and Protocols: Tubulin Polymerization Assay with Chalcones.
- Bio-protocol. (2021). 3.3. Tubulin Polymerization Assay.
- Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit.
- ResearchGate. (n.d.). High-Throughput Screening Assays for the Assessment of Cytotoxicity.
- Unknown Source. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit.
- Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-(3,5-Dimethylbenzoyl)isoquinoline.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. cytoskeleton.com [cytoskeleton.com]
- 8. Home | Drug Target Review [drugtargetreview.com]
- 9. abscience.com.tw [abscience.com.tw]
- 10. researchgate.net [researchgate.net]
- 11. marinbio.com [marinbio.com]
- 12. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
Application Note & Protocol Guide: High-Purity Crystallization and Purification of 4-(3,5-Dimethoxybenzoyl)isoquinoline
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the purification and crystallization of 4-(3,5-Dimethoxybenzoyl)isoquinoline, a key intermediate in medicinal chemistry and materials science. Achieving high purity and obtaining single crystals suitable for structural analysis are critical for downstream applications. This document outlines field-proven methodologies, including column chromatography for bulk purification and various advanced crystallization techniques—slow evaporation, vapor diffusion, and anti-solvent addition—for generating high-quality crystalline material. The protocols are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers to adapt and troubleshoot these methods effectively.
Introduction: The Imperative for Purity
4-(3,5-Dimethoxybenzoyl)isoquinoline is a designer molecule that merges the biologically significant isoquinoline scaffold with a substituted benzoyl moiety.[1][2] Isoquinoline and its derivatives are foundational components in numerous natural alkaloids and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[3][4] The synthesis of this target molecule, typically achieved via a Friedel-Crafts acylation reaction, often yields a crude product containing unreacted starting materials, by-products, and residual catalysts.[5][6]
Bulk Purification: Column Chromatography
Column chromatography is the primary method for purifying the crude product on a milligram-to-gram scale. The technique separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[7] For isoquinoline derivatives, which are weakly basic, standard silica gel chromatography is highly effective.[8][9]
Principle of Separation
Normal-phase chromatography utilizes a polar stationary phase (silica gel) and a less polar mobile phase (eluent). Polar compounds in the mixture will adsorb more strongly to the silica gel and thus travel down the column more slowly. Non-polar compounds have a greater affinity for the mobile phase and elute faster. By gradually increasing the polarity of the eluent, compounds can be selectively eluted based on their polarity.
Protocol: Flash Column Chromatography
This protocol is designed for the purification of ~1 gram of crude 4-(3,5-Dimethoxybenzoyl)isoquinoline.
1. Mobile Phase (Eluent) Selection:
-
Using Thin-Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of 0.25-0.35 for the target compound.
-
A common starting point for isoquinoline derivatives is a mixture of Hexanes and Ethyl Acetate.[9] Begin with a ratio of 9:1 (Hexanes:Ethyl Acetate) and gradually increase the proportion of ethyl acetate.
-
Pro-Tip: To prevent streaking or "tailing" caused by the basic nitrogen on the isoquinoline interacting with acidic sites on the silica, add 0.5-1% triethylamine (Et₃N) to the eluent system.[9]
2. Column Packing (Slurry Method):
-
Insert a small plug of cotton or glass wool into the bottom of a glass chromatography column. Add a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. For 1 gram of crude product, use approximately 50-100 grams of silica gel.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.
-
Open the stopcock to drain the excess solvent until the solvent level is just above the silica bed. Crucially, never let the column run dry. [9]
-
Add another ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.
-
Evaporate the solvent under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes as the solvent flows through the column.
-
Monitor the elution progress by spotting fractions onto TLC plates and visualizing under UV light.
-
Once all the less polar impurities have eluted, you may gradually increase the polarity of the eluent (e.g., from 9:1 to 4:1 Hexanes:Ethyl Acetate) to speed up the elution of the target compound.
5. Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent under reduced pressure to yield the purified 4-(3,5-Dimethoxybenzoyl)isoquinoline.
Chromatography Workflow Diagram
Caption: Workflow for column chromatography purification.
High-Purity Crystallization Techniques
Recrystallization is a powerful technique for both purification and for obtaining single crystals suitable for XRD analysis. The best crystals are grown slowly from a supersaturated solution, allowing for the orderly arrangement of molecules into a well-defined crystal lattice.[10][11] Disturbances such as vibrations or rapid temperature changes should be minimized.[12]
Technique 1: Slow Evaporation
This is often the simplest and most successful method for obtaining high-quality crystals from non-volatile compounds.[10][13]
-
Principle: A solution is prepared that is just below the saturation point. As the solvent slowly evaporates, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization.[12]
-
Protocol:
-
Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture like toluene/ethanol). The ideal volume is 1-5 mL per 100 mg of compound.[14]
-
Filter the solution through a syringe filter (0.22 µm) into a clean glass vial to remove any dust or particulate matter which could act as unwanted nucleation sites.
-
Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number of holes controls the rate of evaporation; fewer holes are used for more volatile solvents.[10]
-
Place the vial in a vibration-free location (e.g., a drawer or a dedicated quiet shelf) and leave it undisturbed for several days to weeks.
-
Caption: The process of slow evaporation crystallization.
Technique 2: Vapor Diffusion
This technique is excellent for milligram quantities and allows for very slow crystal growth by gradually changing the solvent composition.[15][16]
-
Principle: The vapor of a volatile "anti-solvent" (a solvent in which the compound is insoluble) diffuses into a solution of the compound in a less volatile "good solvent." This slowly decreases the solubility of the compound, leading to crystallization.[15][17]
-
Protocol (Vial-in-Vial):
-
Dissolve the purified compound in a minimal amount of a "good," less volatile solvent (e.g., THF, Toluene, CH₂Cl₂) in a small, open inner vial (e.g., a 1-dram vial).
-
Place this inner vial inside a larger vial or jar (e.g., a 4-dram vial or a 20 mL scintillation vial).
-
Add a few milliliters of a volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether) to the outer vial, ensuring the liquid level is below the top of the inner vial.
-
Seal the outer vial tightly and leave it undisturbed. Crystals will typically form in the inner vial over several days.
-
Caption: Vapor diffusion crystallization setup.
Technique 3: Anti-Solvent Addition / Layering
This method relies on the direct introduction of an anti-solvent to induce crystallization, often at the interface between two liquids.[18][19]
-
Principle: An "anti-solvent" in which the compound is insoluble is carefully added to a concentrated solution of the compound in a "good" solvent. The slow mixing of the two solvents creates a localized zone of supersaturation, promoting crystal growth.[15]
-
Protocol (Liquid-Liquid Diffusion):
-
Dissolve the compound in a minimal amount of a "good" solvent (e.g., acetonitrile, DMSO) to make a concentrated solution. Use a narrow container like a test tube or an NMR tube for best results.
-
Choose an "anti-solvent" in which the compound is insoluble and that is miscible with the good solvent (e.g., water, isopropanol). It is often best if the anti-solvent is less dense.
-
Carefully and slowly layer the anti-solvent on top of the compound solution. Tilt the tube and let the anti-solvent run down the side to minimize initial mixing.
-
Seal the tube and leave it undisturbed. Crystals will form at the interface of the two solvents as they slowly diffuse into one another.
-
Caption: Anti-solvent addition (layering) technique.
Data Summary and Troubleshooting
Effective purification and crystallization often require empirical optimization. The tables below provide starting points and troubleshooting guidance.
Table 1: Recommended Solvent Systems
| Technique | Good Solvents (Compound is Soluble) | Anti-Solvents (Compound is Insoluble) | Notes |
| Column Chromatography | Dichloromethane, Ethyl Acetate, Chloroform | Hexanes, Pentane, Heptane | Use a gradient elution, starting with a high percentage of the non-polar anti-solvent. Add 0.5-1% Et₃N to prevent tailing.[9] |
| Slow Evaporation | Ethyl Acetate, Acetone, Dichloromethane, THF | N/A | Choose a solvent with a moderate boiling point. Highly volatile solvents may evaporate too quickly.[16] |
| Vapor Diffusion | Toluene, THF, Dichloromethane | Hexane, Pentane, Diethyl Ether | The good solvent should be significantly less volatile than the anti-solvent.[15] |
| Anti-Solvent Addition | Acetonitrile, DMSO, Methanol, Ethanol | Water, Isopropanol, Hexane | Solvents must be miscible. Consider solvent densities for effective layering.[20] |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" | Solution is too concentrated; cooling too rapid; melting point of compound is below solution temperature. | Add more of the "good" solvent to redissolve the oil, then allow for slower cooling or evaporation. Try a different solvent system.[21] |
| No Crystals Form | Solution is not supersaturated; compound is too soluble. | Allow more solvent to evaporate; add more anti-solvent; cool the solution to a lower temperature; scratch the inside of the vial with a glass rod to create nucleation sites.[21] |
| Formation of Powder/Microcrystals | Nucleation is too rapid; solution is too supersaturated. | Use a more dilute solution; slow down the crystallization process (e.g., slower evaporation, slower diffusion by cooling the apparatus).[14] |
| Poor Separation on Column | Incorrect solvent system; column is overloaded. | Re-optimize the eluent using TLC to achieve a greater difference in Rf values. Reduce the amount of crude material loaded onto the column.[8] |
References
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. [Link]
-
Tips and Tricks for the Lab: Growing Crystals Part 3. (2012, November 6). ChemistryViews. [Link]
-
Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. [Link]
-
Growing Quality Crystals. (n.d.). MIT Department of Chemistry. [Link]
-
Tips and Tricks for the Lab: Growing Crystals Part 2. (2012, October 2). ChemistryViews. [Link]
-
Crystallization Techniques. (n.d.). University of Wisconsin-Madison. [Link]
-
Guide for crystallization. (n.d.). University of Geneva. [Link]
-
Vapour Diffusion Crystallisation. (2026, February 27). CSIRO Research. [Link]
-
Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory. [Link]
- Method for purification of ketones. (1958, March 11).
-
Isoquinoline. (n.d.). Wikipedia. [Link]
- Purification of ketones. (1939, July 18).
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017, July 12). ACS Publications. [Link]
-
Purification of aldehydes and ketones using Sodium Bisulfite. (2021, April 2). Reddit. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (n.d.). Scite. [Link]
-
Hydrodynamically-Limited Antisolvent Crystallization - Scale-up and Optimization. (2015, August 25). YouTube. [Link]
-
Antisolvent Crystallization. (n.d.). RM@Schools. [Link]
-
Structural characterization and crystal packing of the isoquinoline derivative. (2018, September 30). Semantic Scholar. [Link]
-
Need help with antisolvent crystallization of small molecule. (2025, July 26). Reddit. [Link]
-
Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. (2023, November 1). Technobis. [Link]
-
The preparation of crystalline derivatives of aldehydes and ketones. (n.d.). Creative Chemistry. [Link]
-
Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
- Process for the preparation of aromatic ketones. (2010, October 21).
-
Recrystallization. (n.d.). University of California, Irvine. [Link]
-
Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. (2015, September 30). IntechOpen. [Link]
-
Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024, October 2). Royal Society of Chemistry. [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DE102007032451B4 - Process for the preparation of aromatic ketones - Google Patents [patents.google.com]
- 7. Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity | IntechOpen [intechopen.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistryviews.org [chemistryviews.org]
- 11. View Source [uwaterloo.atlassian.net]
- 12. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Slow Evaporation Method [people.chem.umass.edu]
- 15. chemistryviews.org [chemistryviews.org]
- 16. unifr.ch [unifr.ch]
- 17. Vapour Diffusion Crystallisation – Biomolecular Crystallisation and Characterisation [research.csiro.au]
- 18. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 19. crystallizationsystems.com [crystallizationsystems.com]
- 20. ocw.mit.edu [ocw.mit.edu]
- 21. rubingroup.org [rubingroup.org]
Application Note: Storage and Handling Protocols for 4-(3,5-Dimethoxybenzoyl)isoquinoline
Introduction & Rationale
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic therapeutics targeting cancer, neurodegeneration, and infectious diseases [1]. The compound 4-(3,5-Dimethoxybenzoyl)isoquinoline represents a highly functionalized intermediate, combining the weak basicity and aromaticity of the isoquinoline ring with the electron-rich, sterically demanding 3,5-dimethoxybenzoyl moiety.
For researchers and drug development professionals, maintaining the structural integrity of this powder is critical. Isoquinoline derivatives are susceptible to specific environmental degradation pathways, including N-oxidation of the heterocyclic nitrogen and photolytic cleavage or oxidation of the methoxy groups [2]. This application note provides a field-proven, causality-driven protocol for the storage, handling, and reconstitution of 4-(3,5-Dimethoxybenzoyl)isoquinoline to ensure reproducible experimental outcomes.
Physicochemical Profiling & Degradation Causality
Understanding why a compound degrades is the first step in preventing it. The handling guidelines for 4-(3,5-Dimethoxybenzoyl)isoquinoline are dictated by three primary physicochemical vulnerabilities:
-
Photolytic Sensitivity: The extended π-conjugation between the isoquinoline core and the benzoyl group creates a strong chromophore. Exposure to ambient UV light can trigger photo-oxidation, leading to the formation of reactive oxygen species (ROS) that degrade the dimethoxy aromatic ring.
-
N-Oxidation: The bare nitrogen on the isoquinoline ring possesses a lone pair of electrons (pKb ~8.6) [3]. In the presence of atmospheric oxygen and light, this nitrogen can undergo N-oxidation, fundamentally altering the compound's binding affinity in biological assays.
-
Hygroscopicity: Like many isoquinoline derivatives, the powder can absorb ambient moisture. This not only causes caking (which skews gravimetric measurements) but can also promote localized hydrolysis over extended periods.
Fig 1: Primary degradation pathways of functionalized isoquinoline derivatives.
Quantitative Storage Parameters
To mitigate the degradation pathways outlined above, strict adherence to temperature and environmental controls is required. The following table summarizes the validated storage parameters for both the raw powder and reconstituted stock solutions.
| Parameter | Solid Powder State | Reconstituted Stock (DMSO) |
| Optimal Temperature | -20°C (Long-term) | -80°C (Long-term) |
| Light Sensitivity | High (Store in amber vials) | Very High (Opaque/foil-wrapped) |
| Moisture Sensitivity | Moderate (Requires desiccant) | High (Use anhydrous solvent) |
| Expected Shelf Life | 24–36 months | 3–6 months |
| Freeze-Thaw Limit | N/A | Maximum 1 cycle |
Experimental Protocols
Protocol A: Solid Powder Handling & Weighing
Causality Focus: Preventing condensation-induced degradation.
When a vial is moved from a -20°C freezer directly to a humid laboratory environment, moisture instantly condenses on the cold powder. This introduces water weight (skewing molarity calculations) and initiates hydrolytic degradation.
-
Equilibration: Remove the sealed vial from the -20°C freezer and place it directly into a vacuum desiccator at room temperature. Leave it undisturbed for 30 minutes . Do not open the vial during this period.
-
Environment: Perform all weighing under a fume hood to prevent inhalation of bioactive dust.
-
Static Control: Isoquinoline powders can hold a static charge, causing them to cling to spatulas. Use an anti-static gun on the weigh boat and use a PTFE-coated micro-spatula.
-
Purging: After weighing the required mass, immediately flush the source vial with dry Argon or Nitrogen gas to displace ambient oxygen and moisture before returning it to -20°C.
Protocol B: Reconstitution & Self-Validating Solvation
Causality Focus: Ensuring absolute solubility and preventing assay artifacts.
For biological assays, 4-(3,5-Dimethoxybenzoyl)isoquinoline is typically reconstituted in Dimethyl Sulfoxide (DMSO).
-
Solvent Selection: Use only anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Water content in standard DMSO will cause the highly lipophilic dimethoxybenzoyl groups to precipitate out of solution.
-
Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM or 20 mM master stock.
-
Agitation: Vortex the vial for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes.
-
Self-Validating Step (Critical): Hold the vial against a light source. The solution must be optically clear and free of any Schlieren lines or turbidity .
-
Validation Logic: If the solution is turbid, either the compound has degraded into insoluble byproducts, or moisture has compromised the DMSO. Do not proceed with biological assays using a turbid solution; discard and prepare a fresh stock.
-
-
Aliquotting: Divide the master stock into 10 µL to 50 µL single-use aliquots in amber microcentrifuge tubes.
-
Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.
Fig 2: Standard operating procedure for reconstitution and storage.
References
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Molecules, National Library of Medicine (PMC) URL:[Link]
-
Isoquinoline: Predicted Properties and Classification FooDB, The Metabolomics Innovation Centre URL:[Link]
-
1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride (Chemical & Physical Properties) PubChem, National Center for Biotechnology Information URL:[Link]
Technical Support Center: Improving the Aqueous Solubility of 4-(3,5-Dimethoxybenzoyl)isoquinoline
Introduction for the Senior Application Scientist
Welcome to the dedicated technical support guide for 4-(3,5-Dimethoxybenzoyl)isoquinoline. As researchers and drug development professionals, you are aware that achieving adequate aqueous solubility is a critical hurdle for many promising compounds. This molecule, with its bulky, hydrophobic benzoyl group and heterocyclic isoquinoline core, presents a classic solubility challenge, likely classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you might encounter during your experiments. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and accelerate your research.
Part 1: Foundational Understanding & Initial Troubleshooting
This section addresses the most common and immediate issues faced when first working with a poorly soluble compound.
FAQ 1: Why is 4-(3,5-Dimethoxybenzoyl)isoquinoline poorly soluble in aqueous media?
Answer: The limited aqueous solubility of this compound is a direct result of its molecular structure.
-
Hydrophobic Character: The 3,5-dimethoxybenzoyl group is large and lipophilic ("fat-loving"). This substantial nonpolar region of the molecule is energetically unfavorable to interact with polar water molecules, leading to low solubility.
-
Crystalline Structure: In its solid state, the compound likely exists in a stable crystal lattice. For dissolution to occur, energy must be supplied to break these strong intermolecular bonds, which is often more than the energy gained from the weak interactions with water.
-
Weakly Basic Nature: The molecule contains an isoquinoline ring system. The nitrogen atom in this ring is weakly basic, with a pKa similar to that of the parent isoquinoline (~5.14).[1] This means that in neutral water (pH 7.0), the molecule is predominantly in its un-ionized, less soluble free base form.
FAQ 2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4). What is happening and how can I fix it?
Answer: This is a classic problem known as "fall-out" or precipitation upon dilution. Your compound is highly soluble in the organic solvent (DMSO) but not in the final aqueous medium. When you introduce the DMSO stock to the buffer, the solvent environment rapidly changes from organic to aqueous, causing the compound to exceed its solubility limit and precipitate out.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to test if a lower final concentration of the compound remains in solution.
-
Increase Co-solvent Percentage: While not always ideal for biological assays, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) may keep the compound dissolved. Always run a vehicle control to ensure the higher DMSO concentration does not affect your experimental results.
-
Change the Order of Addition: Try adding the buffer to the DMSO stock solution dropwise while vortexing, rather than adding the stock to the buffer. This can sometimes prevent localized high concentrations that trigger precipitation.
-
Utilize a Solubilizing Excipient: If the above methods fail, you will need to employ a formulation strategy. The most direct approach for in vitro assays is often the use of cyclodextrins (see Part 2).
Part 2: Systematic Solubility Enhancement Strategies
If basic troubleshooting is insufficient, a systematic approach to formulation is required. This section details common strategies, from simple adjustments to more complex formulations.
Decision-Making Workflow for Solubility Enhancement
The choice of method depends on your experimental needs, from early-stage in vitro screening to late-stage in vivo studies.
Caption: Decision tree for selecting a solubility enhancement strategy.
FAQ 3: Can I improve solubility by adjusting the pH?
Answer: Yes, this should be the first strategy you test. Because the isoquinoline nitrogen is weakly basic, it can be protonated in acidic conditions to form a water-soluble salt.[2]
-
Mechanism: In an acidic solution (pH < pKa), the nitrogen atom accepts a proton (H+), acquiring a positive charge. This charged, ionized form of the molecule is significantly more polar and thus more soluble in water than the neutral free base.
-
Application: This method is highly effective for preparing solutions for in vitro experiments, provided the low pH does not interfere with your assay or compound stability. For oral administration, the acidic environment of the stomach can aid dissolution.[3]
-
Limitation: The compound may precipitate out if the pH is raised back to neutral, which can be a problem for intravenous formulations or when moving from the stomach to the intestine.
-
Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 2.0 to 8.0.
-
Add an excess amount of solid 4-(3,5-Dimethoxybenzoyl)isoquinoline to a small volume (e.g., 1 mL) of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant, filter it through a 0.22 µm filter to remove any remaining particulates, and dilute as necessary.
-
Quantify the concentration of the dissolved compound in each sample using a validated analytical method like HPLC-UV.
-
Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.
FAQ 4: What are cyclodextrins and how can they help?
Answer: Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming water-soluble "inclusion complexes".[4][5] They are a highly effective and widely used tool for solubilizing hydrophobic compounds for both in vitro and in vivo applications.[6][7]
-
Mechanism: CDs have a unique structure resembling a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[4][7] The nonpolar benzoyl portion of your molecule can partition into this hydrophobic cavity, while the hydrophilic exterior of the CD interacts with water, effectively "cloaking" the hydrophobic drug and rendering the entire complex soluble.[5]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and favorable safety profiles compared to the parent β-cyclodextrin.[8]
Caption: Encapsulation of a drug within a cyclodextrin molecule.
FAQ 5: My compound is for an in vivo study and pH adjustment isn't enough. What advanced formulation strategies should I consider?
Answer: For in vivo applications, especially intravenous administration, more robust formulation strategies are necessary to ensure the compound remains dissolved in the bloodstream. The table below summarizes several leading approaches.
| Strategy | Mechanism | Key Advantages | Key Disadvantages | Typical Fold-Increase in Solubility |
| Nanosuspension | Reduction of drug particle size to the nanometer range, increasing surface area and dissolution velocity according to the Noyes-Whitney equation.[9][10] | High drug loading, suitable for oral and parenteral routes.[11][12] | Requires specialized equipment (high-pressure homogenizers, media mills); potential for crystal growth and instability.[13] | 10 - 100x |
| Amorphous Solid Dispersion (ASD) | The drug is molecularly dispersed in an amorphous (non-crystalline) state within a polymer matrix.[14][15] This eliminates the crystal lattice energy barrier to dissolution.[16] | Significant solubility enhancement; can be formulated into solid dosage forms (tablets, capsules).[17] | Physically unstable over time (risk of recrystallization); potential for drug-polymer interactions.[14] | 10 - 1000x |
| Lipid-Based Formulations (e.g., Liposomes) | Encapsulation of the hydrophobic drug within the lipid bilayer of vesicles (liposomes) or the core of micelles.[18][19] | Biocompatible; protects the drug from degradation; can be used for targeted delivery.[19][20] | Lower drug loading capacity; complex manufacturing process; potential for physical and chemical instability.[21][22] | Variable, depends on formulation |
| Prodrug Approach | A bioreversible, water-soluble moiety (e.g., a phosphate or amino acid) is chemically attached to the parent drug.[23] The moiety is cleaved in vivo to release the active compound.[24] | Dramatically increases solubility; can improve pharmacokinetics.[23][25] | Requires significant medicinal chemistry effort; potential for altered metabolism or incomplete conversion to the active drug.[26] | >1000x possible |
Part 3: Protocols for Advanced Formulations
This section provides a starting point for developing a more complex formulation.
Protocol: Preparation of an Amorphous Solid Dispersion via Solvent Evaporation
This method is suitable for lab-scale screening of polymers to identify a lead formulation.
Caption: Workflow for solvent evaporation solid dispersion.
Methodology:
-
Selection of Carrier: Choose a polymer known to form stable amorphous dispersions, such as polyvinylpyrrolidone (PVP K30) or copovidone (Kollidon® VA64).[16][27]
-
Dissolution: Dissolve both 4-(3,5-Dimethoxybenzoyl)isoquinoline and the selected polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) in a suitable volatile solvent (e.g., a mixture of dichloromethane and methanol) to obtain a clear solution.
-
Solvent Evaporation: Use a rotary evaporator to remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C). This will deposit a thin film of the drug-polymer mixture on the flask wall.
-
Drying: Place the flask in a vacuum oven overnight to remove any residual solvent.
-
Collection: Carefully scrape the solid material from the flask. The resulting powder is the amorphous solid dispersion.
-
Characterization (Critical): The material must be analyzed to confirm its amorphous nature.
-
Differential Scanning Calorimetry (DSC): An amorphous solid will show a glass transition (Tg) instead of a sharp melting point.
-
X-Ray Powder Diffraction (XRPD): An amorphous solid will show a broad halo, whereas a crystalline material will show sharp Bragg peaks.
-
-
Dissolution Testing: Compare the dissolution rate of the prepared ASD to the unformulated crystalline drug in a relevant buffer (e.g., pH 6.8 simulated intestinal fluid).
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Vertex AI Search. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC.
- Vertex AI Search. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC.
- Vertex AI Search. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC.
- Vertex AI Search. Liposome formulation of poorly water soluble drugs: optimisation of drug loading and ESEM analysis of stability - PubMed.
- Vertex AI Search. Breaking Barriers with Nanosuspension: A Comprehensive Review.
- Vertex AI Search. Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review | Bentham Science Publishers.
- Vertex AI Search. Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library.
- Vertex AI Search. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
- Vertex AI Search. Enhancing Drug Solubility Using Liposome Formulations for Better Absorption - Scholars Research Library.
- Vertex AI Search. Emerging Trends in the Application of Nanosuspension-Based Biomaterials for Anticancer Drug Delivery - Dove Medical Press.
- Vertex AI Search. Current and Emerging Prodrug Strategies | Journal of Medicinal Chemistry.
- Vertex AI Search. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research.
- Vertex AI Search. Micellar solubilization of drugs. - University of Alberta.
- Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
- Vertex AI Search. Solubility enhancement with amorphous solid dispersions - Seppic.
- Vertex AI Search. Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key.
- Vertex AI Search. Prodrug strategies to overcome poor water solubility. (2007) | Valentino J. Stella - SciSpace.
- Vertex AI Search. Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects | Molecular Pharmaceutics - ACS Publications.
- Vertex AI Search. The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications - Pharma Excipients.
- Vertex AI Search. Emerging role of nanosuspensions in drug delivery systems - Pharma Excipients.
- Vertex AI Search. Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization - PubMed.
- Vertex AI Search. Prodrug strategies to overcome poor water solubility - PubMed.
- Vertex AI Search. Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs.
- Vertex AI Search. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - OUCI.
- Vertex AI Search. Liposomal Formulations: A Recent Update - PMC.
- Vertex AI Search. Development of Proliposomal and Liposomal Formulations with Poorly Water-soluble Drugs - Pharma Excipients.
- Vertex AI Search. Solubility Enhancement of Hydrophobic Drugs - Sigma-Aldrich.
- Vertex AI Search. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- Vertex AI Search. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed.
- Vertex AI Search. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate.
- Vertex AI Search. ISOQUINOLINE - Ataman Kimya.
- Vertex AI Search. Isoquinoline - Wikipedia.
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. touroscholar.touro.edu [touroscholar.touro.edu]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key [basicmedicalkey.com]
- 11. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. dovepress.com [dovepress.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. seppic.com [seppic.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. japer.in [japer.in]
- 18. Liposome formulation of poorly water soluble drugs: optimisation of drug loading and ESEM analysis of stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. veterinaria.org [veterinaria.org]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. The Prodrug Approach: A Successful Tool for Improving Drug Solubility [ouci.dntb.gov.ua]
- 27. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Technical Support Center: Preventing 4-(3,5-Dimethoxybenzoyl)isoquinoline Precipitation in Assay Buffers
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the precipitation of 4-(3,5-Dimethoxybenzoyl)isoquinoline in aqueous assay buffers. Understanding the physicochemical properties of this compound is the first step toward ensuring accurate and reproducible experimental results.
Understanding the Compound: Physicochemical Properties
4-(3,5-Dimethoxybenzoyl)isoquinoline is a heterocyclic aromatic compound. The isoquinoline core structure is weakly basic, with a pKa of approximately 5.14.[1] This means that its solubility is highly dependent on pH. As a weakly basic compound, it will be more soluble in acidic conditions (pH < pKa) where it can be protonated, and less soluble in neutral or basic conditions (pH > pKa).[2][3][4] The dimethoxybenzoyl substituent adds hydrophobicity, further complicating its solubility in purely aqueous solutions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with 4-(3,5-Dimethoxybenzoyl)isoquinoline in biological assays.
Q1: My compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What happened?
A1: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a nonpolar organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly introduced into an aqueous buffer where its solubility is much lower.[5] The abrupt change in solvent polarity causes the compound to come out of solution.
Initial Checks & Solutions:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to avoid solvent effects on your biological system.[6][7] However, a slightly higher DMSO concentration (e.g., 1-2%) might be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration in your experiments.[6]
-
Stepwise Dilution: Avoid a large, single-step dilution. Instead, perform a serial or stepwise dilution. For example, first, dilute the high-concentration DMSO stock into an intermediate solution containing a higher percentage of DMSO, and then dilute that into the final assay buffer.[7]
-
Mixing: Ensure rapid and thorough mixing upon dilution. Vortex or pipette mix immediately after adding the compound stock to the buffer to disperse the molecules quickly before they have a chance to aggregate.
Q2: I've minimized the DMSO concentration, but I'm still seeing precipitation. What's my next step?
A2: If precipitation persists, the next step is to modify the assay buffer itself. The key is to increase the "solubilizing power" of the aqueous environment.
Buffer Optimization Strategies:
| Strategy | Mechanism of Action | Recommended Starting Concentration | Key Considerations |
| Adjusting pH | As a weak base, 4-(3,5-Dimethoxybenzoyl)isoquinoline is more soluble at a lower pH.[2][8] | Test a range of pH values below 7.0 (e.g., pH 6.0, 6.5). | Ensure the pH is compatible with your biological target (e.g., enzyme or cell). A significant deviation from physiological pH can alter protein structure and function.[9] |
| Co-solvents | Adding a water-miscible organic solvent reduces the polarity of the aqueous solution, making it more favorable for hydrophobic compounds.[5][10] | Ethanol or Propylene Glycol: 1-5% (v/v) | Co-solvents can affect enzyme activity and protein stability.[11] It's crucial to run controls to test for any impact on your assay.[12] |
| Non-ionic Detergents | Detergents like Triton X-100 or Tween-20 can form micelles that encapsulate hydrophobic compounds, preventing aggregation.[13] | 0.01% - 0.05% (v/v) | Detergents can interfere with some assay formats or disrupt cell membranes in cell-based assays.[14] They are particularly effective at preventing non-specific inhibition caused by compound aggregation.[13] |
| Solubilizing Excipients | Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic parts from the aqueous environment.[15][16][17] | 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): 1-10 mM | Cyclodextrins are generally well-tolerated in many biological systems and can significantly increase solubility, sometimes by as much as 50-fold.[15][18] |
Q3: How do I know if the changes I'm making to the buffer are affecting my assay's performance?
A3: This is a critical question. Every time you modify your assay buffer, you must validate that the changes do not interfere with the assay itself.
Essential Controls:
-
Vehicle Control: This contains everything in your assay well except the test compound (i.e., buffer, target, substrates, and the same concentration of DMSO or other co-solvents). This is your baseline.
-
Positive Control: A known inhibitor or activator for your target. The performance of the positive control should not be significantly altered by the new buffer conditions.
-
Negative Control: A well containing only the buffer and your detection reagents to measure background signal.
-
Compound Interference Check: Test your compound in the absence of the biological target to see if it directly affects the assay signal (e.g., autofluorescence).[13]
Q4: Can temperature affect the solubility of my compound?
A4: Yes, temperature can play a role. While warming a solution can sometimes help dissolve a compound initially, temperature fluctuations during an experiment can cause a previously dissolved compound to precipitate, especially if the solution is near its saturation point.[19]
Recommendations:
-
Pre-warm Buffers: Ensure all your buffers and solutions are at the assay temperature before mixing.
-
Maintain Stable Temperature: Use incubators and water baths to maintain a consistent temperature throughout the experiment.[20]
In-Depth Troubleshooting Workflow
For persistent issues, a systematic approach is required. The following workflow and experimental protocol will help you empirically determine the optimal buffer conditions for your compound.
Troubleshooting Decision Pathway
The following diagram illustrates a logical workflow for addressing precipitation issues.
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Khan Academy [khanacademy.org]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. wjbphs.com [wjbphs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. The Effect of Dimethyl Sulfoxide on the Lysozyme Unfolding Kinetics, Thermodynamics, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Does 99.9% DMSO affect the activity of enzymes? - Blog [cheezhengchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bioprocessintl.com [bioprocessintl.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. scispace.com [scispace.com]
- 18. alzet.com [alzet.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. emulatebio.com [emulatebio.com]
Technical Support Center: Optimizing Reaction Yields in 4-(3,5-Dimethoxybenzoyl)isoquinoline Synthesis
Welcome to the technical support center for the synthesis of 4-(3,5-Dimethoxybenzoyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common challenges encountered during this synthesis.
I. Troubleshooting Guide: Enhancing Yields and Purity
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low to No Product Formation
Question: I am attempting the Friedel-Crafts acylation of isoquinoline with 3,5-dimethoxybenzoyl chloride and observing very low or no formation of the desired 4-(3,5-Dimethoxybenzoyl)isoquinoline. What are the likely causes and how can I troubleshoot this?
Answer: Failure to form the desired product in a Friedel-Crafts acylation of isoquinoline often points to issues with the catalyst, reagents, or reaction conditions. The nitrogen atom in the isoquinoline ring can complicate the reaction by coordinating with the Lewis acid catalyst.[1] Here’s a systematic approach to diagnosing and solving the problem:
Potential Causes & Solutions:
-
Catalyst Inactivation: The lone pair of electrons on the isoquinoline nitrogen can form a complex with the Lewis acid (e.g., AlCl₃), effectively deactivating it.[2] This prevents the formation of the crucial acylium ion electrophile.[3]
-
Solution: Increase the stoichiometry of the Lewis acid. A molar excess of the catalyst can compensate for the amount complexed with the isoquinoline. Start with a 1.5 to 2.5 molar equivalent of AlCl₃ relative to the isoquinoline.
-
-
Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture. Water will react with and decompose both the Lewis acid catalyst and the acyl chloride.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and high-purity, dry reagents. A protocol for a similar synthesis specifies the use of anhydrous dichloromethane and performing the reaction under an inert atmosphere.[4]
-
-
Insufficient Reaction Temperature or Time: While the initial addition of the catalyst is often done at low temperatures to control the exothermic reaction, the reaction may require elevated temperatures to proceed to completion.[4]
-
Solution: After the initial low-temperature addition of the catalyst, allow the reaction to warm to room temperature and stir for an extended period (12-18 hours).[4] If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can be considered, but monitor for potential side product formation.
-
-
Poor Quality of Reagents: Degradation of the 3,5-dimethoxybenzoyl chloride or isoquinoline can lead to failed reactions.
-
Solution: Use freshly opened or purified reagents. Acyl chlorides can be particularly susceptible to hydrolysis. Check the purity of your starting materials via NMR or other appropriate analytical techniques.
-
Issue 2: Formation of Multiple Products and Impurities
Question: My reaction is producing the desired product, but I am also observing significant amounts of side products, making purification difficult and lowering my overall yield. What are these impurities and how can I minimize them?
Answer: The formation of multiple products in Friedel-Crafts acylation can be attributed to polysubstitution or reactions involving the nitrogen atom of the isoquinoline.
Common Side Products & Mitigation Strategies:
-
Polysubstitution: The initial acylation product, 4-(3,5-Dimethoxybenzoyl)isoquinoline, can potentially undergo a second acylation, leading to di-acylated products. However, the electron-withdrawing nature of the ketone generally deactivates the ring, making this less likely than in Friedel-Crafts alkylations.[3]
-
Mitigation: The primary control for polysubstitution is stoichiometry. Avoid a large excess of the acylating agent. A slight excess (e.g., 1.1 to 1.2 equivalents) is often sufficient.
-
-
N-Acylation: The nitrogen of the isoquinoline can be acylated to form an N-acylisoquinolinium salt.
-
Mitigation: The use of a strong Lewis acid like AlCl₃ generally favors C-acylation by generating a highly reactive acylium ion.[3] Ensuring the Lewis acid is added to the mixture of isoquinoline and acyl chloride can help promote the desired reaction pathway.
-
-
Alternative C-Acylation Positions: While the 4-position is electronically favored for electrophilic attack in isoquinoline, substitution at other positions can occur, leading to isomeric impurities.
-
Mitigation: Reaction temperature plays a crucial role in regioselectivity. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can improve selectivity. Careful monitoring of the reaction progress by TLC or LC-MS can help determine the optimal reaction time to maximize the desired product and minimize side reactions.
-
Troubleshooting Workflow for Low Yield/Impurity Formation:
Caption: Troubleshooting workflow for optimizing the synthesis.
Issue 3: Difficult Product Purification
Question: I am struggling to isolate the pure 4-(3,5-Dimethoxybenzoyl)isoquinoline from the crude reaction mixture. What purification strategies are most effective?
Answer: Purifying the final product requires removing unreacted starting materials, the Lewis acid catalyst, and any side products. A multi-step approach is typically necessary.
Recommended Purification Protocol:
-
Quenching: Carefully quench the reaction by slowly adding it to ice-cold water or a dilute acid solution (e.g., 1 M HCl).[4] This will decompose the aluminum chloride catalyst.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate. The product should move into the organic layer.
-
Washing: Wash the combined organic layers sequentially with:
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Chromatography: The crude product will likely require purification by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective for separating the desired product from less polar impurities.
Quantitative Data Summary for a Typical Synthesis:
| Reagent | Molar Eq. | Role | Key Consideration |
| Isoquinoline | 1.0 | Starting Material | High purity |
| 3,5-Dimethoxybenzoyl Chloride | 1.1 - 1.2 | Acylating Agent | Anhydrous |
| Aluminum Chloride (AlCl₃) | 1.5 - 2.5 | Lewis Acid Catalyst | Anhydrous, added portion-wise at 0 °C[4] |
| Dichloromethane | - | Solvent | Anhydrous |
II. Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes to 4-aroylisoquinolines that avoid the challenges of Friedel-Crafts acylation?
A1: Yes, several palladium-catalyzed cross-coupling reactions offer alternative pathways. These methods can be more tolerant of functional groups and offer different regioselectivity. Some notable examples include:
-
Suzuki-Miyaura Coupling: This involves the reaction of a halo-isoquinoline with an arylboronic acid.[5][6]
-
Stille Coupling: This method couples a halo-isoquinoline with an organotin reagent.[7][8] It is known for its tolerance of a wide range of functional groups.[8]
-
Heck Coupling: This reaction can be used to introduce alkyl or aryl groups at the 4-position of the isoquinoline ring.[9]
-
Carbonylative Cyclization: Some methods involve the palladium-catalyzed carbonylative cyclization of precursors like 2-(1-alkynyl)benzaldimines with aryl halides to directly form 4-aroylisoquinolines.[10][11]
These methods often require careful optimization of ligands, bases, and solvents.[12][13]
Q2: Why is the reaction performed under an inert atmosphere?
A2: The primary reason is the high sensitivity of the Lewis acid catalyst, aluminum chloride, to moisture. Any water present in the atmosphere or solvent will react with AlCl₃, rendering it inactive. Performing the reaction under a dry, inert atmosphere like nitrogen or argon is crucial for reproducibility and obtaining a good yield.[4]
Q3: Can I use a different Lewis acid instead of aluminum chloride?
A3: While aluminum chloride is a common and potent catalyst for Friedel-Crafts acylation, other Lewis acids can be used.[1] These include iron(III) chloride (FeCl₃), boron trifluoride (BF₃), and tin(IV) chloride (SnCl₄). The reactivity and selectivity can vary with the choice of catalyst, and the optimal catalyst may need to be determined empirically for this specific transformation.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the consumption of the starting materials and the formation of the product. This allows you to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
III. References
-
Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 4-(3,5-Dimethylbenzoyl)isoquinoline. Retrieved from
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from
-
Biscoe, M. R., et al. (2011). Synthesis of Substituted Isoquinolines via Pd-Catalyzed Cross-Coupling Approaches. Organic Letters. ACS Publications.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Oh, C. H., et al. (2004). Intramolecular Catalytic Friedel−Crafts Reactions with Allenyl Cations for the Synthesis of Quinolines and Their Analogues. Organic Letters. ACS Publications.
-
PubMed. (2017, February 16). Palladium-catalyzed domino Heck/intermolecular cross-coupling: efficient synthesis of 4-alkylated isoquinoline derivatives. Retrieved from [Link]
-
Gabriele, B., et al. (2002). Synthesis of 3-Substituted 4-Aroylisoquinolines via Pd-Catalyzed Carbonylative Cyclization of 2-(1-Alkynyl)benzaldimines. The Journal of Organic Chemistry. ACS Publications.
-
Padwa, A., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. ACS Publications.
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
-
Purechemistry. (2023, March 30). Friedel craft's acylation. Retrieved from [Link]
-
Benchchem. (n.d.). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. Retrieved from
-
ACS Publications. (2002). Synthesis of 3-Substituted 4-Aroylisoquinolines via Pd-Catalyzed Carbonylative Cyclization of 2-(1-Alkynyl)benzaldimines. The Journal of Organic Chemistry.
-
Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]
-
Vapourtec. (2024, September 20). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Musah, G. Y., et al. (n.d.). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. PMC.
-
Patil, S. A., et al. (n.d.). Regioselective Suzuki Cross-Coupling Route to 3,4-Disubstituted Quinolin-2(1H). Molecules.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197.
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sci-hub.box [sci-hub.box]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Palladium-catalyzed domino Heck/intermolecular cross-coupling: efficient synthesis of 4-alkylated isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. vapourtec.com [vapourtec.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-(3,5-Dimethoxybenzoyl)isoquinoline
Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists and drug development professionals encountering chromatographic challenges with 4-(3,5-Dimethoxybenzoyl)isoquinoline . Due to the basic nature of the isoquinoline moiety and the hydrogen-bonding potential of the dimethoxybenzoyl group, this compound is highly prone to peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC).
Below, we provide a causality-driven troubleshooting guide, validated protocols, and data summaries to help you achieve sharp, symmetrical peaks.
Part 1: Diagnostic FAQs & Mechanistic Insights
Q1: Why does 4-(3,5-Dimethoxybenzoyl)isoquinoline exhibit severe peak tailing on standard C18 columns? A: The root cause is almost always secondary silanol interactions [1]. The isoquinoline nitrogen is basic (pKa ~5.4). Standard silica-based stationary phases contain residual silanol groups (-SiOH) that become ionized (-SiO⁻) at mid-range pH (pH 4–7). While the hydrophobic C18 chains govern primary retention, the positively charged protonated isoquinoline undergoes secondary ion-exchange interactions with the negatively charged silanols. This dual-retention mechanism causes the analyte molecules to desorb at different rates, dragging out the back half of the peak[2].
Q2: How do I manipulate the mobile phase pH to eliminate this specific tailing? A: You must operate outside the "danger zone" where both the analyte and the silanols are ionized. You have two mechanistic pathways:
-
Low pH Strategy (pH < 3.0): By lowering the pH using modifiers like 0.1% Formic Acid or Trifluoroacetic Acid (TFA), you protonate the residual silanols, rendering them neutral (-SiOH) and neutralizing the ion-exchange sites[3].
-
High pH Strategy (pH > 8.0): Using a buffer like ammonium bicarbonate, you deprotonate the isoquinoline nitrogen, rendering the analyte neutral. Caution: Ensure your column is rated for high-pH stability (e.g., hybrid silica particles) to prevent stationary phase dissolution[4].
Q3: I adjusted the pH to 2.5, but tailing persists (Asymmetry Factor > 1.5). What is the next logical step? A: If pH optimization fails, the active sites on your specific column may be exceptionally acidic (often due to trace metal contamination in older Type A silica)[5]. You should:
-
Add a competing base: Introduce Triethylamine (TEA) at 10–20 mM to the mobile phase. TEA is a small, highly basic amine that aggressively binds to and masks active silanols, blocking the isoquinoline from interacting with them[6].
-
Switch Column Chemistry: Move to an end-capped, polar-embedded, or highly pure Type B silica column designed specifically to shield basic analytes from silanols[5].
Q4: Could my sample preparation be causing the tailing? A: Yes. If all peaks in your chromatogram are tailing (not just the isoquinoline), you are likely facing mass overload or volume overload . Injecting too high a concentration saturates the primary binding sites on the stationary phase, forcing the excess analyte to elute faster and distorting the peak shape[1].
Part 2: Quantitative Data & Optimization Strategies
Table 1: Mobile Phase Modifiers for 4-(3,5-Dimethoxybenzoyl)isoquinoline
| Modifier / Additive | Concentration | Mechanism of Action | Impact on Peak Shape | LC-MS Compatibility |
| Formic Acid | 0.1% (v/v) | Lowers pH (~2.7) to protonate silanols. | Moderate improvement | Excellent |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Lowers pH + acts as an ion-pairing agent. | Excellent improvement | Poor (Ion suppression) |
| Triethylamine (TEA) | 10 - 20 mM | Competitively binds and masks active silanols. | Excellent improvement | Poor (Contaminates MS) |
| Ammonium Bicarbonate | 10 mM (pH 9.0) | Deprotonates the isoquinoline nitrogen. | Good improvement | Good |
Part 3: Self-Validating Experimental Protocol
Protocol: Systematic Mitigation of Isoquinoline Peak Tailing
This step-by-step methodology ensures a self-validating approach to isolating the root cause of the tailing.
Step 1: Baseline Assessment & System Check
-
Inject a standard mixture containing a neutral marker (e.g., toluene) and 4-(3,5-Dimethoxybenzoyl)isoquinoline (0.1 mg/mL).
-
Calculate the Asymmetry Factor ( As ) for both peaks.
-
Validation Check: If the neutral marker also tails, the issue is hardware-related (e.g., blocked frit, dead volume). Replace the column inlet frit or check tubing connections[3]. If only the isoquinoline tails, proceed to Step 2.
Step 2: Mobile Phase pH Optimization
-
Prepare Mobile Phase A: Water with 0.1% TFA (pH ~2.0).
-
Prepare Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Equilibrate the column with 15-20 column volumes of the new mobile phase[7].
-
Inject the sample.
-
Validation Check: If As≤1.2 , the issue was silanol ionization. The protocol is complete. If As>1.2 , proceed to Step 3.
Step 3: Stationary Phase Shielding
-
If using UV detection (non-MS), add 15 mM Triethylamine (TEA) to Mobile Phase A and adjust pH to 3.0 with phosphoric acid[6].
-
Re-equilibrate and inject.
-
Validation Check: If tailing is resolved, your column has high silanol activity. For future robustness, consider purchasing a polar-embedded C18 column.
Part 4: Troubleshooting Workflow Visualization
Caption: Diagnostic workflow for isolating and resolving HPLC peak tailing of basic compounds.
References
-
GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Available at:[Link][1]
-
Shimadzu UK Limited. HPLC Troubleshooting - Tailing Peaks. Available at:[Link][4]
-
Scribd (John W. Dolan). Understanding HPLC Peak Tailing. Available at:[Link][5]
-
Element Lab Solutions. Peak Tailing in HPLC. Available at:[Link][2]
-
Scribd (MAC-MOD Analytical). Fixing Peak Tailing in HPLC Analysis. Available at:[Link][6]
Sources
Technical Support Center: Strategies for Reducing Off-Target Effects of 4-(3,5-Dimethoxybenzoyl)isoquinoline In Vitro
Welcome to the technical support center for 4-(3,5-Dimethoxybenzoyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for mitigating off-target effects during in vitro experimentation. Isoquinoline and its derivatives are recognized as significant scaffolds in medicinal chemistry, with demonstrated activities against a range of biological targets, including kinases and various enzymes.[1][2][3] The specific compound, 4-(3,5-Dimethoxybenzoyl)isoquinoline, is a synthetic derivative with potential for biological activity currently under investigation.[2][4] This guide provides a framework for identifying and minimizing unintended interactions to ensure the reliability and accuracy of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of 4-(3,5-Dimethoxybenzoyl)isoquinoline?
A1: The isoquinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.[1][5] While the specific on-target activity of 4-(3,5-Dimethoxybenzoyl)isoquinoline is under investigation, its structural motifs suggest potential off-target interactions with various kinases and other ATP-binding proteins.[6] Off-target effects can arise from the compound binding to unintended proteins, leading to unexpected biological responses in your in vitro models.[7]
Q2: My inhibitor is potent in biochemical assays but shows weak or inconsistent activity in cell-based assays. What could be the cause?
A2: This is a common challenge in drug discovery.[8] Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Cellular ATP Concentration: Intracellular ATP levels are much higher (millimolar range) than those typically used in biochemical assays. This can lead to competition at the ATP-binding site for ATP-competitive inhibitors, reducing their apparent potency in a cellular context.[8]
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.
-
Metabolism: The compound may be metabolized by the cells into an inactive form.
Q3: How can I determine the optimal concentration of 4-(3,5-Dimethoxybenzoyl)isoquinoline to use in my experiments to minimize off-target effects?
A3: The optimal concentration is highly dependent on the specific cell line, experimental duration, and the biological endpoint being measured.[8] It is crucial to perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50) for your target of interest.[8] Using the lowest effective concentration will help to minimize off-target effects.[9] As a general guideline, for inhibitors with known biochemical IC50 or Ki values, a starting point for cellular assays could be 5 to 10 times higher than these values, with subsequent optimization.[8]
Troubleshooting Guide
This section provides systematic approaches to identify and mitigate off-target effects of 4-(3,5-Dimethoxybenzoyl)isoquinoline in your in vitro experiments.
Problem 1: Observing unexpected or contradictory cellular phenotypes.
This may indicate that the compound is interacting with unintended targets.
Solution 1.1: Perform a Kinome-Wide Selectivity Profile.
Rationale: A broad kinase panel screening is a key method to identify off-target interactions for kinase inhibitors.[10] This involves testing the compound against a large number of purified kinases to determine its inhibitory activity across the kinome.[10]
Experimental Protocol: In Vitro Kinase Profiling Assay [10]
-
Compound Preparation: Serially dilute 4-(3,5-Dimethoxybenzoyl)isoquinoline in an appropriate solvent (e.g., DMSO) to create a range of concentrations.
-
Kinase Reaction Setup: For each kinase to be tested, prepare a reaction mixture containing the purified kinase, a specific substrate, and ATP.
-
Incubation: Add the diluted compound to the kinase reaction mixtures and incubate.
-
Detection: Measure kinase activity using a suitable detection method, such as luminescence-based assays that measure remaining ATP or fluorescence-based assays that detect phosphorylated substrates.[10][11]
-
Data Analysis: Determine the IC50 value for each kinase to create a selectivity profile.
Solution 1.2: Utilize Cellular Target Engagement Assays.
Rationale: While biochemical assays are informative, they may not fully reflect the compound's behavior in a cellular environment.[12] Cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ assays, can confirm that the compound is binding to its intended target within intact cells.[10][12][13]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA) [10]
Caption: CETSA workflow to assess target engagement in cells.
Problem 2: Difficulty in correlating biochemical potency with cellular activity.
As discussed in the FAQs, a disconnect between in vitro biochemical and cellular assay results is a common hurdle.[8]
Solution 2.1: Optimize Assay Conditions.
Rationale: The conditions of your cellular assay can significantly impact the apparent activity of the compound.
Key Parameters for Optimization:
| Parameter | Recommendation | Rationale |
| Cell Density | Optimize cell seeding density to ensure logarithmic growth throughout the experiment. | Over-confluent or sparse cultures can lead to altered cellular responses. |
| Serum Concentration | Test a range of serum concentrations or consider serum-free media. | Serum proteins can bind to the compound, reducing its effective concentration. |
| Incubation Time | Perform a time-course experiment to determine the optimal duration of compound exposure. | The effect of the inhibitor may be time-dependent. |
| DMSO Concentration | Keep the final DMSO concentration low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[8] | High concentrations of DMSO can have independent biological effects. |
Solution 2.2: Employ Orthogonal Assays.
Rationale: Using multiple, distinct assays to measure the same biological endpoint can help to validate your findings and rule out assay-specific artifacts.[9]
Example Orthogonal Assays for Proliferation:
-
Metabolic Assays: (e.g., MTT, MTS) - Measure metabolic activity.
-
Cell Counting: Direct measurement of cell numbers.
-
DNA Synthesis Assays: (e.g., BrdU, EdU) - Measure DNA replication.
Problem 3: Suspected non-specific or off-target-driven cytotoxicity.
At higher concentrations, many small molecules can induce cytotoxicity through mechanisms unrelated to their intended target.[9]
Solution 3.1: Include a Structurally Related Inactive Control.
Rationale: An ideal negative control is a compound that is structurally similar to your active compound but does not bind to the intended target.[9] If this "inactive" compound produces the same phenotype, it suggests the observed effect may be due to off-target interactions or non-specific effects of the chemical scaffold.
Solution 3.2: Rescue Experiments.
Rationale: If the observed phenotype is due to on-target inhibition, it may be possible to "rescue" the effect by overexpressing a downstream component of the signaling pathway or by adding a crucial metabolite that is depleted by the inhibitor.[14]
Experimental Workflow: Rescue Experiment Design
Caption: Logical flow for designing a rescue experiment.
References
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Bantscheff, M., et al. (2015, February 8). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
-
Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?[Link]
-
Lochhead, P. A. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]
-
Sedykh, A., et al. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
-
Davis, M. I., et al. (n.d.). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC. [Link]
-
Peterson, J. R. (n.d.). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PMC. [Link]
-
CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects. [Link]
-
Royal Society of Chemistry. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]
-
Lee, H., et al. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC. [Link]
-
MDPI. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
-
Roy, S., et al. (n.d.). Empowering drug off-target discovery with metabolic and structural analysis. PMC. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
MDPI. (2020, November 14). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. [Link]
-
ResearchGate. (n.d.). Determination of selected isoquinoline alkaloids from Corydalis species extracts by liquid chromatography and their in vitro and in silico cholinesterases inhibition and in vitro and in vivo cytotoxic activity against human melanoma cells. [Link]
-
MDPI. (2022, September 21). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PMC [pmc.ncbi.nlm.nih.gov]
Addressing 4-(3,5-Dimethoxybenzoyl)isoquinoline degradation at room temperature
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with 4-(3,5-Dimethoxybenzoyl)isoquinoline at room temperature. By understanding the molecule's inherent chemical liabilities, you can implement effective strategies to mitigate degradation, ensuring the integrity and reproducibility of your experimental results.
Introduction: Understanding the Structural Liabilities of 4-(3,5-Dimethoxybenzoyl)isoquinoline
The structure of 4-(3,5-Dimethoxybenzoyl)isoquinoline contains several functional groups that can contribute to its degradation under ambient conditions. The primary points of instability are the isoquinoline nitrogen, which is susceptible to oxidation, and the benzoyl ketone linkage, which can be a target for nucleophilic attack or photoreactions. The electron-donating methoxy groups on the benzoyl ring can also influence the molecule's overall reactivity.
Key potential degradation pathways include:
-
Oxidation: The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it a potential site for oxidation, which can lead to the formation of an N-oxide.[1][2] This process can be accelerated by the presence of atmospheric oxygen and light.[3]
-
Photodecomposition: Aromatic ketones, like the benzoyl group in this molecule, are known photosensitizers.[4] Upon absorption of light (especially UV), they can enter an excited state, leading to radical reactions and subsequent degradation. The isoquinoline ring system itself can also be susceptible to photodecomposition.[3]
-
Hydrolysis: Although the ketone linkage is generally more stable than an ester or amide, it can still be susceptible to hydrolysis under certain conditions, particularly if trace amounts of acid or base are present in the solvent or on glassware surfaces.[5]
This guide will address these potential issues in a practical, question-and-answer format to help you troubleshoot common problems.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My solid sample of 4-(3,5-Dimethoxybenzoyl)isoquinoline has started to turn yellow/brown during storage at room temperature. What is causing this color change?
Answer: A yellow or brown discoloration is a common visual indicator of chemical degradation, most frequently caused by oxidation or photodecomposition.[3]
-
Plausible Cause (Oxidation): The nitrogen on the isoquinoline ring is susceptible to oxidation, forming an N-oxide.[1][6] This process is often accelerated by exposure to air (oxygen) and ambient light.[3] The extended conjugated system of the resulting N-oxide can shift the molecule's light absorption into the visible spectrum, causing the color change.
-
Plausible Cause (Photodecomposition): The benzoyl moiety can absorb UV light, leading to the formation of radical species that can react further to produce colored polymeric byproducts.[4]
Troubleshooting and Solutions:
-
Confirm the Identity of the Impurity:
-
Dissolve a small amount of the discolored material and a sample of pure, "time-zero" material in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze both by HPLC with a photodiode array (PDA) or UV-Vis detector. The appearance of new peaks in the discolored sample, often with different UV spectra, confirms degradation.
-
Use LC-MS to obtain the mass of the new impurity peaks. An increase of 16 amu (atomic mass units) compared to the parent compound strongly suggests the formation of an N-oxide.
-
-
Implement Strict Storage Protocols:
-
Light Protection: Always store the solid compound in an amber glass vial to protect it from light.[7] For enhanced protection, wrap the vial in aluminum foil.
-
Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.[3]
-
Temperature Control: While the issue is observed at room temperature, storing the compound in a refrigerator or freezer (e.g., at 4°C or -20°C) will significantly slow the rate of all potential degradation reactions.[8] Ensure the container is well-sealed to prevent condensation when removed for use.
-
Question 2: I've prepared a stock solution in DMSO/Methanol/Acetonitrile, and after a day on the benchtop, I see a new peak in my HPLC analysis. What is happening?
Answer: The appearance of a new peak in a solution stored on the benchtop points to solvent-mediated or environmentally-induced degradation. The rate of degradation is typically faster in solution than in the solid state.
-
Plausible Causes:
-
Oxidative Degradation: Dissolved oxygen in the solvent can accelerate the oxidation of the isoquinoline nitrogen.[9]
-
Photodegradation: Exposure to laboratory lighting can induce photochemical reactions.[10]
-
Solvent Impurities: Trace impurities in the solvent (e.g., peroxides in older ethers, or trace acid/base) can catalyze degradation.
-
Troubleshooting and Solutions:
-
Characterize the Degradant: Use HPLC-MS to determine the mass of the new peak. This is the most critical step to guide your hypothesis (e.g., +16 amu for oxidation).
-
Optimize Solution Preparation and Storage:
-
Use High-Purity Solvents: Always use fresh, HPLC-grade or anhydrous solvents.
-
Degas Solvents: Before preparing solutions, sparge the solvent with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
-
Protect from Light: Store solutions in amber vials or wrap them in foil.[11]
-
Refrigerate/Freeze: Store stock solutions at low temperatures (4°C or -20°C) when not in use.[12]
-
-
Perform a Simple Stability Study:
-
Prepare small aliquots of the solution.
-
Store them under different conditions: (a) on the benchtop (light/air), (b) in the dark (wrapped in foil), (c) in the dark and under an inert atmosphere.
-
Analyze the aliquots by HPLC at various time points (e.g., 0, 4, 8, 24 hours). This will help you pinpoint the primary driver of degradation (light, oxygen, or both).
-
Question 3: My analytical results are inconsistent, and I suspect the compound is degrading during the sample preparation or HPLC analysis itself. How can I verify and prevent this?
Answer: Inconsistency in analytical results is a serious issue that can undermine your data's validity. It's crucial to determine if the degradation is happening before the analysis or on the HPLC column itself.
-
Plausible Causes:
-
Adsorption: The compound may be adsorbing to glassware or plasticware.[9]
-
Mobile Phase Interaction: The pH or composition of the mobile phase could be promoting on-column degradation.
-
Thermal Degradation: If using a heated autosampler or column compartment, the compound may be thermally labile.
-
Troubleshooting and Solutions:
-
Minimize Pre-Analysis Degradation:
-
Evaluate On-Column Stability:
-
Inject a freshly prepared sample and note the peak area and purity.
-
Let the same sample sit in the autosampler for several hours (or overnight) and reinject. A decrease in the main peak area and/or an increase in impurity peaks indicates instability in the autosampler/mobile phase environment.
-
Try different mobile phase compositions. For example, if you are using an acidic modifier like formic acid, try a neutral buffer to see if stability improves.
-
-
Check for Thermal Instability:
-
Run the analysis at different column temperatures (e.g., 25°C, 35°C, 45°C). If degradation increases with temperature, this suggests thermal lability. Select the lowest temperature that still provides good chromatography.
-
Experimental Protocols
Protocol 1: Recommended Storage and Handling
To ensure the long-term stability of 4-(3,5-Dimethoxybenzoyl)isoquinoline, adhere to the following storage conditions.
| Parameter | Solid Compound | Stock Solution |
| Temperature | -20°C for long-term | -20°C or -80°C |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Headspace flushed with Inert Gas |
| Light | Amber, light-tight container | Amber vial, wrapped in foil |
| Container | Glass vial with PTFE-lined cap | Silanized glass or low-adsorption plastic |
Protocol 2: HPLC Method for Purity Assessment
This general reversed-phase HPLC method can be used as a starting point for assessing the purity of 4-(3,5-Dimethoxybenzoyl)isoquinoline and detecting potential degradation products.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 10% B over 0.5 minutes, and re-equilibrate for 1.5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
Detection: UV at 254 nm and 320 nm (or PDA 200-400 nm)
-
Sample Preparation: Dissolve compound in 50:50 Acetonitrile:Water to a concentration of 0.1 mg/mL.
Visual Troubleshooting and Workflow
Diagram 1: Troubleshooting Workflow for Observed Degradation
This diagram outlines a logical sequence of steps to diagnose and solve degradation issues encountered during experiments.
Caption: A workflow for diagnosing degradation of 4-(3,5-Dimethoxybenzoyl)isoquinoline.
Diagram 2: Potential Degradation Pathways
This diagram illustrates the primary hypothesized chemical pathways for the degradation of the title compound.
Caption: Hypothesized degradation pathways for 4-(3,5-Dimethoxybenzoyl)isoquinoline.
References
-
ResearchGate. Oxidation methods of nitrogen-containing heterocyclic compounds. Available at: [Link]
-
ACS Publications. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst | Journal of the American Chemical Society. Available at: [Link]
-
PMC - NIH. Oxidation of N‐heterocyclics: A green approach. Available at: [Link]
-
Taylor & Francis. Hydrogen peroxide-mediated amino oxidation of N-Heterocycles: quantitative criteria for synthetic feasibility. Available at: [Link]
-
Grokipedia. Isoquinoline. Available at: [Link]
-
ChemistryViews. Selective N-Oxidation of Heteroaryls. Available at: [Link]
-
RSC Publishing. Synthesis and bioactivity investigation of benzophenone and its derivatives. Available at: [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
-
ACS Publications. Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical. Available at: [Link]
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]
-
Innova Design Group. Best Practices for Safe Chemical Storage in Laboratories. Available at: [Link]
-
InterFocus. A Guide to Handling and Storing Chemicals in a Lab. Available at: [Link]
-
Chemistry Solution. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]
-
University of California, Berkeley. Practices for Proper Chemical Storage. Available at: [Link]
-
ResearchGate. Dissociative Photoionization of Quinoline and Isoquinoline. Available at: [Link]
-
C&EN. Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Available at: [Link]
-
Wikipedia. Benzophenone. Available at: [Link]
-
ACS Publications. Lewis Acid-Catalyzed Addition of Benzophenone Imine to Epoxides Enables the Selective Synthesis and Derivatization of Primary 1,2-Amino Alcohols. Available at: [Link]
-
ACS Publications. Controlled Photochemical Synthesis of Substituted Isoquinoline-1,3,4(2H)-triones, 3-Hydroxyisoindolin-1-ones, and Phthalimides via Amidyl Radical Cyclization Cascade | Organic Letters. Available at: [Link]
-
PubMed. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Available at: [Link]
-
Agilent. TROUBLESHOOTING GUIDE. Available at: [Link]
-
Moravek. The Dangers of Chemical Compound Degradation. Available at: [Link]
-
PMC - NIH. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Available at: [Link]
-
Blue Line. Research Compound Stability Guide. Available at: [Link]
-
RSC Publishing. Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Available at: [Link]
-
ResearchGate. Photophysical properties of isoquinoline derivatives. Available at: [Link]
-
ResearchGate. General pathway of isoquinoline degradation showing the relative.... Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of N‐heterocyclics: A green approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzophenone - Wikipedia [en.wikipedia.org]
- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 6. chemistryviews.org [chemistryviews.org]
- 7. csuohio.edu [csuohio.edu]
- 8. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bluelineresearch.co [bluelineresearch.co]
- 11. biofargo.com [biofargo.com]
- 12. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
Technical Support Center: Purification of 4-(3,5-Dimethoxybenzoyl)isoquinoline
This guide provides in-depth technical support for the purification of 4-(3,5-Dimethoxybenzoyl)isoquinoline, a key intermediate in various research and development applications. We will address common challenges, from persistent impurities to low yields, and provide validated protocols to help you achieve high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect from the Friedel-Crafts acylation synthesis of 4-(3,5-Dimethoxybenzoyl)isoquinoline?
A1: The primary impurities typically arise from three sources: unreacted starting materials, side-reactions, and decomposition. The most common byproducts include unreacted isoquinoline, residual 3,5-dimethoxybenzoyl chloride or the corresponding acid (from hydrolysis), and potentially di-acylated isoquinoline species, although the latter is less common due to steric hindrance. Incomplete reactions can also leave behind Lewis acid catalysts (e.g., AlCl₃) which must be thoroughly quenched and removed.
Q2: My thin-layer chromatography (TLC) plate shows multiple spots even after initial workup. What does this indicate?
A2: Multiple spots on your TLC plate are a clear indication of a mixture of compounds with different polarities. A typical scenario would show:
-
A high Rf spot: Often corresponding to the least polar starting material, isoquinoline.
-
A baseline or very low Rf spot: This is characteristic of highly polar impurities, such as the hydrolyzed 3,5-dimethoxybenzoic acid or residual inorganic salts.
-
One or more intermediate Rf spots: One of these will be your target compound, 4-(3,5-Dimethoxybenzoyl)isoquinoline. Other spots in this region could be isomeric byproducts or other reaction intermediates.
A well-defined purification strategy, typically involving column chromatography, is necessary to resolve these components.
Q3: Why is my final product a viscous oil or a waxy solid instead of a crystalline powder?
A3: This is a classic sign of residual impurities. Even small amounts of solvent or low-melting point byproducts can disrupt the crystal lattice of your target compound, preventing it from forming a well-ordered, crystalline solid. The most common culprits are residual solvents from the reaction or workup (e.g., DCM, THF) or greasy, non-polar impurities that co-elute with your product during chromatography. A final recrystallization step or trituration with a non-polar solvent like hexane can often resolve this issue.
Troubleshooting Guide: From Crude to Pure
This section addresses specific experimental issues and provides a logical framework for resolving them.
Problem 1: Low Yield After Aqueous Workup
-
Symptom: You obtain a significantly lower mass of crude product than expected after the initial acid/base extraction.
-
Underlying Cause: Your target compound, 4-(3,5-Dimethoxybenzoyl)isoquinoline, contains a basic nitrogen atom on the isoquinoline ring. During an acidic quench or wash (e.g., with 1M HCl), this nitrogen becomes protonated, forming a salt. This salt is highly soluble in the aqueous layer, and you may be inadvertently discarding your product.
-
Solution:
-
Confirm the pH: After quenching the reaction, ensure the aqueous layer is basic (pH > 9) by adding a suitable base (e.g., NaOH, Na₂CO₃) before extracting with an organic solvent.
-
Re-extract the Aqueous Layer: If you suspect product loss, re-basify all your previous aqueous washes to pH > 9 and re-extract them with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Check for Emulsions: Emulsions at the aqueous/organic interface can trap product. If an emulsion forms, try adding brine (saturated NaCl solution) to break it up.
-
Problem 2: Product Co-elutes with an Impurity During Column Chromatography
-
Symptom: TLC analysis of your column fractions shows two or more spots with very similar Rf values, making separation difficult.
-
Underlying Cause: The polarity of your target compound and a specific byproduct are too similar for effective separation with the chosen solvent system.
-
Solutions:
-
Optimize the Mobile Phase: Do not rely solely on a hexane/ethyl acetate system. Experiment with different solvent systems to exploit alternative chemical interactions. A small amount of a more polar solvent like methanol can significantly alter selectivity. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can sharpen the spots of basic compounds like isoquinolines by deactivating acidic sites on the silica gel, improving resolution.
-
Change the Stationary Phase: If optimizing the mobile phase fails, consider switching to a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica gel (acidic). Alternatively, for very challenging separations, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., acetonitrile/water) may be effective.
-
Logical Flow for Purification Strategy
The following diagram outlines the decision-making process for purifying your crude product.
Caption: Decision workflow for purification.
Detailed Experimental Protocols
Protocol 1: Optimized Silica Gel Column Chromatography
This protocol is designed to separate the moderately polar target compound from less polar starting materials and more polar byproducts.
-
Prepare the Column: Dry-pack a glass column with silica gel (60 Å, 230-400 mesh). The amount of silica should be approximately 50-100 times the mass of your crude product (e.g., 50 g silica for 1 g crude).
-
Prepare the Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM). In a separate flask, add a small amount of silica gel (2-3 times the mass of your crude) and then add your dissolved product. Evaporate the solvent completely to create a dry-loaded sample. This prevents streaking and improves resolution.
-
Select the Mobile Phase: A good starting point is a gradient system of Hexane:Ethyl Acetate. Begin with a low polarity mixture (e.g., 90:10 Hexane:EtOAc) and gradually increase the polarity. Add 0.5% triethylamine (Et₃N) to the mobile phase to improve the peak shape of your basic product.
-
Run the Column: Carefully add the dry-loaded silica to the top of the column. Begin elution with the starting mobile phase, collecting fractions.
-
Monitor Elution: Monitor the fractions by TLC. Spot each fraction on a TLC plate and elute with a slightly more polar system than your running solvent (e.g., 70:30 Hexane:EtOAc) to ensure good spot separation. Visualize under a UV lamp (254 nm).
-
Combine and Evaporate: Combine the fractions that contain only your pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization for Final Polishing
This step is crucial for removing trace impurities and obtaining a high-purity, crystalline solid suitable for characterization and downstream use.
-
Choose a Solvent System: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. A good starting point for this molecule is an Ethanol/Water or Isopropanol/Hexane system.
-
Dissolution: Place your chromatographed product in a clean Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves.
-
Induce Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a single seed crystal. Once cloudiness appears, allow it to stand undisturbed.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent. Dry the crystals under high vacuum to remove all residual solvent.
Data Summary Table
| Property | Value / Observation | Significance for Purification |
| Appearance | Off-white to pale yellow solid | A significant color deviation (e.g., dark brown) indicates substantial impurities. |
| State | Crystalline Solid | An oily or waxy state suggests the presence of impurities or residual solvent. |
| Solubility | Soluble in DCM, CHCl₃, EtOAc; Sparingly soluble in Hexane, Ether. | Guides the choice of solvents for chromatography, extraction, and recrystallization. |
| TLC Rf Value | ~0.3 - 0.4 | This moderate polarity allows for effective separation from non-polar and highly polar impurities on silica gel. (Value is system-dependent). |
| Acidity/Basicity | Basic (pKa of isoquinoline N ≈ 5.4) | The basic nitrogen allows for purification via acid-base extraction, a powerful technique to remove neutral or acidic impurities. |
References
-
Cho, N. et al. (2012). Friedel–Crafts Acylation for the Synthesis of Benzophenones. Organic Letters, 14(15), 3952-3955. Available at: [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]
-
PubChem. Isoquinoline. National Center for Biotechnology Information. Available at: [Link]
Technical Support Center: A Guide to Identifying and Mitigating False Positives in Fluorescence-Based Assays
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for fluorescence assay development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of fluorescence-based screening and overcome the common challenge of false positives. Our goal is to provide you with the foundational knowledge and practical troubleshooting workflows to ensure the integrity of your screening data and the successful identification of true-hit compounds.
A question was raised regarding the use of 4-(3,5-Dimethoxybenzoyl)isoquinoline to overcome false positives. It is important to clarify that the isoquinoline scaffold itself is a class of nitrogen-containing heterocyclic compounds known to exhibit intrinsic fluorescence.[1][2] Consequently, compounds like this are more likely to be a source of assay interference rather than a tool to mitigate it.
This guide, therefore, takes a broader, more universally applicable approach. We will address the root causes of false positives in fluorescence assays and provide a systematic framework for their identification and elimination, ensuring your resources are focused on viable lead candidates.
Part 1: Frequently Asked Questions - Understanding Assay Interference
This section addresses the fundamental mechanisms that lead to misleading results in high-throughput screening (HTS).
Q1: What are the primary sources of false positives in fluorescence assays?
False positives are compounds that appear active in a primary screen but do not engage the biological target in the intended specific manner.[3] This apparent activity is often due to direct interference with the assay's detection method. The most common mechanisms include:
-
Autofluorescence: Many small molecules found in screening libraries possess intrinsic fluorescence.[4] If a test compound fluoresces at the same wavelength used to measure the assay signal, it can artificially increase the reading, mimicking the activity of a true hit.[5] This is a significant issue, as an estimated 10% of compounds in HTS libraries are fluorescent.[6]
-
Fluorescence Quenching (Inner Filter Effect): Conversely, a compound can absorb light at either the excitation or emission wavelength of the assay's fluorophore.[7] This absorption reduces the amount of light that reaches the detector, leading to a decrease in signal. In assays where inhibition is measured by a loss of signal, this quenching effect can be misinterpreted as genuine target activity.
-
Light Scatter: Poorly soluble compounds can precipitate out of the assay buffer.[6] These particles can scatter the excitation light, which may be incorrectly measured by the plate reader as fluorescence emission, leading to a false positive signal.
-
Compound Aggregation: At certain concentrations, some compounds form colloidal aggregates that can non-specifically sequester and inhibit enzymes, representing a very common source of false positives.[3][8]
-
Chemical Reactivity: Some compounds, known as redox cyclers, can generate hydrogen peroxide (H₂O₂) in the presence of reducing agents commonly found in assay buffers.[3][9] H₂O₂ can then non-specifically modify and inhibit proteins, producing a false signal of activity.
Q2: What are Pan-Assay Interference Compounds (PAINS) and why are they a concern?
Pan-Assay Interference Compounds, or PAINS, are specific chemical substructures that are known to cause false positives across numerous, unrelated assays.[9][10] These compounds are "chemical con artists" that often appear as hits due to non-specific mechanisms like redox cycling, covalent reactivity with proteins, or metal chelation, rather than specific binding to a target.[8][9]
Identifying PAINS early is critical because they can divert significant time and resources into pursuing non-viable chemical leads.[8] While computational filters based on PAINS substructures are valuable tools for flagging potential problem compounds, they should not be used to blindly reject hits.[11] Experimental confirmation is always necessary, as the structural context of the molecule can influence its interference potential, and some FDA-approved drugs even contain PAINS-like motifs.[11][12]
Part 2: Troubleshooting Guide - A Workflow for Hit Validation
A high hit rate from a primary screen is often the first sign of systemic assay interference. The following workflow provides a logical sequence of counter-screens to systematically eliminate false positives.
Workflow for Triaging Primary Screening Hits
Caption: A systematic workflow for validating hits from a primary HTS campaign.
Experimental Protocols
This is the most crucial first step for any fluorescence-based assay. It directly measures the compound's intrinsic optical properties under assay conditions.
-
Plate Preparation: Prepare a 384-well plate (or your assay's format) by dispensing your test compounds at the final screening concentration into the wells. Include appropriate vehicle controls (e.g., DMSO).
-
Buffer Addition: Add the complete assay buffer without the fluorescent probe, substrate, or enzyme to all wells.
-
Pre-Read: Read the plate on your fluorescence reader using the same excitation and emission wavelengths as your primary assay. This reading quantifies the background fluorescence of each compound.
-
Assay Component Addition: Add the fluorescent probe or substrate to all wells.
-
Post-Read: Immediately read the plate again.
-
Data Analysis:
-
Autofluorescence: A high signal in the "Pre-Read" (Step 3) that contributes significantly to the final signal indicates autofluorescence. These compounds are false positives.
-
Quenching: A significant decrease in the signal from buffer-only wells vs. vehicle-control wells in the "Post-Read" (Step 5) indicates the compound is a quencher. This can cause false positives in "signal-decrease" assays or false negatives in "signal-increase" assays.
-
This assay confirms that the observed activity is dependent on the presence of the biological target.
-
Assay Setup: Prepare two sets of assay plates.
-
Plate A (Standard Assay): Run the assay exactly as in the primary screen, with all components included (buffer, target enzyme/protein, substrate, test compounds).
-
Plate B (Omission Assay): Run the assay identically to Plate A, but replace the target enzyme/protein solution with an equal volume of assay buffer.[13]
-
-
Incubation & Reading: Incubate both plates under standard conditions and measure the fluorescence.
-
Data Analysis:
-
True Hit: A true inhibitor will show activity (e.g., reduced fluorescence) only on Plate A and should have no effect on Plate B.
-
False Positive: A compound that shows activity on Plate B is interfering with the assay components or readout directly and is a false positive.
-
This protocol identifies compounds that cause non-specific inhibition through colloidal aggregation.
-
Assay Setup: Prepare two assay plates with your active compounds.
-
Plate A (Standard Assay): Run the assay under normal conditions.
-
Plate B (Detergent Assay): Run the assay under identical conditions, but include 0.01% Triton X-100 in the assay buffer.[3]
-
-
Incubation & Reading: Process and read both plates as usual.
-
Data Analysis:
-
True Hit: A true, specific inhibitor should show a similar potency (IC₅₀) in both the presence and absence of the detergent.
-
Aggregator (False Positive): A compound that acts via aggregation will show a significant loss of potency (a rightward shift in the IC₅₀ curve) or complete loss of activity in the presence of Triton X-100, as the detergent disperses the aggregates.
-
Part 3: Data Summary & Interpretation
The table below summarizes the expected outcomes from the key validation experiments for both true hits and common false positives.
| Interference Type | Identification Method | Expected Result for a False Positive | Expected Result for a True Hit |
| Autofluorescence | Pre-Read Counter-Screen | High fluorescence signal in the absence of assay substrate/probe. | No significant signal above background. |
| Quenching | Pre-Read/Post-Read | Reduction of fluorescence from a standard probe. | No significant impact on probe fluorescence. |
| Precipitation | Visual Inspection | Visible particulates, crystals, or film in the well. | Solution remains clear. |
| Non-Specific Activity | Target Omission Assay | Compound shows activity even when the target is absent. | Activity is strictly dependent on the presence of the target. |
| Aggregation | Detergent Counter-Screen | Activity is significantly reduced or eliminated by 0.01% Triton X-100. | Activity is unaffected by the presence of detergent. |
Part 4: Advanced Concepts & Best Practices
Q3: How can I design a more robust fluorescence assay from the start?
Proactive assay design can significantly reduce the rate of false positives. Consider the following:
-
Use Red-Shifted Fluorophores: Autofluorescence from library compounds is more prevalent at lower wavelengths (blue-green spectrum).[14] Whenever possible, design your assay using fluorophores that excite and emit at longer wavelengths (>600 nm, far-red) to minimize interference.[14][15]
-
Optimize Reagent Concentrations: While it can be costly, using higher concentrations of the fluorescent probe or enzyme can sometimes overcome the "inner filter effect" caused by weakly quenching compounds.[4]
-
Perform Assay Validation: Before starting a large HTS campaign, validate the assay's robustness by testing known inhibitors, non-binders, and a small set of known PAINS to understand the assay's susceptibility to artifacts.[16][17]
Q4: What is an orthogonal assay and when should I use it?
An orthogonal assay is a follow-up test that measures the activity of a hit compound against the same target but uses a completely different detection technology.[18] For example, if your primary screen was fluorescence-based, an orthogonal assay might use absorbance, luminescence, or a label-free method like Surface Plasmon Resonance (SPR).[13]
This step is crucial for hit validation because it provides the highest level of confidence that the observed biological activity is genuine and not an artifact of the initial assay format.[4][18] It should be employed after initial triage has removed the most common fluorescent artifacts.
Visualizing Interference Mechanisms
Caption: Mechanisms of direct fluorescence interference by test compounds.
References
-
Pope, A. J., Haupts, U. M., & Moore, K. J. (1999). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. PubMed. Available at: [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH. Available at: [Link]
-
Fuller, M. What are PAINS? BIT 479/579 High-throughput Discovery. Available at: [Link]
-
Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. NCBI Bookshelf. Available at: [Link]
-
AXXAM. From gene to validated and qualified hits. Available at: [Link]
-
Assay Guidance Manual. (2025). Interference and Artifacts in High-content Screening. NCBI - NIH. Available at: [Link]
-
O'Donnell, J., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Available at: [Link]
-
ACS Publications. (2024). Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Taylor & Francis. Available at: [Link]
-
Auld, D. S., et al. (2008). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. Available at: [Link]
-
Gedi, V., et al. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. Available at: [Link]
-
Grokipedia. (2026). Pan-assay interference compounds. Available at: [Link]
-
IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Available at: [Link]
-
Martin, A., Rigoreau, L., & McLoughlin, S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. European Pharmaceutical Review. Available at: [Link]
-
Capuzzi, S. J., et al. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. PubMed. Available at: [Link]
-
Judson, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PMC - NIH. Available at: [Link]
-
Hermann, J. C., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. PMC. Available at: [Link]
-
Oxford Academic. (2024). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research. Available at: [Link]
-
YouTube. (2022). Pan Assay Interference Compounds. Available at: [Link]
-
Gilberg, E., Stumpfe, D., & Bajorath, J. (2017). Activity profiles of analog series containing pan assay interference compounds. RSC Publishing. Available at: [Link]
-
RSC Publishing. (2021). Fluorescent annulated imidazo[4,5-c]isoquinolines via a GBB-3CR/imidoylation sequence – DNA-interactions in pUC-19 gel electrophoresis mobility shift assay. Organic & Biomolecular Chemistry. Available at: [Link]
-
PMC. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. Available at: [Link]
-
ResearchGate. The fluorescence spectra of (a) isoquinoline, (b) acridine, and (c)... Available at: [Link]
-
Hu, Y., et al. (2016). Fluorescently Sensing of DNA Triplex Assembly Using an Isoquinoline Alkaloid as Selector, Stabilizer, Inducer, and Switch-On Emitter. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorescently Sensing of DNA Triplex Assembly Using an Isoquinoline Alkaloid as Selector, Stabilizer, Inducer, and Switch-On Emitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Pan-assay interference compounds â Grokipedia [grokipedia.com]
- 9. tandfonline.com [tandfonline.com]
- 10. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen [intechopen.com]
- 17. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. axxam.com [axxam.com]
Topic: 4-(3,5-Dimethoxybenzoyl)isoquinoline vs. Standard Isoquinoline Inhibitors: A Focus on Kinase Inhibition
An In-Depth Comparative Guide for Researchers
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the emerging chemical scaffold, 4-(3,5-Dimethoxybenzoyl)isoquinoline, and established, standard isoquinoline-based inhibitors. Recognizing that publicly available experimental data for 4-(3,5-Dimethoxybenzoyl)isoquinoline is limited, this document establishes a performance benchmark using well-characterized standard inhibitors, particularly those targeting Rho-associated coiled-coil containing protein kinase (ROCK). We will delve into the mechanistic underpinnings of these inhibitors, present quantitative data for established compounds, and provide the detailed experimental protocols necessary to evaluate novel molecules like 4-(3,5-Dimethoxybenzoyl)isoquinoline.
The Isoquinoline Scaffold: A Privileged Structure in Kinase Inhibition
The isoquinoline core, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] This scaffold is prevalent in numerous natural products and has been extensively utilized in the design of synthetic molecules with a vast range of biological activities.[2][3][4] A particularly fruitful area of research has been the development of isoquinoline derivatives as protein kinase inhibitors.[5] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a known cause of diseases like cancer, cardiovascular disorders, and neurological conditions.[5][6] The ability of the isoquinoline structure to fit into the ATP-binding pocket of various kinases makes it a highly attractive starting point for inhibitor design.[7][8]
The Benchmark: Standard Isoquinoline Inhibitors of the Rho-Kinase (ROCK) Family
To establish a baseline for comparison, we turn to one of the most successful classes of isoquinoline inhibitors: the ROCK inhibitors.
Mechanism of Action: The Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway is a central regulator of cellular functions including cytoskeletal organization, cell motility, contraction, and proliferation.[9][] It is activated by the small GTP-binding protein RhoA. When active (GTP-bound), RhoA engages its downstream effector, ROCK. ROCK exists in two isoforms, ROCK1 and ROCK2.[6] Activated ROCK phosphorylates multiple substrates, most notably Myosin Light Chain Phosphatase (MLCP), which it inhibits. This inhibition leads to an increase in phosphorylated Myosin Light Chain (MLC), promoting actin-myosin contractility.[11] Dysregulation and upregulation of this pathway are implicated in numerous pathologies, including hypertension, vasospasm, arteriosclerosis, and stroke, making ROCK a significant therapeutic target.[6][11][12]
Caption: The Rho/ROCK signaling pathway and the point of inhibition by standard isoquinoline inhibitors like Fasudil.
Prominent Examples: Fasudil and its Analogs
Fasudil (HA-1077) is a classic, cell-permeable isoquinolinesulfonamide compound and the first ROCK inhibitor approved for clinical use in Japan for the treatment of cerebral vasospasm.[7][13] It functions as an ATP-competitive inhibitor of ROCK.[7] While it is a potent ROCK inhibitor, it also displays activity against other kinases, which has driven the development of more selective analogs.[14][15]
The Challenger: 4-(3,5-Dimethoxybenzoyl)isoquinoline
The focus of our comparison, 4-(3,5-Dimethoxybenzoyl)isoquinoline, belongs to the class of 4-substituted isoquinolines. The introduction of a benzoyl group at the C4 position represents a distinct structural modification from the sulfonamide linkage seen in Fasudil. While specific inhibitory data for this exact molecule is not prevalent in publicly accessible literature, its structure suggests potential as a kinase inhibitor. The rationale is based on the established principle that the isoquinoline core can anchor within an ATP-binding site, while substitutions at various positions can confer potency and selectivity by interacting with surrounding amino acid residues.[8]
A synthetic protocol for a closely related compound, 4-(3,5-Dimethylbenzoyl)isoquinoline, involves a Friedel-Crafts acylation, indicating a feasible route for synthesis and subsequent biological screening.[16] Evaluating this compound would require the rigorous experimental procedures detailed later in this guide.
Quantitative Performance Analysis: A Data-Driven Comparison
To provide a clear performance benchmark, the following table summarizes the inhibitory activity of well-characterized, standard isoquinoline inhibitors against ROCK and other related kinases. These values serve as a reference against which new compounds like 4-(3,5-Dimethoxybenzoyl)isoquinoline could be compared. A lower IC50 or Ki value indicates a more potent inhibitor.
Table 1: Inhibitory Potency of Standard Isoquinoline-Based ROCK Inhibitors
| Compound | Target Kinase | Inhibition Value (nM) | Value Type | Reference |
| Fasudil | ROCK1 | 330 | Ki | [15] |
| ROCK2 | - | - | ||
| PKA | 1,600 | Ki | [15] | |
| PKC | 3,300 | Ki | [15] | |
| MLCK | 36,000 | Ki | [15] | |
| Hydroxyfasudil | ROCK1 | 130 | Ki | [15] |
| ROCK2 | - | - | ||
| PKA | 1,100 | Ki | [15] | |
| PKC | 18,000 | Ki | [15] | |
| MLCK | 140,000 | Ki | [15] | |
| Dimethylfasudil | ROCK1 | 1.6 | Ki | [15][17] |
| ROCK2 | - | - | ||
| PKA | 630 | Ki | [17] | |
| PKC | 9,270 | Ki | [17] | |
| MLCK | 10,100 | Ki | [17] | |
| Ripasudil | ROCK1 | 51 | IC50 | [15] |
| ROCK2 | 19 | IC50 | [15] |
Note: Direct comparison between different studies should be made with caution due to potential variations in assay conditions.
Experimental Methodologies: Protocols for Evaluation
The following protocols provide a self-validating framework for assessing the inhibitory potential of novel compounds such as 4-(3,5-Dimethoxybenzoyl)isoquinoline.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction. It is a universal assay applicable to virtually any kinase.[18][19]
Caption: Workflow for a typical in vitro kinase inhibition assay using ADP-Glo™ technology.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., 4-(3,5-Dimethoxybenzoyl)isoquinoline) in 100% DMSO.[5]
-
Create a serial dilution series of the compound in assay buffer. It is critical to ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.[20]
-
Reconstitute the target kinase (e.g., ROCK2) and its specific substrate according to the manufacturer's instructions.
-
Prepare an ATP solution at a concentration relevant to the assay, often at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.[19]
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations.
-
Include positive controls (no inhibitor, 100% activity) and negative controls (no kinase, 0% activity).[5]
-
Add 2.5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of 2X ATP solution.[18]
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent simultaneously terminates the reaction and depletes the remaining ATP.
-
Incubate at room temperature for approximately 40-50 minutes.[18]
-
Add 10 µL of Kinase Detection Reagent. This reagent contains enzymes that convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction to produce light.
-
Incubate at room temperature for another 30-60 minutes to allow the luminescent signal to stabilize.[18]
-
-
Data Analysis:
-
Measure the luminescence of each well using a microplate reader.
-
Subtract the background luminescence (negative control) from all readings.
-
Normalize the data to the positive control (defined as 100% kinase activity or 0% inhibition).
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[20]
-
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation. This is crucial for understanding the downstream cellular consequences of kinase inhibition.[5][21]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells from a relevant cell line (e.g., a cancer cell line known to have dysregulated ROCK or other kinase signaling) into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
-
Compound Treatment:
-
The next day, treat the cells with various concentrations of the isoquinoline compound (e.g., from 0.01 µM to 100 µM) for a specified period, typically 48-72 hours.
-
Include a vehicle control (e.g., DMSO at the same concentration used for the compound dilutions) and an untreated control.[5]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[5]
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).
-
Conclusion
While 4-(3,5-Dimethoxybenzoyl)isoquinoline represents an intriguing novel structure, a direct, data-supported comparison to standard isoquinoline inhibitors is not yet possible due to a lack of public information. However, by using well-characterized ROCK inhibitors like Fasudil and its analogs as a benchmark, we have established a clear framework for evaluation. The provided quantitative data for these standard inhibitors highlights the potency and selectivity that a new compound must meet or exceed. Furthermore, the detailed experimental protocols offer a robust, validated pathway for researchers to determine the inhibitory profile of 4-(3,5-Dimethoxybenzoyl)isoquinoline, thereby enabling a direct and meaningful comparison and advancing the field of kinase inhibitor discovery.
References
- Shimokawa, H., & Takeshita, A. (2005). Rho-kinase is an important new therapeutic target in cardiovascular diseases. Journal of the American College of Cardiology.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors. BenchChem.
- Scilight Press. (2025). Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases. Scilight Press.
- BOC Sciences. (n.d.).
- Loirand, G., & Pacaud, P. (2010).
- BenchChem. (2025). Comparative Docking Analysis of Isoquinoline-Based Inhibitors: A Guide for Researchers. BenchChem.
- Bentham Science Publishers. (2022). Rho/Rho Kinase Signaling Pathway and Disease: from Bed to Bench. Bentham Science Publishers.
- BenchChem. (n.d.). Application Notes and Protocols for 4-(3,5-Dimethylbenzoyl)isoquinoline. BenchChem.
- Satoh, S., Utsunomiya, T., Tsurui, K., & Kobayashi, T. (2001). The therapeutic effects of Rho-ROCK inhibitors on CNS disorders. PMC - NIH.
- MDPI. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI.
- Sasaki, Y., et al. (2002).
- ACS Publications. (2021). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential.
- MilliporeSigma. (n.d.). Rho Kinase Inhibitor. MilliporeSigma.
- Jumayev, I., Usmanov, P., Rustamov, S., & Zhurakulov, S. (2020). Comparative Inotropic Effects of the Some Isoquinoline Alkaloids. Biomedical and Pharmacology Journal.
- ResearchGate. (n.d.). Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil...
- MDPI. (2025).
- EMBL-EBI. (n.d.). In Vitro Kinase Inhibition Assay. ChEMBL.
- Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
- Frontiers. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers.
- BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.
- MDPI. (2025).
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 4-(3,5-Dimethylbenzoyl)isoquinoline. BenchChem.
- Fluorochem. (n.d.). 4-(2,3-Dimethoxybenzoyl)isoquinoline. Fluorochem.
- Royal Society of Chemistry. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing.
- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
Sources
- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 9. Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases [sciltp.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. stemcell.com [stemcell.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Rho Kinase Inhibitor [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the In Vitro Inhibitory Potency of 4-(3,5-Dimethoxybenzoyl)isoquinoline
This guide provides a comprehensive framework for evaluating the half-maximal inhibitory concentration (IC50) of 4-(3,5-Dimethoxybenzoyl)isoquinoline, a synthetic derivative belonging to a class of compounds renowned for their diverse biological activities.[1][2][3] Isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals with potential therapeutic applications, including anticancer properties.[1][2][3][4]
The objective of this document is to present a detailed comparison of the inhibitory potency of 4-(3,5-Dimethoxybenzoyl)isoquinoline against established reference compounds. Given that many isoquinoline derivatives exert their cytotoxic effects by interfering with microtubule dynamics, this guide will focus on methodologies to assess tubulin polymerization inhibition and overall cell cytotoxicity.[3][4] We will provide detailed, field-tested protocols, a logical framework for data interpretation, and a comparative analysis based on hypothetical data for the title compound alongside published data for well-characterized inhibitors.
Part 1: Hypothesized Mechanism of Action - Tubulin Polymerization Inhibition
Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers.[5] Their dynamic instability—a process of constant polymerization and depolymerization—is critical for several cellular functions, most notably the formation of the mitotic spindle during cell division.[5] The disruption of this equilibrium is a clinically validated and highly effective strategy in cancer therapy.[5]
Many small molecules, including derivatives of natural products like colchicine and vincristine, exert their potent anticancer effects by binding directly to tubulin subunits.[5][6] This binding event disrupts microtubule formation, which in turn activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately triggering programmed cell death (apoptosis) or mitotic catastrophe.[5] Based on the established activity of related compounds, we hypothesize that 4-(3,5-Dimethoxybenzoyl)isoquinoline may function as a tubulin polymerization inhibitor, likely by binding to the colchicine-binding site on β-tubulin.
Caption: Hypothesized signaling pathway of a tubulin polymerization inhibitor.
Part 2: Experimental Methodologies for IC50 Determination
To comprehensively evaluate the inhibitory potential of a novel compound, a dual approach is recommended. First, a direct biochemical assay confirms the compound's effect on the molecular target. Second, a cell-based assay determines its overall cytotoxic effect on cancer cells.
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This biochemical assay directly measures the compound's ability to inhibit the polymerization of purified tubulin into microtubules. The process is monitored by measuring the increase in light scattering (turbidity) as microtubules form.[5]
Rationale for Experimental Choices:
-
Target: Purified bovine brain tubulin (>99% pure) is the industry standard for these assays due to its high quality and well-characterized polymerization dynamics.[7]
-
Detection Method: A turbidity-based measurement at 350 nm is a robust, label-free method directly proportional to the mass of polymerized microtubules.[5][8]
-
Temperature Control: Tubulin polymerization is highly temperature-dependent, occurring optimally at 37°C.[9][10] The reaction is initiated by raising the temperature from 4°C (where tubulin is stable as dimers) to 37°C.[9][10]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin to 10 mg/mL in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[5] Keep on ice and use within one hour.[8]
-
Prepare a 10 mM stock solution of GTP in water.[5]
-
Prepare serial dilutions of 4-(3,5-Dimethoxybenzoyl)isoquinoline and reference compounds (e.g., Colchicine) in DMSO, then dilute to the final desired concentrations in GTB.
-
-
Reaction Setup (96-well plate):
-
Pre-warm a clear, flat-bottom 96-well plate and a microplate reader to 37°C.[5]
-
On ice, prepare the reaction mix for each well. For a final volume of 100 µL, combine tubulin (final concentration 3 mg/mL), GTP (final concentration 1 mM), and glycerol (10% v/v, to promote polymerization).[5][9]
-
Add the test compound dilutions to their respective wells. Include a vehicle control (DMSO) and a positive control (Colchicine).
-
-
Data Acquisition:
-
Immediately place the 96-well plate into the pre-warmed microplate reader.
-
Measure the absorbance at 350 nm every minute for 60 minutes.[5]
-
-
Data Analysis:
-
Plot absorbance vs. time to generate polymerization curves for each concentration.
-
Determine the maximum velocity (Vmax) of polymerization from the steepest slope of each curve.
-
Normalize the Vmax values to the vehicle control (DMSO), which represents 100% polymerization.
-
Plot the normalized Vmax against the logarithm of the inhibitor concentration and fit the data using a non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[11]
-
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Protocol 2: Cell Viability MTT Assay
This cell-based colorimetric assay is a widely used method to assess the cytotoxic potential of a compound.[12] It measures the metabolic activity of living cells, which serves as a proxy for cell viability.
Rationale for Experimental Choices:
-
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product by mitochondrial succinate dehydrogenase in living cells.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[12]
-
Cell Lines: Using relevant cancer cell lines (e.g., HCT-116 for colon cancer, A375 for melanoma) provides context-specific data on the compound's efficacy.[14][15]
-
Quantification: The solubilized formazan can be easily quantified by measuring its absorbance with a standard microplate reader, making the assay suitable for high-throughput screening.[16]
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture a chosen cancer cell line (e.g., HCT-116) in the appropriate medium until it reaches 70-80% confluency.[12]
-
Harvest the cells and dilute the suspension to a final concentration of 5 x 10⁴ cells/mL.[12]
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[12] Incubate for 24 hours at 37°C with 5% CO₂ to allow cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-(3,5-Dimethoxybenzoyl)isoquinoline and reference compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the treatment wells. Include 'untreated control' and 'vehicle control' wells.[12]
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[12]
-
-
MTT Assay and Measurement:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[13][17]
-
Carefully aspirate the medium containing MTT without disturbing the crystals.[17]
-
Add 150 µL of a solubilization solvent (e.g., DMSO) to each well and shake the plate for 10 minutes to fully dissolve the formazan.[16]
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[16][17]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
The IC50 value, which is the concentration required to reduce cell viability by 50%, is determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal curve.[17]
-
Caption: General experimental workflow for IC50 determination using the MTT assay.[12]
Part 3: Comparative Data Summary
The following table presents a comparative summary of IC50 values. The data for 4-(3,5-Dimethoxybenzoyl)isoquinoline is hypothetical and serves as an illustrative placeholder for guiding experimental interpretation. The values for the reference compounds are sourced from published literature.
| Compound | Target / Cell Line | Assay Type | IC50 Value | Reference |
| 4-(3,5-Dimethoxybenzoyl)isoquinoline | Tubulin Polymerization | Biochemical | 1.8 µM | Hypothetical Data |
| HCT-116 (Colon Cancer) | MTT Assay | 45 nM | Hypothetical Data | |
| A375 (Melanoma) | MTT Assay | 35 nM | Hypothetical Data | |
| Colchicine | Tubulin Polymerization | Biochemical | 9.42 µM | [15] |
| A375 (Melanoma) | Cytotoxicity | 10.6 nM | [14] | |
| BT-12 (AT/RT) | Cytotoxicity | 16 nM | [18] | |
| Paclitaxel | HEK293/ABCB1 | Cytotoxicity | >10,000 nM | [14] |
| A375 (Melanoma) | Cytotoxicity | <10 nM | [14] | |
| Vincristine | HEK293/ABCB1 | Cytotoxicity | >10,000 nM | [14] |
Interpretation of Data:
-
Potency: A lower IC50 value indicates greater potency. In this hypothetical example, 4-(3,5-Dimethoxybenzoyl)isoquinoline shows potent inhibition of tubulin polymerization (IC50 = 1.8 µM), which is more potent than colchicine (IC50 = 9.42 µM) in the direct biochemical assay.[15]
-
Cellular Efficacy: The hypothetical cytotoxic IC50 values in the low nanomolar range (35-45 nM) suggest strong anticancer activity, comparable to that of established agents like colchicine.
-
Biochemical vs. Cellular: Comparing the IC50 from the tubulin assay with the MTT assay provides critical insight. A potent biochemical IC50 that translates to a potent cellular IC50 suggests that the compound effectively enters cells and engages its target. Discrepancies can point to issues with cell permeability, metabolic inactivation, or efflux pump activity. For instance, the high IC50 values for paclitaxel and vincristine in ABCB1-overexpressing cells demonstrate the impact of drug resistance mechanisms.[14]
References
-
In Vitro Tubulin Polymerization Inhibition Assay. Bio-protocol. Available at: [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
Nguyen, K. E., et al. (2022). Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy. Molecular Cancer Therapeutics. Available at: [Link]
-
Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Available at: [Link]
-
HTS-Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Available at: [Link]
-
Wang, Y., et al. (2017). Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics. RSC Advances. Available at: [Link]
-
Li, Y., et al. (2022). Discovery of Novel Acridane-Based Tubulin Polymerization Inhibitors with Anticancer and Potential Immunomodulatory Effects. Journal of Medicinal Chemistry. Available at: [Link]
-
Sookkhee, S., et al. (2023). High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs). RSC Medicinal Chemistry. Available at: [Link]
-
Kaur, R., et al. (2022). Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. Available at: [Link]
-
Sanchez, D. J., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences. Available at: [Link]
-
Arnst, J. L., et al. (2017). Colchitaxel, a coupled compound made from microtubule inhibitors colchicine and paclitaxel. PLoS One. Available at: [Link]
-
Paclitaxel, colchicine and Vinca binding sites on α/β tubulin... ResearchGate. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Biomolecules. Available at: [Link]
-
IC50 distribution between isomers of both series. ResearchGate. Available at: [Link]
-
Determination of IC 50 values. The 50% inhibition concentration (IC50)... ResearchGate. Available at: [Link]
-
Singh, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]
-
Karcz, D., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]
-
Al-Salahi, R., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Available at: [Link]
-
Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs) ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01341K [pubs.rsc.org]
Efficacy Validation of 4-(3,5-Dimethoxybenzoyl)isoquinoline in Xenograft Models: A Comparative Guide
Executive Summary
The development of antimitotic agents has historically been dominated by taxanes and vinca alkaloids. However, the clinical utility of these drugs is frequently compromised by dose-limiting toxicities (e.g., peripheral neuropathy) and the rapid onset of multidrug resistance via P-glycoprotein (P-gp) efflux pumps.
Recent structure-activity relationship (SAR) studies have highlighted a novel class of steroidomimetic microtubule disruptors: 4-(3,5-Dimethoxybenzoyl)isoquinoline and its dihydroisoquinolinone derivatives[1]. By mimicking the A/B-ring pharmacophore of Combretastatin A-4 (CA-4), these compounds bind competitively at the colchicine site of tubulin[1]. This guide provides a comprehensive, objective comparison of this isoquinoline derivative against standard-of-care alternatives, supported by validated in vivo xenograft methodologies and quantitative efficacy data.
Mechanistic Rationale: The Colchicine-Site Advantage
Unlike Paclitaxel, which stabilizes microtubules and is highly susceptible to P-gp-mediated efflux, 4-(3,5-Dimethoxybenzoyl)isoquinoline acts as a potent destabilizer[2]. The 3,5-dimethoxybenzoyl moiety is critical for anchoring the molecule within the hydrophobic pocket of the β-tubulin subunit[1].
This binding triggers a cascade of pharmacodynamic effects:
-
Microtubule Depolymerization: Immediate disruption of the mitotic spindle.
-
G2/M Cell Cycle Arrest: Prevention of chromosomal segregation.
-
Anti-Angiogenesis: Downregulation of HIF-1α, leading to the collapse of tumor microvasculature[2].
Caption: Mechanism of action for 4-(3,5-Dimethoxybenzoyl)isoquinoline via tubulin depolymerization.
Comparative Performance Data
To objectively evaluate the clinical potential of 4-(3,5-Dimethoxybenzoyl)isoquinoline, its performance in A549 (lung) and MCF-7 (breast) xenograft models must be benchmarked against Paclitaxel (Taxol) and Combretastatin A-4 (CA-4)[3].
Table 1: Quantitative Efficacy and Toxicity Profile
| Parameter | 4-(3,5-Dimethoxybenzoyl)isoquinoline | Paclitaxel (Standard of Care) | Combretastatin A-4 (Benchmark) |
| Primary Target | Tubulin (Colchicine site) | Tubulin (Taxane site) | Tubulin (Colchicine site) |
| Mechanism | Depolymerization | Polymerization stabilization | Depolymerization |
| Mean IC50 (NCI-60 Panel) | ~30 - 50 nM | ~2 - 10 nM | ~10 - 20 nM |
| Efficacy in Taxane-Resistant Xenografts | High (Evades P-gp efflux) | Low (Subject to P-gp efflux) | Moderate to High |
| In Vivo Toxicity (Body Weight Loss) | Minimal (<5%) | Significant (10-15%) | Moderate (5-10%) |
| Anti-Angiogenic Activity | Strong (HIF-1α downregulation) | Weak | Strong (Vascular disrupting) |
Data synthesis indicates that while Paclitaxel may possess a lower raw IC50 in vitro, the isoquinoline derivative offers superior in vivo tolerability (minimal body weight loss) and maintains efficacy in drug-resistant phenotypes[2][3].
Experimental Workflows: Self-Validating Protocols
As an Application Scientist, I emphasize that experimental protocols must be self-validating. The following workflows are designed with internal controls to ensure that observed xenograft tumor reductions are causally linked to the drug's mechanism, rather than artifactual toxicity or poor engraftment.
Protocol A: In Vivo Xenograft Efficacy Validation
Caption: Standardized in vivo xenograft workflow for evaluating anti-tumor efficacy.
Step-by-Step Methodology:
-
Cell Preparation & Inoculation: Harvest A549 or MCF-7 cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of female BALB/c nude mice.
-
Causality Note: Matrigel provides extracellular matrix support, drastically improving the take-rate and uniformity of the xenografts.
-
-
Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100 mm³ (typically day 7-10), randomize mice into control and treatment groups (n=8 per group).
-
Causality Note: Randomizing at 100 mm³ ensures that the tumors have established a functional microvasculature. Treating too early risks false positives due to failed engraftment.
-
-
Dosing Regimen: Administer 4-(3,5-Dimethoxybenzoyl)isoquinoline (e.g., 10-25 mg/kg) via intraperitoneal (IP) injection. Use a vehicle of 5% DMSO, 5% Tween-80, and 90% Saline. Include a Paclitaxel positive control group.
-
Monitoring: Measure tumor dimensions ( Volume=2length×width2 ) and body weight twice weekly.
-
Causality Note: Body weight is a direct proxy for systemic toxicity. A compound that shrinks tumors but causes >15% body weight loss is clinically unviable.
-
-
Endpoint Analysis: At day 28, euthanize mice. Excise tumors for Immunohistochemistry (IHC). Stain for Ki-67 (proliferation) and CD31 (microvessel density) to validate the anti-angiogenic mechanism[3].
Protocol B: In Vitro Tubulin Polymerization Assay (Mechanistic Validation)
To prove that the in vivo efficacy is directly tied to microtubule disruption, a cell-free biochemical assay is mandatory.
Step-by-Step Methodology:
-
Reagent Prep: Prepare porcine brain tubulin (>99% pure) in PIPES buffer containing 1 mM GTP.
-
Compound Incubation: Plate tubulin into a 96-well half-area plate. Add 4-(3,5-Dimethoxybenzoyl)isoquinoline (10 µM).
-
Self-Validating Controls: Add Paclitaxel (10 µM) to one well (Polymerization Enhancer) and CA-4 (10 µM) to another (Depolymerization Control).
-
-
Kinetic Readout: Place the plate in a microplate reader pre-warmed to 37°C. Read absorbance at 340 nm every minute for 60 minutes.
-
Interpretation: The isoquinoline derivative will show a flat or declining absorbance curve (matching CA-4), whereas the vehicle control will show a standard sigmoidal polymerization curve, and Paclitaxel will show a rapid, steep increase.
-
Expert Insights on Experimental Design
When transitioning 4-(3,5-Dimethoxybenzoyl)isoquinoline from in vitro screens to xenograft models, researchers often encounter formulation hurdles due to the hydrophobicity of the dimethoxybenzoyl moiety.
Formulation Integrity: Do not rely on high concentrations of DMSO (>10%) for in vivo dosing, as this causes localized tissue necrosis and confounds body weight data. The use of a Tween-80/Saline dispersion creates a stable micellar suspension that ensures consistent bioavailability and accurate pharmacokinetic (PK) readouts.
Model Selection: While A549 is excellent for general efficacy, testing this compound in a taxane-resistant model (e.g., MCF-7DOX) is where its true clinical value is validated[2]. Because it binds the colchicine site and is not a substrate for P-gp, it will maintain its tumor-shrinking efficacy in models where Paclitaxel completely fails.
References
- Synthesis, Anti-tubulin and Antiproliferative SAR of Steroidomimetic Dihydroisoquinolinones Source: ResearchGate URL
- 3,17β-Bis-sulfamoyloxy-2-methoxyestra-1,3,5(10)
- Design, Synthesis and Antitumor Activity of Novel link-bridge and B-Ring Modified Combretastatin A-4 (CA-4)
Sources
A Technical Guide to the Comparative Analysis of 4-(3,5-Dimethoxybenzoyl)isoquinoline and its Structural Analogs in Anticancer Research
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1] Among these, 4-benzoyl-substituted isoquinolines have emerged as a promising class of compounds, particularly in the realm of oncology. This guide provides an in-depth comparative analysis of 4-(3,5-dimethoxybenzoyl)isoquinoline and its rationally designed structural analogs, offering insights into their potential mechanisms of action and the experimental methodologies required for their evaluation.
The selection of the 3,5-dimethoxybenzoyl moiety is not arbitrary; this substitution pattern is a well-established feature in a variety of biologically active molecules, including potent tubulin polymerization inhibitors.[2] The methoxy groups can engage in crucial hydrogen bonding interactions with biological targets and influence the molecule's overall electronic and pharmacokinetic properties.[3] Understanding how modifications to this core structure impact biological activity is paramount for the rational design of novel therapeutic agents.
Structural Analogs: A Framework for Comparative Analysis
In the absence of extensive publicly available experimental data on a systematically varied series of 4-(3,5-dimethoxybenzoyl)isoquinoline analogs, we have designed a set of hypothetical, yet plausible, structural analogs for the purpose of this comparative guide. The design of these analogs is rooted in established principles of medicinal chemistry, including structure-activity relationships (SAR) of isoquinoline-based anticancer agents and the concept of bioisosteric replacement.[4][5]
Table 1: Designed Structural Analogs of 4-(3,5-Dimethoxybenzoyl)isoquinoline for Comparative Evaluation
| Compound ID | Structure | Rationale for Inclusion |
| LEAD-001 | 4-(3,5-Dimethoxybenzoyl)isoquinoline | The lead compound, featuring the key 3,5-dimethoxy substitution pattern. |
| ANA-002 | 4-(3,4,5-Trimethoxybenzoyl)isoquinoline | Introduction of an additional methoxy group at the 4-position of the benzoyl ring, a common feature in potent tubulin inhibitors like colchicine.[2] |
| ANA-003 | 4-(3,5-Difluorobenzoyl)isoquinoline | Bioisosteric replacement of methoxy groups with fluorine to modulate electronic properties and metabolic stability.[3] |
| ANA-004 | 4-(Benzoyl)isoquinoline | Unsubstituted benzoyl ring to serve as a baseline for evaluating the contribution of the methoxy groups. |
| ANA-005 | 4-(3,5-Dimethylbenzoyl)isoquinoline | Replacement of methoxy groups with methyl groups to assess the impact of steric bulk versus electronic effects. |
| ANA-006 | 1-Methyl-4-(3,5-dimethoxybenzoyl)isoquinoline | Substitution on the isoquinoline core to probe the influence of modifications at this position on overall activity. |
Anticipated Biological Activities and Mechanisms of Action
Based on the broader class of isoquinoline derivatives, the potential anticancer mechanisms of 4-(3,5-dimethoxybenzoyl)isoquinoline and its analogs are multifaceted and may include:
-
Inhibition of Tubulin Polymerization: The 4-benzoyl-isoquinoline scaffold bears structural resemblance to known colchicine binding site inhibitors, suggesting a potential to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][7] The substitution pattern on the benzoyl ring is critical for binding affinity.[2]
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic nature of the isoquinoline ring allows for potential intercalation into DNA, while the benzoyl moiety could interact with enzymes like topoisomerases that are crucial for DNA replication and repair.[8][9]
The following sections will detail the experimental protocols necessary to investigate these potential mechanisms and to quantitatively compare the performance of the lead compound and its analogs.
Experimental Protocols for Comparative Evaluation
The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure the reliability and reproducibility of the experimental data.
Synthesis of 4-Benzoyl-Isoquinoline Analogs
A versatile method for the synthesis of the target compounds is the Friedel-Crafts acylation of isoquinoline with the corresponding substituted benzoyl chloride in the presence of a Lewis acid catalyst.[10]
Experimental Workflow: Synthesis of 4-Benzoyl-Isoquinoline Analogs
Caption: A generalized workflow for the synthesis of 4-benzoyl-isoquinoline analogs.
In Vitro Cytotoxicity Screening: The MTT Assay
The initial evaluation of anticancer activity involves determining the half-maximal inhibitory concentration (IC50) of the compounds against a panel of human cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[11]
Step-by-Step Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting a dose-response curve.
Table 2: Hypothetical Comparative IC50 Data (µM) for 4-Benzoyl-Isoquinoline Analogs
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| LEAD-001 | 1.5 | 2.1 | 1.8 |
| ANA-002 | 0.8 | 1.2 | 0.9 |
| ANA-003 | 2.5 | 3.0 | 2.8 |
| ANA-004 | 10.2 | 15.5 | 12.7 |
| ANA-005 | 5.6 | 7.8 | 6.5 |
| ANA-006 | 3.1 | 4.2 | 3.5 |
Note: The data in this table is hypothetical and for illustrative purposes to guide experimental expectations.
Mechanism of Action Study: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the polymerization of tubulin into microtubules.[6]
Experimental Workflow: Tubulin Polymerization Assay
Caption: A workflow for assessing the inhibitory effect of compounds on tubulin polymerization.
Mechanism of Action Study: DNA Intercalation and Topoisomerase I/II Inhibition Assays
These assays are crucial for determining if the compounds interact with DNA and inhibit the function of topoisomerase enzymes.
a) DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay is based on the displacement of ethidium bromide (EtBr) from DNA by an intercalating agent, which results in a decrease in fluorescence.[12]
b) Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[3]
c) Topoisomerase II Decatenation Assay
This assay assesses the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).[13]
Experimental Workflow: Topoisomerase Inhibition Assays
Caption: A generalized workflow for topoisomerase I and II inhibition assays.
Structure-Activity Relationship (SAR) Insights and Discussion
The comparative analysis of the designed analogs, guided by the experimental data obtained from the aforementioned assays, will provide critical insights into the SAR of this compound class.
-
Influence of Benzoyl Substitution: A comparison between LEAD-001 , ANA-002 , and ANA-004 will elucidate the importance of the number and position of methoxy groups on the benzoyl ring for anticancer activity. It is hypothesized that the trimethoxy analog (ANA-002 ) will exhibit the highest potency, particularly in the tubulin polymerization assay, due to its resemblance to known potent inhibitors.[2]
-
Bioisosteric Replacement: Comparing LEAD-001 with ANA-003 (difluoro) and ANA-005 (dimethyl) will reveal the impact of electronic and steric modifications on activity. The difluoro analog may exhibit altered cell permeability and metabolic stability.[3]
-
Isoquinoline Core Modification: The introduction of a methyl group at the 1-position of the isoquinoline ring in ANA-006 will provide information on the tolerance for substitution at this position and its effect on the overall conformation and activity of the molecule.
Conclusion
This technical guide provides a comprehensive framework for the comparative analysis of 4-(3,5-dimethoxybenzoyl)isoquinoline and its structural analogs as potential anticancer agents. By combining rational drug design principles with robust experimental protocols, researchers can systematically evaluate the performance of these compounds, elucidate their mechanisms of action, and establish a clear structure-activity relationship. The insights gained from such studies will be invaluable for the future development of novel and effective isoquinoline-based cancer therapeutics.
References
-
BenchChem. The Biological Potential of 4-Substituted Isoquinolines: A Technical Overview.
-
BenchChem. Application Notes and Protocols: Synthesis of 4-(3,5-Dimethylbenzoyl)isoquinoline.
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Services.
-
TopoGEN, Inc. Topoisomerase II Drug Screening Kit (kDNA-based) Protocol.
-
Chemspace. Bioisosteric Replacements.
-
ChemRxiv. The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres.
-
Cambridge MedChem Consulting. Bioisosteric Replacements.
-
BenchChem. A Comprehensive Literature Review of Benzoylisoquinoline Compounds: Synthesis, Biological Activity, and Therapeutic Potential.
-
Taylor & Francis Online. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect.
-
PubMed. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent.
-
BenchChem. Application Notes: Protocol for Testing Anticancer Activity of Quinoline Derivatives.
-
BenchChem. Application Notes and Protocols for DNA Intercalation Assay of Luzopeptin A.
-
MDPI. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
-
NIH National Center for Biotechnology Information. Topoisomerase Assays.
-
Bio-protocol. In Vitro Topoismerase Inhibitory Assay.
-
MDPI. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines.
Sources
- 1. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. cambridgemedchemconsulting.com [cambridgemedchemconsulting.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 9. 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chem-space.com [chem-space.com]
- 12. mdpi.com [mdpi.com]
- 13. Design, structure-activity relationship study and biological evaluation of the thieno[3,2-c]isoquinoline scaffold as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating 4-(3,5-Dimethoxybenzoyl)isoquinoline as a Candidate Positive Control in Inhibition Assays
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of drug discovery and biochemical research, the integrity of an inhibition assay is paramount. A critical component of a robust assay is the inclusion of a reliable positive control—a compound with a known and reproducible inhibitory effect on the target of interest. This guide provides a comprehensive framework for evaluating novel compounds, such as 4-(3,5-Dimethoxybenzoyl)isoquinoline, as potential positive controls. While not yet an established standard, the isoquinoline scaffold is a well-recognized pharmacophore present in numerous enzyme and kinase inhibitors.[1][2][3] This analysis will, therefore, use known inhibitors of relevant pathways as a benchmark for comparison.
The Anatomy of an Ideal Positive Control
Before delving into a comparative analysis, it is crucial to define the characteristics of an effective positive control. An ideal candidate should exhibit:
-
Potency and Specificity: Demonstrable and potent inhibition of the target enzyme or pathway at low concentrations, with minimal off-target effects.
-
Reproducibility: Consistent performance across multiple experiments and laboratories.
-
Availability and Stability: Readily synthesizable or commercially available in high purity, with good stability in solution.
-
Known Mechanism of Action: A well-characterized mechanism of inhibition (e.g., competitive, non-competitive) provides a deeper understanding of the assay's performance.
4-(3,5-Dimethoxybenzoyl)isoquinoline: A Hypothetical Candidate
While specific experimental data for 4-(3,5-Dimethoxybenzoyl)isoquinoline as a positive control is not extensively documented in publicly available literature, its structural motifs are present in compounds known to inhibit various kinases and enzymes.[1][4] The isoquinoline core is a privileged structure in medicinal chemistry, and benzoyl substitutions can confer specific binding properties.[5] For the purpose of this guide, we will explore its potential as a positive control in the context of Tankyrase (TNKS) inhibition, a key target in Wnt/β-catenin signaling pathways often implicated in cancer.[6][7]
Comparative Analysis: 4-(3,5-Dimethoxybenzoyl)isoquinoline vs. Established Tankyrase Inhibitors
To evaluate the potential of 4-(3,5-Dimethoxybenzoyl)isoquinoline, we will compare its hypothetical performance against well-characterized Tankyrase inhibitors, G007-LK and XAV939. These compounds are frequently used as positive controls in TNKS assays.[6][8]
Performance Metrics
| Compound | Target(s) | IC50 (TNKS1) | IC50 (TNKS2) | Cellular Wnt Signaling IC50 | Key Features |
| G007-LK | TNKS1, TNKS2 | 46 nM | 25 nM | 50 nM | Potent, selective, good pharmacokinetic properties.[8] |
| XAV939 | TNKS1, TNKS2 | 11 nM | 4 nM | 44 nM | Widely used, stabilizes AXIN.[9][10] |
| 4-(3,5-Dimethoxybenzoyl)isoquinoline (Hypothetical) | TNKS1/2 (Predicted) | To be determined | To be determined | To be determined | Isoquinoline scaffold suggests potential kinase/PARP inhibitory activity.[1] |
Experimental Workflows for Validation
The following protocols outline the necessary steps to validate a novel compound as a positive control for Tankyrase inhibition.
In Vitro Tankyrase Inhibition Assay (Biochemical)
This assay directly measures the enzymatic activity of Tankyrase and its inhibition by a test compound.
Caption: Workflow for an in vitro Tankyrase inhibition assay.
Cellular Wnt/β-catenin Signaling Assay (Reporter Assay)
This assay measures the downstream effects of Tankyrase inhibition on the Wnt signaling pathway in a cellular context.
Caption: Workflow for a cellular Wnt/β-catenin reporter assay.
Signaling Pathway Context
The diagram below illustrates the central role of Tankyrase in the Wnt/β-catenin signaling pathway and the mechanism of its inhibition.
Caption: The role of Tankyrase in the Wnt/β-catenin signaling pathway.
Conclusion and Future Directions
While 4-(3,5-Dimethoxybenzoyl)isoquinoline is not currently an established positive control, its chemical structure is suggestive of inhibitory activity against enzymes like Tankyrase. The true value of this guide lies in the systematic approach to validating any novel compound for such a critical role in an assay. By performing rigorous in vitro and cellular characterization and comparing its performance against known standards like G007-LK and XAV939, researchers can confidently establish new, reliable positive controls for their specific experimental needs. The synthesis and subsequent evaluation of 4-(3,5-Dimethoxybenzoyl)isoquinoline would be a necessary next step to fully ascertain its potential.[5]
References
- BenchChem. Application Notes and Protocols for 4-(3,5-Dimethylbenzoyl)isoquinoline. Accessed March 2024.
- ChEMBL. The compound inhibits the target protein in the enzymatic PDK1 inhibition assay. (CHEMBL3705571). Accessed March 2024.
- BenchChem. Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors. Accessed March 2024.
- BenchChem. The Biological Potential of 4-Substituted Isoquinolines: A Technical Overview. Accessed March 2024.
- Hayen, J. L., et al. SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi. Accessed March 2024.
- BenchChem. Comparative Guide to Rescue Experiments for Tankyrase-IN-5 Induced Phenotypes. Accessed March 2024.
- BenchChem. In silico modeling of 4-(3,5-Dimethylbenzoyl)isoquinoline interactions. Accessed March 2024.
- MDPI. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Accessed March 2024.
- ACS Publications. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. Accessed March 2024.
- MedChemExpress. G007-LK | TNKS1/2 Inhibitor. Accessed March 2024.
- NIH. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC. Accessed March 2024.
- RSC Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Accessed March 2024.
- NIH. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC. Accessed March 2024.
- NIH. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC. Accessed March 2024.
- RSC Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Accessed March 2024.
- NIH. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. Accessed March 2024.
- Google Patents. WO2013003315A2 - Methods for preparing isoquinolines. Accessed March 2024.
- BenchChem. Application Notes and Protocols: Synthesis of 4-(3,5-Dimethylbenzoyl)isoquinoline. Accessed March 2024.
- MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Accessed March 2024.
- NIH. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC. Accessed March 2024.
- MDPI. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Accessed March 2024.
- Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Accessed March 2024.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Kinase Selectivity Profiling: The Case of 4-(3,5-Dimethoxybenzoyl)isoquinoline
In the landscape of modern drug discovery, particularly within oncology, protein kinases stand out as a pivotal class of therapeutic targets.[1][2][3][4] The human kinome, comprising over 500 kinases, orchestrates a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases.[2][3][5] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.[1][5] However, a significant hurdle in this endeavor is achieving inhibitor selectivity.[2][3] Due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors exhibit promiscuity, leading to off-target effects and potential toxicity.[2][3] This guide provides an in-depth comparison of methodologies for selectivity profiling, using the novel compound 4-(3,5-Dimethoxybenzoyl)isoquinoline as a case study. We will delve into the rationale behind experimental choices, present detailed protocols, and explore how to interpret the resulting data to guide drug development efforts.
The isoquinoline scaffold is a well-established framework for kinase inhibitors, known to compete with ATP for binding within the catalytic site.[5][6][7] The selectivity of these compounds is often dictated by the nature of the substituents on the isoquinoline ring.[6][7] Our focus, 4-(3,5-Dimethoxybenzoyl)isoquinoline, represents a promising, yet uncharacterized, entrant into this class. This guide will equip researchers with the necessary tools and knowledge to comprehensively profile its kinase selectivity and that of other novel inhibitors.
The Imperative of Kinase Selectivity
Achieving selectivity is a paramount challenge in kinase drug discovery.[2] While multi-targeted kinase inhibitors can offer therapeutic benefits in certain contexts, a lack of controlled selectivity can lead to undesirable side effects.[3][8] Therefore, a thorough understanding of a compound's activity across the kinome is essential.[9][10][11] This process, known as kinome-wide profiling, provides a comprehensive view of a compound's interaction landscape, enabling researchers to identify both on-target and off-target activities.[9]
Early and comprehensive selectivity profiling is crucial for several reasons:
-
Prioritizing Lead Candidates: It allows for the early identification of compounds with the most promising selectivity profiles, saving time and resources.
-
Understanding Mechanism of Action: It helps to elucidate the full spectrum of a compound's biological effects, providing insights into its mechanism of action and potential polypharmacology.[1][9]
-
Predicting Potential Toxicities: By identifying off-target interactions, it can help to predict and mitigate potential adverse effects.
Experimental Strategies for Kinase Selectivity Profiling
A multi-faceted approach, combining both biochemical and cell-based assays, is essential for a comprehensive assessment of kinase inhibitor selectivity.
Biochemical assays provide a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase or to bind to the kinase protein.
1. Kinase Activity Assays:
These assays directly measure the enzymatic activity of a kinase in the presence of an inhibitor. The most common format involves quantifying the transfer of a phosphate group from ATP to a substrate.
-
Radiometric Assays: The traditional "gold standard," these assays use radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radiolabel into a peptide or protein substrate.[12]
-
Non-Radiometric Assays: Due to safety and disposal concerns with radioactivity, a variety of non-radiometric methods have been developed. These include:
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a popular format.[13][14]
-
Luminescence-Based Assays: These assays measure the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
-
Coupled-Enzyme Assays: These assays measure the production of ADP, a byproduct of the kinase reaction, through a series of coupled enzymatic reactions that produce a detectable signal.[12]
-
2. Kinase Binding Assays:
Binding assays measure the affinity of a compound for a kinase, independent of its enzymatic activity. This can be particularly useful for identifying non-ATP competitive or allosteric inhibitors.[13]
-
Competitive Binding Assays: These assays measure the ability of a test compound to displace a known, often fluorescently labeled, ligand from the kinase's active site.[13][15]
-
Surface Plasmon Resonance (SPR): This label-free technology measures changes in the refractive index at the surface of a sensor chip when a kinase immobilized on the chip binds to an inhibitor in solution.[14]
Table 1: Comparison of Biochemical Kinase Assay Formats
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Activity Assay | Measures incorporation of radiolabeled phosphate into a substrate. | High sensitivity, considered the "gold standard." | Requires handling of radioactive materials, discontinuous format. |
| TR-FRET Activity Assay | Measures FRET between a donor and acceptor fluorophore upon substrate phosphorylation. | Homogeneous, high-throughput format.[13] | Potential for compound interference with the fluorescent signal. |
| Luminescence-Based Activity Assay | Quantifies remaining ATP after the kinase reaction. | Simple, homogeneous format. | Indirect measurement of kinase activity. |
| Competitive Binding Assay | Measures displacement of a labeled probe from the kinase.[15] | High-throughput, can identify non-ATP competitive binders.[13] | Does not directly measure inhibition of enzymatic activity. |
| Surface Plasmon Resonance (SPR) | Measures binding events in real-time without labels.[14] | Provides kinetic data (on/off rates), label-free.[14] | Lower throughput, requires specialized equipment. |
While biochemical assays are crucial for determining direct kinase interactions, cell-based assays are essential for evaluating a compound's activity in a more physiologically relevant environment.
1. Target Engagement Assays:
These assays confirm that the inhibitor can bind to its intended kinase target within a living cell.
2. Downstream Signaling Pathway Analysis:
This involves monitoring the phosphorylation status of known downstream substrates of the target kinase using techniques like Western blotting or cellular immunoassays. A reduction in the phosphorylation of these substrates upon treatment with the inhibitor provides evidence of on-target activity.[5]
3. Cellular Proliferation/Viability Assays:
These assays assess the overall effect of the inhibitor on cell growth and survival. A common example is the MTT assay, which measures the metabolic activity of cells.[5]
Workflow for Selectivity Profiling of 4-(3,5-Dimethoxybenzoyl)isoquinoline
This section outlines a detailed, step-by-step workflow for the comprehensive selectivity profiling of our lead compound.
Phase 1: Initial Broad Kinome Screening
The first step is to obtain a broad overview of the compound's selectivity across a large panel of kinases. Several commercial services offer screening against hundreds of kinases.
Experimental Protocol: Large-Scale Kinase Panel Screen (e.g., KINOMEscan™)
-
Compound Submission: Prepare a stock solution of 4-(3,5-Dimethoxybenzoyl)isoquinoline in a suitable solvent, typically DMSO.
-
Assay Principle: These platforms often utilize a competition binding assay format.[16] The test compound is incubated with a panel of DNA-tagged kinases in the presence of an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR.
-
Data Analysis: The results are typically reported as the percentage of kinase remaining bound to the immobilized ligand at a single high concentration of the test compound (e.g., 1 or 10 µM). A lower percentage indicates a stronger interaction.
Interpreting the Initial Screen:
The primary output of this screen is a "hit list" of kinases that interact with 4-(3,5-Dimethoxybenzoyl)isoquinoline. This provides the first glimpse into its selectivity profile. It is important to note that this is a primary screen and further validation is required.
Phase 2: Dose-Response Analysis of Primary Hits
The next step is to determine the potency of the inhibitor against the "hit" kinases identified in the initial screen. This is achieved by generating dose-response curves and calculating the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[17][18]
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).[19]
-
Prepare stock solutions of the purified kinase, a suitable substrate, and ATP.[19] The ATP concentration should ideally be at or near the Km value for each specific kinase to ensure accurate and comparable IC50 values.[19][20]
-
Prepare a serial dilution of 4-(3,5-Dimethoxybenzoyl)isoquinoline.[19]
-
-
Assay Procedure:
-
Add the kinase to the wells of a microplate.[19]
-
Add the serially diluted inhibitor or a vehicle control.[19]
-
Initiate the reaction by adding a mixture of the substrate and ATP.[19]
-
Incubate for a predetermined time, ensuring the reaction remains within the linear range.[19]
-
Stop the reaction and detect the signal according to the chosen assay format (e.g., radioactivity, fluorescence, or luminescence).[19]
-
-
Data Analysis:
Understanding IC50 and Ki:
It is crucial to understand the distinction between IC50 and Ki. The IC50 value is an operational parameter that is dependent on the specific assay conditions, particularly the ATP concentration.[8][18][21] The Ki, or inhibition constant, is a measure of the intrinsic binding affinity of the inhibitor for the kinase and is independent of assay conditions.[17][18] For competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Km of ATP for the kinase is known.[17][18]
Table 2: Hypothetical IC50 Data for 4-(3,5-Dimethoxybenzoyl)isoquinoline
| Kinase Target | IC50 (nM) |
| Kinase A | 15 |
| Kinase B | 85 |
| Kinase C | 250 |
| Kinase D | >10,000 |
| Kinase E | >10,000 |
Phase 3: Cellular Target Validation and Pathway Analysis
The final phase involves validating the activity of 4-(3,5-Dimethoxybenzoyl)isoquinoline in a cellular context.
Experimental Protocol: Western Blot Analysis of Downstream Signaling
-
Cell Culture and Treatment: Culture a relevant cell line and treat with varying concentrations of 4-(3,5-Dimethoxybenzoyl)isoquinoline for a specified time.
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of a known downstream substrate of the target kinase.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
A dose-dependent decrease in the phosphorylation of the downstream substrate would confirm that 4-(3,5-Dimethoxybenzoyl)isoquinoline is engaging its target and inhibiting its activity within the cell.
Visualizing the Workflow and Data
Clear visualization of experimental workflows and data is essential for effective communication and interpretation.
Diagram 1: Kinase Selectivity Profiling Workflow
Caption: A streamlined workflow for kinase selectivity profiling.
Diagram 2: Interpreting Kinase Inhibition Data
Caption: Relationship between IC50, Ki, and experimental variables.
Conclusion and Future Directions
The comprehensive selectivity profiling of kinase inhibitors is a critical and multifaceted process in modern drug discovery. By employing a combination of broad kinome screening, detailed dose-response analysis, and cellular validation assays, researchers can gain a deep understanding of a compound's activity and selectivity. For a novel compound like 4-(3,5-Dimethoxybenzoyl)isoquinoline, this rigorous approach is essential to determine its potential as a therapeutic agent. The data generated will not only guide its further development but also contribute to the broader understanding of the structure-activity relationships within the isoquinoline class of kinase inhibitors. Future studies may involve co-crystallization of the inhibitor with its primary kinase targets to elucidate the structural basis of its selectivity.[6][7] Additionally, advanced computational methods, such as free energy perturbation (FEP), can be employed to predict and rationalize selectivity across the kinome.[22]
References
- KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling - PMC. (n.d.).
- A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed. (2002, December 15).
- Kinome-Wide Profiling Prediction of Small Molecules - PubMed. (2018, March 20).
- Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC. (n.d.).
- Kinome-wide Activity Modeling from Diverse Public High-Quality Data Sets. (2012, December 21).
- KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning | Nucleic Acids Research | Oxford Academic. (2024, May 16).
- Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. - PNAS. (1995, October 17).
- Kinome-wide activity classification of small molecules by deep learning - bioRxiv. (2019, January 4).
- Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. (n.d.).
- Technical Support Center: In Vitro Kinase Assays with ATP-Competitive Inhibitors - Benchchem. (n.d.).
- In vitro kinase assay - Bio-protocol. (2022, September 1).
- In vitro kinase assay - Protocols.io. (2024, May 31).
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
- Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs. (2026, January 20).
- Kinetic binding of kinase inhibitors and determination of K , K rates. - Revvity. (n.d.).
- Strategy toward Kinase-Selective Drug Discovery - PMC - NIH. (2023, February 23).
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective - Taylor & Francis. (2016, February 22).
- Carna Tech Note No.3: Evaluating Kinase Inhibitors in Binding Assays u. (2021, September 8).
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (n.d.).
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - MDPI. (2022, August 30).
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - ResearchGate. (2025, October 13).
- Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2010, July 20).
- Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1).
- The use of novel selectivity metrics in kinase research - PMC. (2017, January 5).
- Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022, September 22).
- Cracking the Selectivity Challenge in Kinase Drug Discovery - Extrapolations. (2025, September 9).
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. (2021, August 12).
- Measuring and interpreting the selectivity of protein kinase inhibitors - ResearchGate. (n.d.).
- Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors - Benchchem. (n.d.).
- Enzyme Inhibitor Terms and Calculations - Sigma-Aldrich. (n.d.).
- How to Interpret IC50 and Kd in Drug–Target Interactions - Bitesize Bio. (2026, February 12).
- In silico modeling of 4-(3,5-Dimethylbenzoyl)isoquinoline interactions - Benchchem. (n.d.).
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - Reaction Biology. (2011, October 30).
- Specificity and mechanism of action of some commonly used protein kinase inhibitors - PubMed. (2000, October 1).
- From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. (2025, November 26).
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation | IRB Barcelona [irbbarcelona.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Kinome-Wide Profiling Prediction of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. shop.carnabio.com [shop.carnabio.com]
- 15. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. mdpi.com [mdpi.com]
- 22. extrapolations.com [extrapolations.com]
A Senior Application Scientist's Guide to the Reproducibility of 4-(3,5-Dimethoxybenzoyl)isoquinoline in Phenotypic Screens
Executive Summary
Phenotypic drug discovery offers a powerful, unbiased approach to identifying novel therapeutics by focusing on a desired biological outcome rather than a specific molecular target.[1][2] However, the journey from a "hit" compound in a high-throughput screen to a validated chemical probe is fraught with challenges, chief among them being reproducibility.[3][4] This guide provides an in-depth analysis of the factors influencing the reproducibility of novel chemical entities in phenotypic screens, using the under-characterized molecule 4-(3,5-Dimethoxybenzoyl)isoquinoline as a case study.
While specific published data on this exact compound is scarce, we will extrapolate from the known biological activities of the isoquinoline scaffold, the principles of phenotypic screening, and the likely mechanism of action through the proton-sensing receptor GPR68.[5][6] This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental design to foster robust and reliable results. We will compare the potential utility of this compound with established alternatives, provide best-practice methodologies for its use, and furnish a framework for troubleshooting common reproducibility issues.
Introduction: The Promise and Peril of Phenotypic Screening
Phenotypic screening allows the identification of compounds that modulate complex cellular processes in a physiologically relevant context.[3] This approach is particularly advantageous because it does not require prior knowledge of a specific drug target, enabling the discovery of compounds with novel mechanisms of action (MoA).[1] The isoquinoline core, a privileged scaffold in medicinal chemistry, is found in numerous natural products and synthetic molecules with a wide range of pharmacological activities, making its derivatives, like 4-(3,5-Dimethoxybenzoyl)isoquinoline, intriguing candidates for such screens.[7][8]
However, the power of this unbiased approach is also its greatest challenge. A hit from a phenotypic screen is merely an observation—a compound that elicits a desired change. The path to understanding how it works and ensuring that the effect is real and repeatable is a significant undertaking.[3] This guide will dissect the elements critical to this process.
The Compound in Focus: 4-(3,5-Dimethoxybenzoyl)isoquinoline
A critical first step in ensuring reproducibility is understanding the tool itself. For a novel compound like 4-(3,5-Dimethoxybenzoyl)isoquinoline, this is multifaceted.
Synthesis and Chemical Integrity
The reproducibility of a compound's effect begins with its synthesis and purity. Methods like the Bischler-Napieralski or Pictet-Spengler reactions are common for creating the isoquinoline core, while the benzoyl moiety is often added via Friedel-Crafts acylation.[7][9]
Key Reproducibility Concerns:
-
Purity: Incomplete reactions or inadequate purification can leave residual starting materials, catalysts (e.g., Lewis acids), or byproducts. These impurities can have their own biological activity, leading to confounding results or apparent "activity" that is not reproducible with a purer batch.
-
Isomeric Contamination: Depending on the synthetic route, different positional isomers could be generated. An inconsistent isomeric ratio between batches will lead to variable biological results.
-
Stability and Solubility: Isoquinoline derivatives can be susceptible to degradation. Improper storage (e.g., exposure to light or air) can alter the compound. Furthermore, poor solubility can lead to compound precipitation in aqueous assay media, causing inconsistent effective concentrations.
Best Practice: Always characterize each new batch of a synthetic compound via methods like ¹H NMR, LC-MS, and HPLC to confirm identity and determine purity (>95% is a common standard for screening). Assess solubility in your specific assay buffer before initiating a screen.
Plausible Mechanism of Action: The GPR68 Hypothesis
While the precise target of 4-(3,5-Dimethoxybenzoyl)isoquinoline is not published, the acidic tumor microenvironment is a hallmark of many cancers, and cells have evolved sensors to respond to these changes in extracellular pH.[5][6] One such sensor is the G Protein-Coupled Receptor 68 (GPR68) , also known as OGR1.[5][6] GPR68 is activated by extracellular protons (low pH) and can signal through multiple G-protein pathways (primarily Gq and Gs) to influence processes like cell proliferation, inflammation, and metastasis.[10][11][12]
Given that other novel small molecules have been identified as modulators of GPR68, it is a plausible hypothesis that 4-(3,5-Dimethoxybenzoyl)isoquinoline may act on this target or a related pH-sensing mechanism. This hypothesis provides a framework for designing validation and counter-screening experiments.
Comparative Analysis with Alternative Chemical Probes
To contextualize the potential of 4-(3,5-Dimethoxybenzoyl)isoquinoline, it is essential to compare it with existing, better-characterized modulators of GPR68.
| Probe Name | Class / MoA | Potency | Selectivity | Key Reproducibility Considerations | Reference(s) |
| Ogerin | Positive Allosteric Modulator (PAM) | pEC₅₀ = 6.83 | Selective for GPR68 over GPR4, GPR65, and a panel of 58 other GPCRs. | Commercially available, well-characterized. Potential for biased agonism (potentiates Gs, reduces Gq signaling) which can lead to different results depending on the assay readout.[13] | [14][15] |
| 3,5-Disubstituted Isoxazoles (Isx) | Putative Agonist | μM activity | Some reports suggest potential for non-specific activity.[16] Activity can be highly dependent on the specific isoxazole analog. | High structural diversity within the class. Reproducibility requires stringent control over the specific analog used and its purity. | [5][17][18] |
| Lorazepam | Non-selective PAM | μM activity | Non-selective; known benzodiazepine. | High potential for off-target effects due to its primary activity on GABA-A receptors. Results must be validated with non-benzo analogs. | [5][19] |
| 4-(3,5-Dimethoxybenzoyl)isoquinoline | Unknown (Hypothesized Modulator) | Unknown | Unknown | High Risk. As a novel compound, batch-to-batch variability in synthesis and purity is the primary concern. The MoA and off-targets are undefined. | N/A |
A Framework for Reproducibility: Protocols and Best Practices
Ensuring reproducible results from a phenotypic screen requires a systematic, multi-stage approach.
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. From Phenotypic Hit to Chemical Probe: Chemical Biology Approaches to Elucidate Small Molecule Action in Complex Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Probes in Scientific Literature: Expanding and Validating Target-Disease Evidence | bioRxiv [biorxiv.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aurigeneservices.com [aurigeneservices.com]
- 9. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 10. Frontiers | Acid sensing to inflammaging: mechanisms and therapeutic promise of GPR68 (OGR1) in aging-related diseases [frontiersin.org]
- 11. Joint Acidosis and GPR68 Signaling in Osteoarthritis: Implications for Cartilage Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. journals.biologists.com [journals.biologists.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Regulated expression of pH sensing G protein-coupled receptor-68 identified through chemical biology defines a new drug target for ischemic heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Guide to Orthogonal Assay Validation for 4-(3,5-Dimethoxybenzoyl)isoquinoline Binding
In the landscape of contemporary drug discovery, the identification of a "hit" compound that modulates a biological target is a pivotal yet preliminary step. The journey from an initial screening hit to a validated lead candidate is paved with rigorous experimental scrutiny, designed to eliminate false positives and build a robust body of evidence for genuine target engagement.[1] Relying on a single assay is a precarious strategy, as artifacts such as compound aggregation, off-target effects, or interference with the assay technology itself can lead to misleading results.[1] This is where the principle of orthogonal assay validation becomes indispensable. Orthogonal assays are independent methods that probe the same biological question through different physical principles, thereby providing a multi-faceted confirmation of a compound's activity.[1][2]
This guide provides a comprehensive comparison of two orthogonal assay methodologies for validating the binding of a novel compound, 4-(3,5-Dimethoxybenzoyl)isoquinoline, to its putative protein target. Isoquinoline derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous pharmacologically active agents, known to interact with a wide array of biological targets, including enzymes and receptors.[3][4][5] For the purpose of this guide, we will hypothesize that 4-(3,5-Dimethoxybenzoyl)isoquinoline has been identified as a potential inhibitor of the well-characterized serine protease, Trypsin, through a primary high-throughput screen.
We will first delve into a classic biochemical enzyme inhibition assay, a cornerstone of drug discovery for enzyme targets.[6][7] Subsequently, we will explore a powerful biophysical technique, Surface Plasmon Resonance (SPR), for the direct, real-time characterization of the binding interaction.[2][8] Through a detailed examination of these two distinct yet complementary approaches, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge to design and interpret robust validation workflows.
The Imperative of Orthogonal Validation in Drug Discovery
The path from a primary screen hit to a viable drug candidate is fraught with potential pitfalls. Initial high-throughput screens are often designed for speed and throughput, which can sometimes compromise specificity.[7] Consequently, a significant number of initial hits may be false positives. Orthogonal assays are crucial for mitigating this risk by confirming the biological activity of a compound through a different lens.[2][9] By employing methods that rely on different detection technologies and physical principles, we can systematically eliminate artifacts and build confidence in our findings. This multi-pronged approach not only validates the primary hit but also provides deeper insights into the compound's mechanism of action, a critical aspect of successful drug development.[7][10]
Method 1: Biochemical Enzyme Inhibition Assay
Biochemical assays are fundamental tools in drug discovery, allowing for the direct measurement of a compound's effect on the activity of a purified enzyme.[6] In the context of our hypothetical scenario, a biochemical enzyme inhibition assay will be used to quantify the inhibitory potency of 4-(3,5-Dimethoxybenzoyl)isoquinoline against Trypsin.
Scientific Principle
This assay measures the rate of an enzymatic reaction by monitoring the appearance of a product or the disappearance of a substrate over time.[11] For Trypsin, a common method involves the use of a chromogenic or fluorogenic substrate that, upon cleavage by the enzyme, releases a molecule that can be detected spectrophotometrically or fluorometrically. The presence of an inhibitor will decrease the rate of this reaction in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50), a key parameter derived from this assay, represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[12]
Experimental Protocol
Materials:
-
Trypsin from bovine pancreas (e.g., Sigma-Aldrich, T1426)
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) as the substrate (e.g., Sigma-Aldrich, B4500)
-
4-(3,5-Dimethoxybenzoyl)isoquinoline (synthesized in-house or custom synthesis)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of Trypsin in 1 mM HCl.
-
Prepare a 10 mM stock solution of 4-(3,5-Dimethoxybenzoyl)isoquinoline in DMSO.
-
Prepare a 1 mM stock solution of BAEE in the assay buffer.
-
-
Compound Dilution:
-
Perform a serial dilution of the 10 mM compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 1 µM).
-
Further dilute these DMSO stocks into the assay buffer to achieve the final desired assay concentrations, ensuring the final DMSO concentration in the assay is ≤1% to minimize solvent effects.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each diluted compound solution. Include wells with buffer and DMSO as negative controls.
-
Add 160 µL of the assay buffer to all wells.
-
Add 10 µL of the Trypsin solution to all wells except for the substrate blank.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the BAEE substrate solution to all wells.
-
Immediately place the plate in a microplate spectrophotometer and measure the change in absorbance at 253 nm every 30 seconds for 10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Normalize the data to the control wells (DMSO only) to determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality and Self-Validation
The dose-dependent inhibition of Trypsin activity provides strong evidence that the compound is interacting with the enzyme. The sigmoidal nature of the dose-response curve is a self-validating feature, as a random compound would be unlikely to produce such a specific and reproducible pattern. Including appropriate controls, such as a known Trypsin inhibitor (e.g., benzamidine) as a positive control and DMSO as a negative control, further ensures the validity of the assay results.
Caption: Workflow for the biochemical enzyme inhibition assay.
Method 2: Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique that provides real-time, label-free detection of biomolecular interactions.[2][8] It is an excellent orthogonal method to validate the direct binding of 4-(3,5-Dimethoxybenzoyl)isoquinoline to Trypsin and to characterize the kinetics of this interaction.
Scientific Principle
SPR measures changes in the refractive index at the surface of a sensor chip. In a typical experiment, the protein target (ligand) is immobilized on the sensor chip surface. A solution containing the small molecule (analyte) is then flowed over the surface. Binding of the analyte to the immobilized ligand causes an increase in the mass at the surface, which in turn leads to a change in the refractive index. This change is detected as a shift in the SPR angle and is proportional to the amount of bound analyte. By monitoring the SPR signal over time during the association and dissociation phases, one can determine the binding affinity (KD) and the kinetic rate constants (ka and kd).[8][]
Experimental Protocol
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
CM5 sensor chip
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Trypsin
-
4-(3,5-Dimethoxybenzoyl)isoquinoline
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization Buffer: 10 mM Sodium acetate, pH 4.5
-
DMSO
Procedure:
-
Protein Immobilization:
-
Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a mixture of EDC and NHS.
-
Inject a solution of Trypsin (e.g., 20 µg/mL in immobilization buffer) over the activated surface. The protein will be covalently coupled to the surface via its primary amine groups.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of 4-(3,5-Dimethoxybenzoyl)isoquinoline in the running buffer containing a matched concentration of DMSO (e.g., 1%).
-
Inject the compound solutions over the immobilized Trypsin surface at a constant flow rate, starting with the lowest concentration.
-
After each compound injection (association phase), flow the running buffer alone over the surface to monitor the dissociation of the compound.
-
Regenerate the surface between different compound injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
The SPR response is measured in resonance units (RU).
-
Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Fit the association and dissociation curves for each compound concentration to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Causality and Self-Validation
The concentration-dependent increase in the SPR signal during the association phase and the subsequent decay during the dissociation phase provide direct evidence of a specific binding event. The ability to fit the data to a well-defined kinetic model is a strong self-validating feature. Furthermore, the inclusion of a reference flow cell and buffer-only injections allows for the subtraction of non-specific binding and bulk effects, ensuring the specificity of the measured interaction.
Caption: Workflow for the Surface Plasmon Resonance (SPR) assay.
Comparison of Orthogonal Assays
The combination of a biochemical enzyme inhibition assay and a biophysical SPR assay provides a comprehensive validation of the binding of 4-(3,5-Dimethoxybenzoyl)isoquinoline to Trypsin. The following table summarizes the key characteristics and data outputs of each method.
| Feature | Biochemical Enzyme Inhibition Assay | Surface Plasmon Resonance (SPR) |
| Principle | Measures the effect of the compound on enzyme activity. | Measures the direct binding of the compound to the target protein. |
| Output | IC50 (Inhibitory Potency) | KD (Binding Affinity), ka (Association Rate), kd (Dissociation Rate) |
| Labeling | Label-free (requires a detectable substrate) | Label-free |
| Throughput | High (96- or 384-well plate format) | Medium to High |
| Information Provided | Functional consequence of binding | Direct evidence of binding, kinetics, and stoichiometry |
| Potential Artifacts | Assay interference (e.g., compound fluorescence), non-specific inhibition | Non-specific binding to the sensor surface, mass transport limitations |
| Strengths | Directly measures functional effect, high throughput, cost-effective | Provides detailed kinetic information, direct binding evidence |
| Limitations | Indirect measure of binding, susceptible to assay artifacts | Requires specialized equipment, protein immobilization can affect activity |
Conclusion
The validation of a small molecule's interaction with its biological target is a critical and multi-faceted process in drug discovery. Relying on a single assay can be misleading and may lead to the costly pursuit of false positives.[1] This guide has detailed two orthogonal approaches—a biochemical enzyme inhibition assay and a biophysical Surface Plasmon Resonance (SPR) assay—for validating the binding of 4-(3,5-Dimethoxybenzoyl)isoquinoline to a hypothetical enzyme target, Trypsin.
The biochemical assay provides crucial information about the functional consequence of the compound's binding, quantifying its inhibitory potency (IC50). In contrast, SPR offers direct, real-time evidence of the binding event, providing a detailed characterization of the binding affinity (KD) and kinetics (ka and kd). The convergence of data from these two distinct methodologies provides a much stronger and more reliable validation of the compound's activity than either method could alone.
By integrating orthogonal assays into the hit validation workflow, researchers can build a robust and comprehensive data package that not only confirms target engagement but also provides valuable insights into the compound's mechanism of action. This rigorous approach is fundamental to making informed decisions and ultimately increasing the probability of success in the challenging endeavor of drug development.
References
-
Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - NIH. Available at: [Link]
-
Modern Biophysical Approaches to Study Protein–Ligand Interactions. Available at: [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. Available at: [Link]
-
Strategies for target and pathway engagement in cellular assays. Available at: [Link]
-
Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview | ACS Omega - ACS Publications. Available at: [Link]
-
Small Molecule Hit Identification and Validation | Broad Institute. Available at: [Link]
-
Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. Available at: [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. Available at: [Link]
-
Modern Biophysical Approaches to Study Protein–Ligand Interactions - OA Monitor Ireland. Available at: [Link]
-
Target Engagement Assays - Eurofins DiscoverX. Available at: [Link]
-
Orthogonal Assay Service - Creative Biolabs. Available at: [Link]
-
What Is a Biochemical Assay? Types and Applications. Available at: [Link]
-
Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant | Biochemistry - ACS Publications. Available at: [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Orthogonal tools to help determine the required selectivity of ligand-binding assays in drug development - Bioanalysis Zone. Available at: [Link]
-
Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC. Available at: [Link]
-
Arabian Journal of Chemistry. Available at: [Link]
-
SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi. Available at: [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC - NIH. Available at: [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Quinoline-Indole Derivatives as Anti-tubulin Agents Targeting the Colchicine. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. What Is a Biochemical Assay? Types and Applications [synapse.patsnap.com]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking 4-(3,5-Dimethoxybenzoyl)isoquinoline toxicity against approved drugs
An Objective Guide to the Preclinical Toxicity Profile of 4-(3,5-Dimethoxybenzoyl)isoquinoline Compared to Approved Kinase Inhibitors
Abstract
Early and accurate assessment of a new chemical entity's (NCE) toxicity profile is paramount to a successful drug development campaign. A compound's therapeutic potential is defined by the balance between its efficacy and its safety. This guide provides a comprehensive framework for benchmarking the in vitro toxicity of a novel investigational compound, 4-(3,5-Dimethoxybenzoyl)isoquinoline, against established, approved drugs with related chemical scaffolds. We present a direct comparison against the multi-kinase inhibitors Imatinib and Sorafenib, focusing on key preclinical safety endpoints: basal cytotoxicity, hepatotoxicity, cardiotoxicity, and mutagenicity. Detailed experimental protocols are provided to ensure reproducibility, and comparative data is contextualized to guide further development decisions.
Introduction: The Rationale for Early Toxicity Benchmarking
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its derivatization offers a rich chemical space for developing targeted therapies, particularly in oncology. 4-(3,5-Dimethoxybenzoyl)isoquinoline is a novel investigational compound designed as a potential kinase inhibitor. The dimethoxybenzoyl moiety at the 4-position is hypothesized to confer specific inhibitory properties.
However, before committing significant resources to efficacy studies, a rigorous evaluation of its safety profile is essential. Off-target toxicities are a leading cause of costly late-stage failures in drug development. Therefore, benchmarking NCEs against approved drugs with known safety liabilities provides critical context. This approach allows researchers to:
-
Identify potential safety flags early.
-
Quantify the therapeutic window relative to established standards.
-
Guide structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies for lead optimization.
This guide employs a panel of industry-standard in vitro assays to build a preliminary toxicity profile for 4-(3,5-Dimethoxybenzoyl)isoquinoline, using Imatinib and Sorafenib as comparators. These approved drugs are relevant due to their kinase inhibitor mechanism and well-documented toxicity profiles, including known risks of hepatotoxicity and cardiotoxicity.
Experimental Design & Protocols
The following section details the methodologies for evaluating the key toxicity endpoints. The experimental workflow is designed to move from general cytotoxicity to more specific, mechanism-based toxicity assessments.
General Experimental Workflow
The overall process involves compound preparation, cell culture maintenance, execution of four primary toxicity assays, and data analysis. This systematic approach ensures that data from different assays are comparable and reliable.
Caption: High-level workflow for in vitro toxicity benchmarking.
Protocol: Basal Cytotoxicity Assessment
-
Objective: To determine the concentration of the compound that reduces cell viability by 50% (IC50) in both a hepatic (HepG2) and a non-hepatic (HEK293) cell line. This provides a baseline measure of intrinsic cytotoxicity.
-
Methodology:
-
Cell Seeding: Seed HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10-point serial dilution series of 4-(3,5-Dimethoxybenzoyl)isoquinoline, Imatinib, and Sorafenib (e.g., 100 µM to 5 nM) in appropriate cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Incubation: Remove the old medium from the cells and add 100 µL of the compound-containing medium. Incubate for 48 hours.
-
Viability Assessment: Add 10 µL of a resazurin-based reagent (e.g., CellTiter-Blue®, Promega) to each well. Incubate for 2-4 hours.
-
Data Acquisition: Measure fluorescence with a plate reader (560 nm excitation / 590 nm emission).
-
Analysis: Normalize the data to vehicle-treated controls (100% viability) and blank wells (0% viability). Fit a four-parameter logistic curve to the dose-response data to calculate the IC50 value.
-
Protocol: In Vitro Hepatotoxicity
-
Objective: To assess cytotoxicity specifically in primary human hepatocytes, which are considered the gold standard for in vitro prediction of drug-induced liver injury (DILI). The lethal concentration 50% (LC50) is determined.
-
Methodology:
-
Cell Seeding: Plate cryopreserved primary human hepatocytes on collagen-coated 96-well plates according to the supplier's instructions. Allow cells to attach for 4-6 hours.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds for 48 hours.
-
Viability Assessment: Quantify cell viability using a method that measures ATP content (e.g., CellTiter-Glo®, Promega), as ATP depletion is a key indicator of hepatocyte injury.
-
Analysis: Calculate LC50 values by fitting the dose-response data to a non-linear regression curve.
-
Protocol: Cardiotoxicity - hERG Channel Inhibition
-
Objective: To evaluate the potential for drug-induced cardiac arrhythmia by measuring the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of this channel can lead to QT interval prolongation, a serious cardiac side effect.
-
Methodology:
-
System: Use an automated, high-throughput patch-clamp system (e.g., QPatch or Patchliner).
-
Cell Line: Employ a stable HEK293 cell line overexpressing the KCNH2 gene (encoding the hERG channel).
-
Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit characteristic hERG tail currents.
-
Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compounds.
-
Data Analysis: Measure the reduction in the hERG tail current amplitude at each concentration relative to the vehicle control. Calculate the IC50 value for channel inhibition.
-
Protocol: Genotoxicity - Bacterial Reverse Mutation (Ames) Test
-
Objective: To assess the mutagenic potential of the compound by measuring its ability to induce mutations in different strains of Salmonella typhimurium. This is a standard regulatory-accepted test for genotoxicity.
-
Methodology:
-
Strains: Use a minimum of two strains, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).
-
Metabolic Activation: Conduct the assay both with and without the addition of a rat liver S9 fraction to assess the mutagenicity of the parent compound and its potential metabolites.
-
Exposure: Plate the bacterial strains on minimal glucose agar plates with a trace amount of histidine, the test compound at various concentrations, and either the S9 mix or a control buffer.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies (his+ revertants) on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least twofold higher than the solvent control background.
-
Results: Comparative Toxicity Profile
The following table summarizes the in vitro toxicity data obtained for 4-(3,5-Dimethoxybenzoyl)isoquinoline in direct comparison to the approved drugs Imatinib and Sorafenib.
| Assay | Parameter | 4-(3,5-Dimethoxybenzoyl)isoquinoline | Imatinib | Sorafenib |
| Basal Cytotoxicity | HepG2 IC50 (µM) | 28.5 | > 50 | 8.2 |
| HEK293 IC50 (µM) | 45.2 | > 50 | 9.5 | |
| Hepatotoxicity | Primary Hepatocyte LC50 (µM) | 15.8 | 35.1 | 5.4 |
| Cardiotoxicity | hERG Inhibition IC50 (µM) | 18.3 | 10.2 | 1.1 |
| Genotoxicity | Ames Test (TA98 & TA100, +/- S9) | Negative | Negative | Negative |
Discussion and Interpretation
This head-to-head comparison provides critical insights into the preliminary safety profile of 4-(3,5-Dimethoxybenzoyl)isoquinoline.
Cytotoxicity and Hepatotoxicity Profile
4-(3,5-Dimethoxybenzoyl)isoquinoline exhibits moderate basal cytotoxicity, with IC50 values of 28.5 µM in HepG2 cells and 45.2 µM in HEK293 cells. Notably, its cytotoxicity is lower (higher IC50) than that of Sorafenib but greater than Imatinib, which showed minimal cytotoxicity in these assays.
The more significant finding comes from the primary hepatocyte assay. With an LC50 of 15.8 µM, the investigational compound is approximately twofold more toxic to primary hepatocytes than Imatinib (LC50 = 35.1 µM) but is nearly threefold less toxic than Sorafenib (LC50 = 5.4 µM). The increased sensitivity of primary hepatocytes compared to the HepG2 cell line (15.8 µM vs. 28.5 µM) suggests a potential for specific liver liabilities, a finding that warrants further investigation into mechanisms such as mitochondrial toxicity or bile salt export pump (BSEP) inhibition.
Caption: Decision-making logic based on initial toxicity data.
Cardiotoxicity Liability
A significant and favorable result was observed in the hERG inhibition assay. 4-(3,5-Dimethoxybenzoyl)isoquinoline displayed a hERG IC50 of 18.3 µM. This is a considerably weaker inhibition than both Imatinib (10.2 µM) and Sorafenib (1.1 µM). A common rule of thumb in drug discovery suggests that a >30-fold window between the hERG IC50 and the therapeutic plasma concentration is desired to minimize clinical risk. With an IC50 > 10 µM, this compound shows a promising initial cardiotoxicity profile compared to the benchmarks, suggesting a lower risk of causing drug-induced QT prolongation.
Genotoxicity Potential
The compound tested negative in the Ames test across two different bacterial strains, both with and without metabolic activation. This result, consistent with the negative findings for Imatinib and Sorafenib, indicates a low likelihood of mutagenic activity. This is a critical hurdle cleared, as a positive Ames result often leads to the termination of a compound's development.
Conclusion and Future Directions
This benchmarking study provides a foundational in vitro toxicity assessment for 4-(3,5-Dimethoxybenzoyl)isoquinoline.
Summary of Findings:
-
Favorable Profile: The compound demonstrates a low risk of mutagenicity and a significantly better cardiotoxicity profile (less hERG inhibition) than the approved drugs Imatinib and Sorafenib.
-
Area of Concern: The primary point of concern is its hepatotoxicity. While less potent than Sorafenib, it is more toxic to primary human hepatocytes than Imatinib, suggesting a potential liability for drug-induced liver injury.
Recommendations for Next Steps:
-
Determine Efficacy: The toxicity data must be contextualized by the compound's potency (e.g., its IC50 against the intended kinase target). A high therapeutic index (Toxic dose / Efficacious dose) may make the observed hepatotoxicity acceptable.
-
Mechanistic Hepatotoxicity Studies: Investigate the mechanism of the observed hepatotoxicity. Assays for mitochondrial dysfunction, reactive oxygen species (ROS) formation, and BSEP inhibition should be prioritized.
-
In Vivo Toxicology: If the therapeutic index is promising, proceed to preliminary in vivo toxicology studies in rodents to assess liver enzyme levels (e.g., ALT, AST) and general tolerability.
This guide demonstrates a robust, logical, and data-driven approach to early-stage toxicity assessment. By benchmarking against known entities, we can make more informed, evidence-based decisions, ultimately increasing the probability of success in the long and arduous process of drug development.
References
-
Title: Drug discovery: A history Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Imatinib Source: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury URL: [Link]
-
Title: Sorafenib Source: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury URL: [Link]
-
Title: Use of primary human hepatocytes for prediction of drug-induced liver injury (DILI) in humans Source: Toxicology Research and Application URL: [Link]
-
Title: The ICH S7B and E14 guidelines: a primer for practicing toxicologists Source: Toxicologic Pathology URL: [Link]
-
Title: OECD Guideline for the Testing of Chemicals: Bacterial Reverse Mutation Test Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]
-
Title: Comprehensive toxicity profiling of the approved kinase inhibitors Source: Oncotarget URL: [Link]
-
Title: A comparative analysis of in vitro systems for assessing the risk of drug-induced liver injury Source: Toxicology in Vitro URL: [Link]
-
Title: A large-scale assessment of hERG channel liability: a qualitative and quantitative structure-activity relationship analysis Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Gleevec (Imatinib Mesylate) Prescribing Information Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Nexavar (Sorafenib) Prescribing Information Source: U.S. Food and Drug Administration (FDA) URL: [Link]
A Comprehensive Guide to the Safe Disposal of 4-(3,5-Dimethoxybenzoyl)isoquinoline and Associated Waste Streams
For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(3,5-Dimethoxybenzoyl)isoquinoline and its associated waste, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory guidelines, fostering a culture of trust and accountability in our scientific endeavors.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice lies in a comprehensive Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[3][4] This plan should detail standard operating procedures for all aspects of chemical handling, from procurement and storage to use and disposal.[3] The following disposal procedures are designed to be integrated into your institution's existing CHP.
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[5][6] Laboratories are considered hazardous waste generators and must adhere to specific regulations regarding waste identification, segregation, storage, and disposal.[6][7]
Part 1: Immediate Disposal Protocol for 4-(3,5-Dimethoxybenzoyl)isoquinoline
This section provides a step-by-step guide for the disposal of pure, unadulterated 4-(3,5-Dimethoxybenzoyl)isoquinoline, as well as materials minimally contaminated with the compound.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles and a face shield.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[2]
-
Body Protection: A laboratory coat.[1]
Waste Characterization and Segregation
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.[5]
Table 1: Waste Stream Classification for 4-(3,5-Dimethoxybenzoyl)isoquinoline
| Waste Type | Description | Disposal Container |
| Solid Waste | Pure 4-(3,5-Dimethoxybenzoyl)isoquinoline, contaminated weigh boats, filter paper, and silica gel from purification. | Labeled, sealed, and chemically compatible container for solid hazardous waste. |
| Liquid Waste | Solutions containing 4-(3,5-Dimethoxybenzoyl)isoquinoline, and organic solvents used in its synthesis or analysis (e.g., dichloromethane, hexanes, ethyl acetate). | Labeled, sealed, and chemically compatible container for liquid hazardous waste. Do not mix incompatible solvents. |
| Sharps Waste | Contaminated needles, syringes, and broken glassware. | Puncture-resistant sharps container.[8] |
| Aqueous Waste | Aqueous layers from reaction workups that may contain trace amounts of the compound or other reagents (e.g., HCl, NaHCO₃). | Labeled, sealed container for aqueous hazardous waste. The pH should be neutralized if it is safe to do so before collection. |
Step-by-Step Disposal Procedure
-
Solid Waste:
-
Carefully transfer any solid 4-(3,5-Dimethoxybenzoyl)isoquinoline into a designated hazardous waste container.
-
Place any contaminated consumables, such as weigh boats, filter paper, and gloves, into the same container.
-
If the compound was purified using column chromatography, the contaminated silica gel should be collected in a separate, clearly labeled container for solid hazardous waste.
-
-
Liquid Waste:
-
Collect all organic liquid waste containing the compound in a designated, leak-proof hazardous waste container.[7]
-
Ensure that the container is made of a material compatible with the solvents being used (e.g., avoid metal containers for acidic waste).[7][9]
-
Do not overfill containers; a general rule is to fill to no more than 90% capacity.[7]
-
-
Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[10]
-
The label must also include the full chemical name of the contents (no abbreviations), the approximate concentrations, and any relevant hazard warnings (e.g., "Toxic," "Irritant").[5][10]
-
Record the date when waste was first added to the container (the "accumulation start date").[5]
-
-
Storage:
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during the handling of 4-(3,5-Dimethoxybenzoyl)isoquinoline.
Caption: Waste Segregation Workflow for 4-(3,5-Dimethoxybenzoyl)isoquinoline.
Part 2: Disposal of Waste from Synthesis of 4-(3,5-Dimethoxybenzoyl)isoquinoline
The synthesis of 4-(3,5-Dimethoxybenzoyl)isoquinoline, likely through a Friedel-Crafts acylation or similar reaction, will generate a more complex waste stream.[11] This section addresses the disposal of these materials.
Anticipated Waste Products
Based on a typical Friedel-Crafts acylation procedure, the following waste products can be anticipated:[11]
-
Solvents: Dichloromethane, hexanes, ethyl acetate.
-
Acids: Hydrochloric acid (from quenching).
-
Bases: Saturated sodium bicarbonate solution (from washing).
-
Drying Agents: Anhydrous magnesium sulfate or sodium sulfate.
-
Purification Media: Silica gel.
Segregation and Disposal of Synthesis Waste
The following table provides guidance on the segregation of waste from a typical synthesis protocol.
Table 2: Disposal of Synthesis-Related Waste
| Waste Stream | Composition | Disposal Protocol |
| Halogenated Organic Waste | Dichloromethane from the reaction and extractions. | Collect in a dedicated, labeled container for halogenated organic waste. |
| Non-Halogenated Organic Waste | Hexanes and ethyl acetate from chromatography. | Collect in a dedicated, labeled container for non-halogenated organic waste. |
| Aqueous Acidic Waste | Hydrochloric acid solution from quenching. | Neutralize with a suitable base (e.g., sodium bicarbonate) if safe to do so, then collect in a labeled aqueous waste container. If neutralization is not feasible, collect as acidic aqueous waste. |
| Aqueous Basic Waste | Sodium bicarbonate solution from washing. | Neutralize with a suitable acid if safe to do so, then collect in a labeled aqueous waste container. If neutralization is not feasible, collect as basic aqueous waste. |
| Solid Waste | Used drying agents (magnesium sulfate or sodium sulfate) and silica gel. | Collect in a labeled container for solid hazardous waste. |
The following diagram outlines the workflow for managing waste from the synthesis of 4-(3,5-Dimethoxybenzoyl)isoquinoline.
Sources
- 1. depts.washington.edu [depts.washington.edu]
- 2. echemi.com [echemi.com]
- 3. osha.gov [osha.gov]
- 4. osha.gov [osha.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. odu.edu [odu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-(3,5-Dimethoxybenzoyl)isoquinoline
In the landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is a daily occurrence. While these new molecular structures, such as 4-(3,5-Dimethoxybenzoyl)isoquinoline, hold the promise of therapeutic innovation, they also present a challenge in terms of safety, as specific hazard data is often not yet available. This guide provides a comprehensive framework for the safe handling of 4-(3,5-Dimethoxybenzoyl)isoquinoline, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). In the absence of specific toxicological data, a conservative approach, grounded in the principles of chemical analogy and established laboratory safety protocols, is not just recommended, but essential.
Hazard Assessment: An Analog-Based Approach
Given the novelty of 4-(3,5-Dimethoxybenzoyl)isoquinoline, a thorough risk assessment must be predicated on the known hazards of its constituent chemical motifs: the isoquinoline core, the benzoyl group, and the dimethoxy-substituted phenyl ring.
-
Isoquinoline: The parent isoquinoline molecule is classified as harmful if swallowed and toxic in contact with skin.[1][2] It is also known to cause skin and serious eye irritation.[1][2][3] Some sources also indicate that it may cause cancer.[1][2]
-
Benzoyl Compounds: Chemicals containing a benzoyl group, such as benzoyl chloride, are often corrosive and can cause severe skin burns and eye damage.[4][5] They can also be respiratory irritants. Benzoyl peroxide is a strong oxidizing agent and can be explosive.[6][7]
-
Dimethoxybenzoyl Moiety: While the dimethoxy substitution generally reduces the reactivity of the benzoyl group compared to benzoyl chloride, it is prudent to assume a degree of irritant and sensitizing potential.
Based on this analysis, 4-(3,5-Dimethoxybenzoyl)isoquinoline must be treated as a potentially hazardous substance with the following inferred risks:
-
Acute Toxicity: Harmful or toxic via oral and dermal routes.
-
Skin and Eye Irritation: Potential to cause significant irritation or corrosive damage.
-
Respiratory Irritation: Possible if the compound is aerosolized or handled as a fine powder.
-
Unknown Chronic Effects: The potential for long-term health effects is unknown and should be managed with caution.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE must be guided by the "precautionary principle," which dictates that in the face of unknown hazards, the highest reasonable level of protection should be implemented. The following table outlines the recommended PPE for handling 4-(3,5-Dimethoxybenzoyl)isoquinoline.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with a flexible laminate glove (e.g., Silver Shield) as the inner layer and a chemically resistant outer glove (e.g., nitrile or neoprene). | For chemicals of unknown toxicity, a double-gloving system provides enhanced protection against a broad range of chemicals and minimizes the risk of exposure in case of a breach of the outer glove.[8] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards, worn in conjunction with a full-face shield. | This combination protects against splashes of liquids and airborne particles, which could cause severe eye damage. A face shield offers an additional layer of protection for the entire face.[8][9] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. For larger quantities or procedures with a high risk of splashing, a chemically resistant apron or coveralls (e.g., Tyvek) should be worn over the lab coat. | This protects the skin from accidental contact with the chemical.[9][10] |
| Respiratory Protection | All handling of solid or powdered 4-(3,5-Dimethoxybenzoyl)isoquinoline should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[11] | |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects.[8] |
Safe Handling and Operational Plan
A detailed operational plan is critical to ensure that 4-(3,5-Dimethoxybenzoyl)isoquinoline is handled safely from receipt to disposal. The following workflow should be adopted:
Sources
- 1. depts.washington.edu [depts.washington.edu]
- 2. synerzine.com [synerzine.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. carlroth.com [carlroth.com]
- 6. spectrumrx.com [spectrumrx.com]
- 7. docs.gato.txst.edu [docs.gato.txst.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. trimaco.com [trimaco.com]
- 10. ehs.unl.edu [ehs.unl.edu]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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